Reactive Black 1
Description
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Properties
CAS No. |
12236-77-0 |
|---|---|
Molecular Formula |
N4W2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to C.I. Reactive Black 1
C.I. Reactive Black 1 is a significant member of the reactive dye class, widely utilized in the textile industry for dyeing and printing cellulosic fibers such as cotton and viscose, as well as polyamide fibers.[1][2] Its popularity stems from its ability to form strong, covalent bonds with the fiber, resulting in excellent wash fastness and a deep black shade. This guide provides a comprehensive overview of its chemical properties, synthesis, and performance characteristics, tailored for researchers, scientists, and professionals in drug development who may encounter azo dyes in their work.
Core Molecular and Chemical Properties
C.I. This compound is a metal-complex monoazo dye.[3] The presence of an azo group (-N=N-) acts as the chromophore responsible for its color, while the complexation with cobalt and chromium ions enhances its stability and fastness properties.[1]
| Property | Value | Reference |
| Molecular Formula | C₂₃H₁₃ClN₈Na₂O₁₀S₂ | [1][3] |
| Molecular Weight | 706.96 g/mol | [1][3] |
| C.I. Number | 17916 | [3] |
| CAS Registry Number | 12236-77-0 | [1][3] |
| Physical Appearance | Dark brown to black powder | [1][3] |
| Solubility in Water | 70 g/L at 50°C | [1] |
Spectroscopic and Performance Data
The performance of a dye is critical for its industrial application. C.I. This compound exhibits good to excellent fastness properties. In chemical solutions, it displays distinct color changes: appearing blue in strong sulfuric acid and purple upon dilution.[1]
| Performance Metric | Fading Rating | Staining Rating | Reference |
| Light Fastness | 6 | - | [3] |
| Oxygen Bleaching | 4-5 | 4-5 | [1] |
| Perspiration Fastness | 3-4 (greenish tint) | 4-5 | [1] |
| Soaping (at 100°C) | 5 | 4-5 | [1] |
Fastness ratings are typically on a scale of 1 to 5 (or 8 for light fastness), where a higher number indicates better performance.
Experimental Protocols: Synthesis of C.I. This compound
The manufacturing of C.I. This compound is a multi-step process involving several key organic reactions.[1][3] The following is a representative experimental protocol based on established methodologies for the synthesis of complex azo dyes.
Step 1: Diazotization of 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid
-
A suspension of 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid (0.1 mol) is prepared in 200 mL of water.
-
The mixture is cooled to 0-5°C in an ice bath with continuous stirring.
-
Concentrated hydrochloric acid (25 mL, ~0.3 mol) is added to the suspension.
-
A solution of sodium nitrite (7.0 g, 0.101 mol) in 40 mL of water is added dropwise over 30 minutes, ensuring the temperature remains below 5°C.
-
The reaction mixture is stirred for an additional hour at 0-5°C to ensure complete formation of the diazonium salt. The completion of the reaction is monitored by a positive test on starch-iodide paper, indicating a slight excess of nitrous acid.
Step 2: Coupling Reaction
-
In a separate vessel, 7-Amino-4-hydroxynaphthalene-2-sulfonic acid (0.1 mol) is dissolved in 250 mL of water containing sodium carbonate (10.6 g, 0.1 mol) to achieve a clear solution with a pH around 8-9.
-
This solution is cooled to 0-5°C.
-
The freshly prepared diazonium salt solution from Step 1 is slowly added to the coupling component solution over 1-2 hours, maintaining the temperature at 0-5°C and the pH at 8-9 by the controlled addition of a 20% sodium carbonate solution.
-
The mixture is stirred for an additional 2-4 hours until the coupling is complete, which can be monitored by thin-layer chromatography (TLC). The product is a monoazo dye intermediate.
Step 3: Condensation with 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)
-
The monoazo dye intermediate slurry from Step 2 is adjusted to a pH of 6.0-6.5.
-
A solution of cyanuric chloride (18.8 g, 0.102 mol) in 100 mL of acetone is added to the dye slurry while maintaining the temperature at 0-5°C.
-
The pH of the reaction is maintained at 6.0-6.5 for 3-4 hours by the gradual addition of a 1M sodium bicarbonate solution. The progress of the condensation is monitored by TLC.
Step 4: Ammoniation
-
To the reaction mixture from Step 3, a 25% aqueous ammonia solution is added in excess.
-
The temperature is gradually raised to 30-35°C and maintained for 2-3 hours to replace a second chlorine atom on the triazine ring with an amino group.
Step 5: Metal Complexation
-
The pH of the reaction mixture from Step 4 is adjusted to 7.0-7.5.
-
A solution containing a mixture of cobalt (II) sulfate and chromium (III) sulfate (in a specific molar ratio, which can be proprietary) is added. 2-Hydroxybenzoic acid may also be included in this step as a ligand.[3]
-
The mixture is heated to 80-90°C and maintained for 4-6 hours to facilitate the formation of the 1:2 metal complex.[4]
-
The final dye product is precipitated by adding sodium chloride (salting out), filtered, washed with a brine solution, and dried to yield C.I. This compound as a dark powder.
Visualized Synthesis Workflow
The following diagram illustrates the key stages in the synthesis of C.I. This compound.
Caption: Synthesis workflow for C.I. This compound.
References
The Synthesis of C.I. Reactive Black 1: A Technical Guide
C.I. Reactive Black 1 , with a CAS number of 12236-77-0 and C.I. number 17916, is a significant monoazo metal complex reactive dye.[1][2] Its synthesis is a multi-step process involving several key chemical transformations, culminating in a stable dye widely used for coloring cellulosic fibers. This technical guide provides an in-depth look at the synthesis of this compound, detailing the reaction pathway, experimental protocols, and key chemical properties.
Chemical and Physical Properties
This compound is a dark brown to black powder with a solubility of 70 g/L in water at 50°C.[1][2] Its molecular formula is C₂₃H₁₃ClN₈Na₂O₁₀S₂, and it has a molecular weight of 706.96 g/mol .[1][2] The dye's distinctive black color and fastness properties are attributed to its single azo structure (-N=N-) which acts as a chromophore, and the presence of metal complexes, typically cobalt and chromium.[2]
| Property | Value |
| C.I. Name | This compound |
| C.I. Number | 17916 |
| CAS Number | 12236-77-0 |
| Molecular Formula | C₂₃H₁₃ClN₈Na₂O₁₀S₂ |
| Molecular Weight | 706.96 g/mol |
| Appearance | Dark brown to black powder |
| Solubility in Water | 70 g/L at 50°C |
Synthesis Pathway of this compound
The synthesis of this compound is a sequential five-step process:
-
Diazotization: The process begins with the diazotization of an aromatic amine, 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid.
-
Azo Coupling: The resulting diazonium salt is then coupled with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid (also known as J acid) to form a monoazo dye intermediate.[3]
-
Condensation: This intermediate undergoes condensation with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride).
-
Ammoniation: An amino group is introduced by reaction with ammonia.
-
Metal Complexation: The final step is the formation of a metal complex using a mixture of cobalt and chromium salts.[1][2] 2-Hydroxybenzoic acid can also be used during this stage.[1]
Experimental Protocols
While specific quantitative data such as yields for each step in the industrial synthesis of this compound are not publicly available, the following experimental protocols can be inferred from the synthesis of analogous reactive and metal complex azo dyes. These protocols are intended for research and development professionals.
Diazotization of 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid
The diazotization reaction converts the primary aromatic amine into a diazonium salt, which is a key reactive intermediate.
-
Materials: 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid, hydrochloric acid, sodium nitrite, ice.
-
Procedure:
-
A suspension of 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid is prepared in water and cooled to 0-5°C in an ice bath.
-
Concentrated hydrochloric acid is added to the suspension to form the amine salt.
-
A solution of sodium nitrite in water is added dropwise to the cooled suspension while maintaining the temperature below 5°C.
-
The reaction mixture is stirred for a period to ensure complete diazotization. The completion of the reaction can be monitored by testing for the absence of the starting amine.
-
Azo Coupling with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid
The diazonium salt is then reacted with a coupling component to form the azo linkage.
-
Materials: Diazonium salt solution, 7-Amino-4-hydroxynaphthalene-2-sulfonic acid, sodium carbonate or other base.
-
Procedure:
-
7-Amino-4-hydroxynaphthalene-2-sulfonic acid is dissolved in an aqueous alkaline solution (e.g., sodium carbonate solution).
-
The solution is cooled to 0-5°C.
-
The previously prepared cold diazonium salt solution is added slowly to the solution of the coupling component, maintaining the temperature and a slightly alkaline pH.
-
The mixture is stirred until the coupling reaction is complete, which can be monitored by chromatographic techniques. The resulting monoazo dye intermediate may precipitate from the solution.
-
Condensation with 2,4,6-Trichloro-1,3,5-triazine
A reactive triazine ring is attached to the dye molecule in this step.
-
Materials: Monoazo dye intermediate, 2,4,6-Trichloro-1,3,5-triazine, a weak base (e.g., sodium bicarbonate).
-
Procedure:
-
The monoazo dye intermediate is dispersed in water.
-
2,4,6-Trichloro-1,3,5-triazine is added to the dispersion.
-
The reaction is carried out at a controlled temperature, often starting at low temperatures and gradually increasing.
-
A weak base is added to neutralize the hydrochloric acid formed during the reaction and maintain a slightly acidic to neutral pH.
-
Ammoniation
An amino group is introduced to the triazine ring.
-
Materials: Condensed intermediate, aqueous ammonia.
-
Procedure:
-
The product from the condensation step is treated with an aqueous solution of ammonia.
-
The reaction is typically carried out at a slightly elevated temperature to facilitate the substitution of a chlorine atom on the triazine ring with an amino group.
-
The reaction is monitored until the desired degree of ammoniation is achieved.
-
Metal Complexation
The final step involves the formation of a stable metal complex.
-
Materials: Ammoniated intermediate, a mixture of cobalt and chromium salts (e.g., cobalt sulfate, chromium sulfate).
-
Procedure:
-
The ammoniated intermediate is dissolved in water.
-
A solution containing a mixture of cobalt and chromium salts is added.
-
The reaction mixture is heated, often to near boiling, for several hours to facilitate the formation of the metal complex.[4]
-
The pH of the reaction may be adjusted to optimize complex formation.
-
After the reaction is complete, the dye is isolated, for example, by salting out, followed by filtration and drying.
-
References
An In-depth Technical Guide to Reactive Black 1 (CAS No. 12236-77-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive Black 1, identified by CAS number 12236-77-0, is a single azo metal complex dye known for its application in the textile industry for dyeing cellulosic fibers. This document provides a comprehensive technical overview of its chemical and physical properties, synthesis, and toxicological data. While direct interactions with specific biological signaling pathways are not extensively documented in the available literature, this guide summarizes the current knowledge to support research and development activities.
Chemical and Physical Properties
This compound is a dark brown to black powder.[1][2] It is a metal complex dye, typically involving cobalt and chromium, which enhances its stability and fastness.[1][2] The molecule's core structure is based on a single azo bond (-N=N-), which acts as the chromophore responsible for its color.[1]
Table 1: Chemical Identification
| Parameter | Value | Reference |
| Chemical Name | C.I. This compound | [1][2] |
| C.I. Number | 17916 | [1][2] |
| CAS Registry Number | 12236-77-0 | [1][2] |
| Molecular Formula | C₂₃H₁₃ClN₈Na₂O₁₀S₂ | [1][2] |
| Molecular Weight | 706.96 g/mol | [1][2] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Physical Appearance | Dark brown to black powder | [1][2] |
| Solubility in Water | 70 g/L at 50°C | [1][2] |
| Behavior in Strong Sulfuric Acid | Blue coloration | [1][2] |
| Behavior in Diluted Sulfuric Acid | Purple coloration | [1][2] |
Synthesis
The synthesis of this compound is a multi-step process involving diazotization, coupling, condensation, ammoniation, and metal complexation.[1][2]
Experimental Protocol: Synthesis of this compound
A general outline of the synthesis process is as follows:
-
Diazotization: 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid is diazotized.[1][2] This typically involves reacting the primary aromatic amine with a source of nitrous acid (e.g., sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.
-
Coupling: The resulting diazonium salt is then coupled with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid.[1][2] This electrophilic aromatic substitution reaction forms the azo linkage.
-
Condensation: The product from the coupling reaction is condensed with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride).[1][2] This step introduces the reactive triazine group.
-
Ammoniation: An ammoniation process is then carried out.[1][2]
-
Metal Complexation: The final step involves the formation of a metal complex, typically with a mixture of cobalt and chromium salts.[1][2] 2-Hydroxybenzoic acid can also be used during this stage.[2] The precise reaction conditions and ratios of metal ions are critical for the final properties of the dye.[1]
Applications
The primary application of this compound is in the dyeing and printing of cellulosic materials such as cotton, hemp, and viscose fabrics.[2][3] It is also used for dyeing polyamide fibers.[2]
Toxicological and Ecological Information
Toxicological data for this compound is limited. However, information on similar reactive black dyes provides some insight. For a similar product, the oral LD50 in rats is greater than 2000 mg/kg, suggesting low acute oral toxicity.[4] It may cause eye irritation.[4]
Ecologically, as a water-soluble dye, its presence in aquatic environments is noticeable.[4] It is not readily biodegradable but can be removed by sewage digestion processes.[4] The fish toxicity (LC50) for a similar dye in Rainbow Trout over 49 hours was found to be greater than 500 mg/L.[4]
Table 3: Toxicological and Ecological Data for a Similar Reactive Black Dye
| Parameter | Value | Species | Reference |
| Acute Oral LD50 | >2000 mg/kg | Rat | [4] |
| Fish Toxicity (LC50, 49h) | >500 mg/L | Rainbow Trout | [4] |
| Biodegradability | Not readily biodegradable | - | [4] |
Signaling Pathway Interactions
Currently, there is no specific information available in the searched literature detailing the direct interaction of this compound with known biological signaling pathways. Research on azo dyes, in general, has focused more on their metabolism, which often involves the reductive cleavage of the azo bond by microorganisms, and the potential toxicity of the resulting aromatic amines. Further research would be necessary to elucidate any specific interactions of this compound or its metabolites with cellular signaling cascades.
Conclusion
This compound is a well-established metal-complex azo dye with significant applications in the textile industry. This guide has summarized its key chemical and physical properties, synthesis process, and available toxicological and ecological data. A notable gap in the current scientific literature is the lack of information regarding its specific interactions with biological signaling pathways. This presents an opportunity for future research, particularly for scientists and professionals in drug development and toxicology who may be interested in the broader biological effects of industrial chemicals.
References
Physical and chemical properties of Reactive Black 1
An In-depth Technical Guide to the Physical and Chemical Properties of C.I. Reactive Black 1
This technical guide provides a comprehensive overview of the core physical and chemical properties of C.I. This compound (CAS No. 12236-77-0), a significant dye in the textile industry. The information is tailored for researchers, scientists, and professionals requiring detailed technical data and standardized experimental protocols.
Chemical Identity and Structure
C.I. This compound is a metal-complex reactive dye.[1] Its structure is characterized by a single azo group (-N=N-) which acts as the chromophore, responsible for its color.[1] The presence of a cobalt and chromium metal complex enhances the dye's stability and fastness properties.[1] The reactive group is a monochlorotriazine, which allows the dye to form a covalent bond with the hydroxyl groups of cellulosic fibers under alkaline conditions.
Table 1: Chemical Identification of C.I. This compound
| Identifier | Value |
| C.I. Name | This compound |
| C.I. Number | 17916[1] |
| CAS Registry Number | 12236-77-0[1] |
| Molecular Formula | C₂₃H₁₃ClN₈Na₂O₁₀S₂[1] |
| Molecular Weight | 706.96 g/mol [1] |
| Chemical Class | Monoazo, Metal Complex[1] |
Physical and Chemical Properties
This compound is typically supplied as a dark brown to black powder.[1] It exhibits moderate solubility in water, which is crucial for its application in aqueous dyeing processes.[1] Its chemical behavior is characterized by color changes in the presence of strong acids.[1]
Table 2: Physical and Chemical Properties of C.I. This compound
| Property | Description |
| Physical Appearance | Dark brown to black, evenly distributed powder[1] |
| Solubility in Water | 70 g/L at 50°C[1] |
| Behavior in Strong H₂SO₄ | Dissolves to form a blue solution, which turns purple upon dilution[1] |
| Behavior in HCl & NaOH | Exhibits color changes[1] |
Performance and Fastness Properties
The performance of a reactive dye is primarily assessed by its fastness properties, which indicate the resistance of the color to various external factors like washing, light, and rubbing. This compound generally demonstrates good to excellent fastness, making it suitable for dyeing cotton, hemp, polyamide, and viscose fabrics.[1]
Table 3: Fastness Properties of C.I. This compound
| Fastness Test | Fading Rating | Staining Rating |
| Light Fastness (ISO) | 6 | - |
| Soaping (100°C) | 5[1] | 4-5[1] |
| Perspiration | 3-4 (slight green shift)[1] | 4-5[1] |
| Oxygen Bleaching | 4-5[1] | 4-5[1] |
| (Ratings are based on a 1-5 scale, where 5 indicates the highest fastness.) |
Experimental Protocols
Synthesis Workflow
The manufacturing of this compound is a multi-step chemical synthesis process involving diazotization, coupling, condensation, and metal complexation.[1]
References
The Solubility Profile of C.I. Reactive Black 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of C.I. Reactive Black 1 (CAS RN: 12236-77-0), a widely used monoazo metal complex dye. Understanding the solubility of this compound in various solvent systems is critical for its application in dyeing processes, for the formulation of inks, and for toxicological and environmental studies. This document summarizes available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Core Concepts and Chemical Identity
This compound, with the Color Index number 17916, is a dark brown to black powder.[1][2] Its molecular structure features a single azo group (-N=N-) complexed with metal ions, typically a mixture of cobalt and chromium, which enhances its stability and fastness properties.[1][2] The molecule also incorporates a reactive group, allowing it to form covalent bonds with substrates like cellulose fibers. The presence of sodium and sulfur-containing functional groups contributes significantly to its solubility characteristics, particularly in aqueous media.[1]
Chemical Identification:
-
Chemical Name: C.I. This compound
-
C.I. Number: 17916
-
CAS Registry Number: 12236-77-0
-
Molecular Formula: C₂₃H₁₃ClN₈Na₂O₁₀S₂
Quantitative Solubility Data
The solubility of this compound has been primarily documented in aqueous solutions. Data regarding its solubility in common organic solvents is not extensively available in the public domain. The known quantitative solubility is presented below.
| Solvent | Temperature (°C) | Solubility (g/L) | Reference |
| Water | 50 | 70 | [1][2] |
| Ethanol | Not Available | Not Available | |
| Methanol | Not Available | Not Available | |
| Acetone | Not Available | Not Available | |
| Dimethyl Sulfoxide (DMSO) | Not Available | Not Available |
While specific quantitative data for organic solvents are lacking, the general chemical nature of reactive dyes, which often contain polar sulfonate groups, suggests limited solubility in non-polar organic solvents. Qualitative assessments may be necessary for specific applications.
Experimental Protocols for Solubility Determination
The following protocols describe standard methodologies for determining the solubility of a dye like this compound in both aqueous and organic solvents.
Protocol 1: Gravimetric Method for Solubility Determination
This method is a fundamental technique for accurately determining the solubility of a solid solute in a given solvent.
Materials and Equipment:
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker bath or magnetic stirrer with hotplate
-
Vials or flasks with secure closures
-
Micropipettes
-
Centrifuge
-
Drying oven
-
Syringe filters (0.45 µm pore size)
-
The solute (this compound) and desired solvent(s)
Procedure:
-
Sample Preparation: Accurately weigh an excess amount of this compound powder and add it to a known volume of the solvent in a sealed vial or flask. This creates a saturated solution with undissolved solid remaining.
-
Equilibration: Place the sealed container in a thermostatic shaker bath set to the desired temperature (e.g., 50°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a high speed.
-
Sample Extraction: Carefully extract a precise volume of the clear supernatant (the saturated solution) using a micropipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the liquid.
-
Filtration (Optional but Recommended): For greater accuracy, filter the extracted supernatant through a 0.45 µm syringe filter to remove any remaining microscopic particles.
-
Solvent Evaporation: Transfer the known volume of the saturated solution to a pre-weighed container. Place the container in a drying oven at a temperature sufficient to evaporate the solvent without degrading the dye.
-
Mass Determination: Once the solvent has completely evaporated, cool the container to room temperature in a desiccator and weigh it. The difference between this final mass and the initial mass of the empty container gives the mass of the dissolved this compound.
-
Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved dye (g) / Volume of solution taken (L))
Protocol 2: Spectrophotometric Method for Solubility Determination
This method is suitable for chromophoric (colored) compounds and can be faster than the gravimetric method, provided a calibration curve is established.
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Materials for preparing a saturated solution as in Protocol 1
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent.
-
Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. Plot a graph of absorbance versus concentration to create a Beer-Lambert Law calibration curve.
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound as described in steps 1-3 of the Gravimetric Method.
-
Dilution of Saturated Solution: Carefully extract a small, known volume of the clear supernatant and dilute it with a known volume of the pure solvent to bring its absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.
-
Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Then, account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility. Solubility = Concentration of diluted sample × Dilution Factor
Visualized Experimental Workflow
The following diagram illustrates a logical workflow for determining the solubility of a test compound in a hierarchical series of solvents.
Caption: Workflow for solubility determination.
References
The Core of Color: An In-depth Technical Guide to the Chromophore Structure of Single Azo Metal Complex Dyes
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the fundamental principles governing the chromophore structure of single azo metal complex dyes. These compounds, characterized by a central metal ion coordinated to one or more monoazo dye ligands, are of significant interest across various scientific disciplines, from materials science to medicinal chemistry. Their unique photophysical properties, tunable colors, and potential for biological activity make them a fascinating subject of study. This guide provides a comprehensive overview of their structure, synthesis, and characterization, with a focus on the quantitative and experimental aspects relevant to research and development.
The Chromophore Structure: A Symphony of Bonds and Orbitals
The vibrant colors of single azo metal complex dyes originate from their chromophore, the part of the molecule responsible for absorbing light in the visible region of the electromagnetic spectrum. The core of this chromophore is the azo group (-N=N-) linked to aromatic or heterocyclic rings.[1] The formation of a complex with a metal ion significantly influences the electronic properties of the azo dye ligand, leading to changes in color and stability.
The metal ion is typically a transition metal, such as chromium(III), cobalt(II), copper(II), nickel(II), or iron(II).[2][3] Coordination often occurs with ligands that possess functional groups, such as hydroxyl (-OH) or amino (-NH2), in the ortho position to the azo group.[3] This arrangement facilitates the formation of stable five- or six-membered chelate rings. The most common stoichiometry for these complexes is 1:2 (metal:ligand), resulting in an octahedral or distorted octahedral geometry around the central metal ion.[3][4]
The interaction between the metal d-orbitals and the π-orbitals of the azo ligand leads to the formation of new molecular orbitals. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) determines the wavelength of light absorbed. Complexation with a metal ion typically leads to a bathochromic shift (a shift to longer wavelengths) in the absorption maximum (λmax) compared to the free ligand, resulting in a deeper color.[5] This is attributed to the stabilization of the LUMO upon coordination.
Quantitative Spectroscopic Data of Single Azo Metal Complex Dyes
The color and intensity of these dyes are quantitatively described by their UV-Visible absorption spectra. Key parameters include the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε), which is a measure of how strongly the molecule absorbs light at that wavelength. The stability of the metal complex is quantified by its stability constant (K). Below are tables summarizing representative data for various single azo metal complex dyes, compiled from the literature.
Table 1: UV-Visible Absorption Data for Representative Single Azo Metal Complex Dyes
| Azo Ligand | Metal Ion | λmax (nm) of Ligand | λmax (nm) of Complex | Molar Absorptivity (ε) of Complex (L mol⁻¹ cm⁻¹) | Solvent | Reference |
| Acid Orange 7 | Fe(II) | 483.5 | 479.5 | Not Reported | Water | [6] |
| Orange II | Co(II) | 483.5 | 550 | Not Reported | Not Specified | [5] |
| Orange II | Cu(II) | 483.5 | Not Reported | Not Reported | Not Specified | [5] |
| Substituted o-hydroxyazo dye | Co(II) | ~343-434 | Not Reported | High | DMF | [1][4] |
| Substituted o,o'-dihydroxyazo dye | Co(II) | Not Reported | Not Reported | Not Reported | DMF | [3] |
| Substituted o,o'-dihydroxyazo dye | Cu(II) | Not Reported | Not Reported | Not Reported | DMF | [3] |
| Substituted o,o'-dihydroxyazo dye | Ni(II) | Not Reported | Not Reported | Not Reported | DMF | [3] |
| 4-(2-Pyridylazo)resorcinol (PAR) | Zn(II) | Not Reported | 492 | 71,500 | Buffered Water (pH 7.4) | [7] |
Table 2: Stability Constants for Selected Azo Metal Complex Dyes
| Azo Ligand | Metal Ion | Stability Constant (K) | Method | Reference |
| 4-(2-Pyridylazo)resorcinol (PAR) | Zn(II) | K_d = 7.08 x 10⁻¹³ M² | Spectrophotometric | [7] |
| o-Hydroxyazo dye | Various | Not specified, but stable complexes formed | Complexometric Titration | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of single azo metal complex dyes, based on established literature procedures.
Synthesis of a Single Azo Metal Complex Dye (e.g., a 1:2 Cobalt(II) Complex)
This protocol is a generalized procedure based on the synthesis of o,o'-dihydroxyazo metal complexes.[3]
Materials:
-
Aromatic amine (e.g., 2-aminophenol)
-
Coupling agent (e.g., phenol or naphthol derivative)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Methanol
-
Distilled water
-
Ice
Procedure:
-
Diazotization of the Aromatic Amine:
-
Dissolve the aromatic amine in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
Dissolve the coupling agent in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.
-
Maintain the temperature below 5 °C and stir for 1-2 hours.
-
The azo dye will precipitate. Isolate the solid dye by filtration, wash with cold water, and dry.
-
-
Complexation with Cobalt(II):
-
Dissolve the synthesized azo dye in methanol.
-
In a separate flask, dissolve cobalt(II) chloride hexahydrate in methanol (in a 2:1 molar ratio of dye to metal salt).
-
Heat the dye solution to reflux and then add the cobalt(II) solution dropwise.
-
Reflux the reaction mixture for 2-4 hours.
-
Allow the solution to cool to room temperature. The metal complex will precipitate.
-
Isolate the complex by filtration, wash with a small amount of cold methanol, and dry in a vacuum oven.
-
Characterization Techniques
1. UV-Visible Spectroscopy:
-
Prepare dilute solutions of the ligand and the metal complex in a suitable solvent (e.g., DMF, ethanol, or water).[4][9]
-
Record the absorption spectra over a range of 200-800 nm using a double-beam spectrophotometer.
-
Determine the λmax for both the ligand and the complex.
-
To determine the molar extinction coefficient (ε), prepare a series of solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration; the slope of the line will be ε (according to the Beer-Lambert law).
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Record the FTIR spectra of the ligand and the metal complex as KBr pellets.
-
Compare the spectra to identify changes upon complexation. Key vibrational bands to observe include:
-
The disappearance or shift of the O-H stretching band (around 3400 cm⁻¹), indicating coordination of the hydroxyl group.
-
A shift in the N=N stretching frequency (around 1400-1500 cm⁻¹), indicating coordination of the azo group.
-
The appearance of new bands at lower frequencies corresponding to M-N and M-O stretching vibrations.[4]
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the ligand and the (diamagnetic) metal complex in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Record the ¹H NMR spectra.
-
The disappearance of the signal for the hydroxyl proton upon complexation provides evidence of deprotonation and coordination.
-
Shifts in the signals of aromatic protons adjacent to the coordination sites can also be observed.[2][3]
4. Mass Spectrometry (MS):
-
Obtain the mass spectrum of the metal complex to confirm its molecular weight and stoichiometry. Electrospray ionization (ESI) is a suitable technique for these compounds.
Visualizing Structures and Processes
Graphical representations are invaluable tools for understanding the complex relationships in the chemistry and biology of azo metal complex dyes. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts and workflows.
Caption: General synthesis workflow for a 1:2 azo metal complex dye.
Caption: Hypothesized signaling pathway for enzyme inhibition by an azo metal complex.
Caption: Experimental workflow for the biological evaluation of azo metal complex dyes.
Applications in Drug Development and Beyond
The ability of azo metal complex dyes to interact with biological macromolecules has opened avenues for their exploration in drug development. Their potential as enzyme inhibitors is a particularly active area of research. For instance, certain azo dye complexes have been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes relevant to the treatment of Alzheimer's disease.[10] The mechanism of action is thought to involve the binding of the complex to the active site of the enzyme, thereby blocking the access of the natural substrate.
Furthermore, the rich photophysical properties of these complexes make them candidates for applications in photodynamic therapy (PDT). In PDT, a photosensitizer is administered and accumulates in tumor tissue. Upon irradiation with light of a specific wavelength, the photosensitizer generates reactive oxygen species that induce cell death. The strong absorption of visible light by azo metal complex dyes makes them promising candidates for this therapeutic modality.
The metabolism of azo dyes is also a critical consideration, particularly for their use in pharmaceuticals. In the body, azo dyes can be metabolized by azoreductases, enzymes present in intestinal microorganisms and the liver, which cleave the azo bond to produce aromatic amines.[11] This metabolic activation can lead to the detoxification of the compound, but in some cases, it can also generate toxic or carcinogenic metabolites.[12] Therefore, a thorough understanding of the metabolic fate of any new azo metal complex dye is essential for its development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis And Characterization Of Metal(II) Complexes With Azo Dye Ligand And Their Industrial And Biological Applications [ejchem.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iiardjournals.org [iiardjournals.org]
- 6. journalcps.com [journalcps.com]
- 7. Molar absorption coefficients and stability constants of metal complexes of 4-(2-pyridylazo)resorcinol (PAR): Revisiting common chelating probe for the study of metalloproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diazotization and Coupling Reactions for Azo Dye Synthesis
This technical guide provides a comprehensive overview of the synthesis of azo dyes through diazotization and coupling reactions. Tailored for researchers, scientists, and drug development professionals, this document details the core chemical principles, mechanisms, experimental methodologies, and applications of this important class of organic compounds.
Core Principles and Mechanisms
Azo dyes are characterized by the presence of one or more azo groups (–N=N–), which connect aromatic rings. The synthesis is a two-step process: the conversion of a primary aromatic amine to a diazonium salt (diazotization), followed by the reaction of this salt with an electron-rich aromatic compound, known as a coupling component (azo coupling).[1][2]
1.1. Diazotization
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[3][4] This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[5][6] The reaction must be carried out at low temperatures, typically 0–5°C, because diazonium salts are unstable and can decompose at higher temperatures.[7][8]
The mechanism involves several key steps:
-
Formation of Nitrous Acid: The mineral acid protonates sodium nitrite to form nitrous acid.[6]
-
Formation of the Nitrosonium Ion: Further protonation of nitrous acid leads to the loss of a water molecule, forming the highly reactive nitrosonium ion (NO⁺), which acts as the electrophile.[6][9]
-
Nucleophilic Attack: The primary aromatic amine attacks the nitrosonium ion.[6]
-
Formation of the Diazonium Ion: A series of proton transfers and the elimination of a water molecule result in the formation of the stable aryldiazonium ion.[3][6]
1.2. Azo Coupling
Azo coupling is an electrophilic aromatic substitution reaction where the aryldiazonium cation acts as the electrophile and reacts with an activated aromatic ring (the coupling component).[10][11][12] Common coupling components are phenols and anilines, which are rich in electrons.[11]
The reaction conditions, particularly pH, are critical:
-
With Phenols: The reaction is fastest in mildly alkaline conditions (pH > 7.5). The alkaline environment deprotonates the phenol to form the more strongly activating phenoxide ion.[13][14]
-
With Anilines: Coupling is best performed in mildly acidic conditions (pH < 6). This ensures that while the diazonium salt is stable, there is still a sufficient concentration of the free amine to react, as the amine group is a stronger activator than the hydroxyl group at this pH.[13][14]
Substitution typically occurs at the para position relative to the activating group. If the para position is blocked, substitution will occur at an ortho position.[10][11]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of representative azo dyes. A general workflow is depicted below.
2.1. Protocol 1: Synthesis of 1-(4-hydroxyphenylazo)-2-naphthol [15]
This protocol describes the synthesis of an azo dye from 4-aminophenol and naphthalen-2-ol.
-
Materials:
-
4-aminophenol: 1.20 g (0.011 mol)
-
Naphthalen-2-ol: 1.44 g (0.01 mol)
-
Sodium Nitrite (NaNO₂): 0.70 g (0.01 mol)
-
Sodium Hydroxide (NaOH): 3.0 g
-
Concentrated Hydrochloric Acid (HCl): 12 cm³
-
Water, Ice
-
-
Methodology:
-
Preparation of Coupling Solution: Dissolve 3.0 g of NaOH in 27 cm³ of water in a 150 cm³ conical flask. Add 1.44 g of naphthalen-2-ol and stir until fully dissolved. Cool this solution in an ice-water bath.[15]
-
Preparation of Diazonium Salt Solution: a. In a separate flask, dissolve 0.70 g of NaNO₂ in 5 cm³ of water.[15] b. In a 100 cm³ conical flask, add 1.20 g of 4-aminophenol to 45 cm³ of water. Slowly add 12 cm³ of concentrated HCl while stirring until the solid dissolves completely.[15] c. Cool the 4-aminophenol solution in an ice bath to 0°C. While maintaining the low temperature and stirring, slowly add the NaNO₂ solution. Stir for an additional 2-3 minutes to ensure complete formation of the diazonium salt.[15]
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the cold alkaline naphthalen-2-ol solution over ~5 minutes with efficient stirring. A brick-red precipitate will form.[15]
-
Completion and Isolation: Continue stirring the mixture at 0°C for another 5-10 minutes. Filter the product using suction filtration and wash the solid with a small amount of cold water.[15]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
2.2. Protocol 2: Synthesis of an Azo Dye from Sulfanilic Acid and N,N-dimethylaniline (Methyl Orange)
This protocol details the synthesis of the common pH indicator, Methyl Orange.
-
Materials:
-
Sulfanilic acid: 0.49 g (2.8 mmol)
-
Sodium Carbonate (Na₂CO₃): 0.13 g
-
Sodium Nitrite (NaNO₂): 0.20 g
-
N,N-dimethylaniline
-
Concentrated Hydrochloric Acid (HCl): ~0.5 mL
-
Water, Ice
-
-
Methodology:
-
Preparation of Diazonium Salt: a. In a test tube, dissolve 0.49 g of sulfanilic acid and 0.13 g of sodium carbonate in 5 mL of water, warming gently if necessary to obtain a clear solution. b. In a separate test tube, dissolve 0.20 g of sodium nitrite in 1 mL of water. c. Cool the sulfanilic acid solution, then add the sodium nitrite solution to it. d. Pour this mixture into a third test tube containing ~0.5 mL of concentrated HCl kept in an ice bath. A precipitate of the diazonium salt should form.
-
Coupling Reaction: a. Prepare a solution of the coupling agent, N,N-dimethylaniline. b. Slowly add the cold diazonium salt slurry to the coupling agent solution while stirring in an ice bath.
-
Isolation and Purification: The resulting Methyl Orange dye can be precipitated by adding a saturated NaCl solution, isolated by vacuum filtration, and washed with cold water.
-
Quantitative Data
The efficiency and properties of azo dye synthesis can be quantified. The following table presents representative data for synthesized dyes.
| Diazonium Component | Coupling Component | Product Name | Yield (%) | λmax (nm) | Color | Ref. |
| Aniline | 2-Naphthol | Sudan I | >85% | 478 | Orange-Red | [16] |
| 4-Aminophenol | 2-Naphthol | 1-(4-hydroxyphenylazo)-2-naphthol | ~90% | - | Brick Red | [15] |
| Sulfanilic Acid | N,N-dimethylaniline | Methyl Orange | High | 507 (acid) | Red/Yellow | [1] |
| 4-Nitroaniline | Phenol | Para Red | ~95% | 483 | Red | [14] |
Note: Yields are highly dependent on specific experimental conditions and purification methods. λmax values can vary with solvent and pH.
Applications in Research and Drug Development
While azo dyes are predominantly used in the textile and food industries, their unique chemical structures have led to significant applications in medicine and biomedical research.[1][17][18]
4.1. Azo-Based Prodrugs
The azo bond can be cleaved by azoreductase enzymes present in the gut microbiota. This property is exploited in colon-targeted drug delivery. A drug is rendered inactive by linking it via an azo bond to a carrier molecule; the bond is then cleaved in the colon, releasing the active drug.
-
Prontosil: The first commercially available antibiotic, Prontosil is a prodrug that is metabolized in the body to the active antibacterial agent, sulfanilamide.[17][19]
-
Sulfasalazine: Used to treat inflammatory bowel disease, it links the anti-inflammatory agent 5-aminosalicylic acid to the antibiotic sulfapyridine via an azo bond.
4.2. Other Biomedical Applications
Azo compounds have been investigated for a wide range of pharmacological activities, including:
-
Antiviral and Antimalarial Agents[17]
Characterization of Azo Dyes
The structure and purity of synthesized azo dyes are confirmed using various analytical techniques:
-
UV-Visible Spectroscopy: Used to determine the wavelength of maximum absorbance (λmax), which corresponds to the color of the dye. The extended conjugation of the azo molecule results in absorption in the visible region.[16][21]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. The N=N stretching vibration is typically found in the 1400-1630 cm⁻¹ region, though it can be weak. The presence of other groups like -OH, -NH₂, and -SO₃H can also be verified.[16][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, confirming the arrangement of protons and carbons on the aromatic rings.[16][21]
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compound, confirming its identity. Techniques like LC-MS are also used to analyze the products of azo dye degradation.[1][22]
References
- 1. jchemrev.com [jchemrev.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Diazotization Reaction Mechanism [unacademy.com]
- 5. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 6. Diazotization Reaction Mechanism: Steps, Types & Applications [vedantu.com]
- 7. Azo coupling reaction of diazonium salts of aromatic amines - Vrindawan Coaching Center [coaching-center.in]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. scribd.com [scribd.com]
- 10. Azo Coupling [organic-chemistry.org]
- 11. Azo coupling - Wikipedia [en.wikipedia.org]
- 12. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
- 15. cuhk.edu.hk [cuhk.edu.hk]
- 16. researchgate.net [researchgate.net]
- 17. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. jchemrev.com [jchemrev.com]
An In-depth Technical Guide to the Hydrolysis Mechanism of Chlorotriazine Reactive Groups
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the chemical principles, kinetics, and experimental methodologies related to the hydrolysis of chlorotriazine reactive groups. The stability of these groups is a critical factor in their application, from reactive dyes to herbicides and pharmaceuticals, as hydrolysis represents a competing and often undesirable side reaction.
Core Hydrolysis Mechanism: Nucleophilic Aromatic Substitution
The hydrolysis of a chlorotriazine is a nucleophilic aromatic substitution (SNAr) reaction.[1] The triazine ring is an electron-deficient aromatic system due to the high electronegativity of its nitrogen atoms. This deficiency makes the carbon atoms attached to chlorine atoms susceptible to nucleophilic attack.[2][3] The attacking nucleophile can be a hydroxide ion (OH⁻) under alkaline conditions or a water molecule (H₂O) under neutral or acidic conditions.
The reaction proceeds via a two-step addition-elimination mechanism, involving a high-energy intermediate known as a Meisenheimer complex.
-
Addition Step: The nucleophile attacks the carbon atom bearing the chlorine substituent, forming a tetrahedral intermediate (Meisenheimer complex) where the aromaticity of the triazine ring is temporarily broken.
-
Elimination Step: The aromaticity is restored by the departure of the chloride ion (Cl⁻) as the leaving group, resulting in the formation of a hydroxytriazine.
Dichlorotriazines can undergo hydrolysis sequentially, first forming a monochlorohydroxytriazine. However, the first hydrolysis step deactivates the ring by introducing an electron-donating hydroxyl group, making the second hydrolysis significantly slower.[2] Under alkaline conditions, this deactivation is even more pronounced due to the ionization of the hydroxyl group, which massively increases the negative feedback into the triazine ring.[2]
Factors Influencing Hydrolysis Kinetics
The rate of chlorotriazine hydrolysis is highly dependent on several environmental and structural factors.
The hydrolysis rate is significantly influenced by pH, with the reaction being catalyzed by both acids and bases.[2]
-
Alkaline Conditions (pH > 8): The hydrolysis rate increases dramatically with pH. This is due to the high concentration and potent nucleophilicity of the hydroxide ion (OH⁻), which directly attacks the triazine ring.[2] This is the dominant hydrolysis pathway in processes like reactive dyeing.[4]
-
Neutral Conditions (pH ≈ 7): Hydrolysis proceeds slowly, with water acting as the nucleophile.
-
Acidic Conditions (pH < 5): The rate of hydrolysis can increase again under acidic conditions. This is attributed to the protonation of a nitrogen atom in the triazine ring. This protonation enhances the electron-withdrawing nature of the ring, making the carbon atom more electrophilic and thus more susceptible to attack by the weaker nucleophile, water.[5] Chloro-s-triazine herbicides, for example, undergo hydrolysis to their non-phytotoxic hydroxy analogues in acidic environments.[5]
The nature of other substituents on the triazine ring significantly modulates the reactivity of the remaining chloro group(s).
-
Electron-Withdrawing Groups: These groups increase the electrophilicity of the carbon-chlorine bond, making the ring more susceptible to nucleophilic attack and thus increasing the hydrolysis rate.
-
Electron-Donating Groups: Groups like amino (-NHR) or alkoxy (-OR) donate electron density to the ring, reducing its electrophilicity and slowing the rate of hydrolysis.[2] However, the relative effect can be complex. For instance, a study comparing monochlorotriazinyl dyes found that a dye with an alkylthio (-SR) substituent hydrolyzed 1.4 times faster than a similar dye with an amino (-NHR) substituent, despite nitrogen being more electronegative. This was attributed to the sulfur atom's lone pair being less effective at donation into the ring compared to nitrogen's.[6]
As with most chemical reactions, the rate of hydrolysis increases with temperature. The fixation of reactive dyes, which competes with hydrolysis, typically requires temperatures above 60°C.[7] Kinetic studies are often performed at a constant elevated temperature to measure the rate constants under conditions relevant to industrial applications.[6]
Quantitative Data on Hydrolysis
The rate of hydrolysis is typically studied under pseudo-first-order conditions where the concentration of the nucleophile (e.g., hydroxide ions) is in large excess and effectively constant.[6]
| Dye/Compound | Substituent on Triazine Ring | Temperature (°C) | pH | Rate Constant (k) | Reference |
| Dye 1 | -S-CH₂COOH | 60 | Alkaline (Na₂CO₃) | 3.03 x 10⁻⁴ L mol⁻¹ min⁻¹ | [6] |
| Dye 2 | -NH-CH₂COOH | 60 | Alkaline (Na₂CO₃) | 2.17 x 10⁻⁴ L mol⁻¹ min⁻¹ | [6] |
Table 1: Comparison of pseudo-first-order hydrolysis rate constants for two monochlorotriazinyl reactive dyes with different substituents.
Experimental Protocols
Determining the mechanism and kinetics of chlorotriazine hydrolysis relies on precise experimental procedures for monitoring the reaction and identifying the products.
This protocol describes a general method for measuring the rate of hydrolysis under controlled conditions.
-
Reagent Preparation:
-
Prepare a stock solution of the chlorotriazine compound of known concentration.
-
Prepare a buffer solution to maintain a constant pH (e.g., a sodium carbonate solution for alkaline conditions).[6]
-
Prepare an internal standard solution for quantitative analysis.
-
-
Reaction Execution:
-
Equilibrate the buffer solution to the desired constant temperature (e.g., 60°C) in a thermostatically controlled water bath or reaction vessel.[6]
-
Initiate the reaction by adding a known volume of the chlorotriazine stock solution to the pre-heated buffer.
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
-
Sample Quenching and Analysis:
-
Immediately quench the reaction in the aliquot to stop further hydrolysis. This can be achieved by rapid cooling and/or neutralization.
-
Add a precise amount of the internal standard.
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC). The HPLC system should be equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis) to separate and quantify the parent chlorotriazine compound from its hydrolysis product.[6][7]
-
-
Data Analysis:
-
Measure the peak area of the chlorotriazine compound relative to the internal standard at each time point.
-
Plot the natural logarithm of the chlorotriazine concentration versus time. For a first-order or pseudo-first-order reaction, this plot will yield a straight line.
-
The rate constant (k) is determined from the negative slope of this line.[6]
-
Identifying the products of hydrolysis is crucial for confirming the reaction pathway.
-
Sample Preparation:
-
Allow the hydrolysis reaction to proceed for a sufficient duration to generate a detectable amount of the product.
-
The sample may require purification or concentration, for example, using Solid-Phase Extraction (SPE).[8]
-
-
Analytical Technique:
-
HPLC-MS/MS: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry is a powerful tool. HPLC separates the components of the reaction mixture, and the mass spectrometer provides mass-to-charge ratio (m/z) information for the parent molecule and its fragments, enabling unambiguous identification of the hydroxy-triazine product.[7][9]
-
GC-MS: For volatile or derivatized triazines, Gas Chromatography-Mass Spectrometry can be used. Samples are partitioned into an organic solvent (e.g., ethyl acetate) before injection. The GC separates the compounds, and the MS provides identification based on mass spectra and retention times.[10][11]
-
-
Data Interpretation:
-
Compare the mass spectrum of the suspected product peak with known spectra or predict the expected mass shift. The replacement of a chlorine atom (atomic mass ≈ 35.5 amu) with a hydroxyl group (-OH, mass ≈ 17 amu) results in a predictable decrease in molecular weight.
-
References
- 1. researchgate.net [researchgate.net]
- 2. DICHLORO-S-TRIAZINE DYES [textileschool4u.blogspot.com]
- 3. chemical reaction for a dichlorotriazine dye with cellulose [pburch.net]
- 4. textileapex.com [textileapex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Spectral properties of Reactive Black 1
An In-depth Technical Guide to the Spectral Properties of C.I. Reactive Black 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. This compound is a synthetic dye belonging to the class of single azo, metal-complex dyes.[1] It is primarily utilized in the textile industry for dyeing cellulosic fibers such as cotton and hemp, as well as polyamide and viscose fabrics. Its structure incorporates a chromium and cobalt metal complex, which enhances its stability and fastness properties.[2] The chromophore, responsible for its color, is the azo group (-N=N-) integrated within a complex aromatic structure.[2] Understanding the spectral properties of such dyes is crucial for various scientific applications, including the development of dye-based assays, understanding dye-molecule interactions, and for environmental monitoring and degradation studies.
This technical guide provides a comprehensive overview of the known spectral properties of C.I. This compound. Due to a scarcity of publicly available, detailed quantitative spectral data for this specific dye, this guide will also reference the well-characterized C.I. Reactive Black 5, a structurally distinct but related bis-azo reactive dye, to illustrate typical spectral behaviors of this class of compounds.
Chemical and Physical Properties
A summary of the key identification and physical properties of C.I. This compound is presented in Table 1.
Table 1: Chemical and Physical Properties of C.I. This compound
| Property | Value | Reference |
| C.I. Name | This compound | [2] |
| C.I. Number | 17916 | [2] |
| CAS Number | 12236-77-0 | [2] |
| Molecular Formula | C₂₃H₁₃ClN₈Na₂O₁₀S₂ | [2] |
| Molecular Weight | 706.96 g/mol | [2] |
| Molecular Structure | Single azo, Metal Complexes (Cobalt and Chromium) | [1] |
| Physical Appearance | Dark brown to black powder | [2] |
| Solubility in Water | 70 g/L at 50°C | [2] |
Spectral Properties
The spectral properties of azo dyes are dictated by their extended conjugated systems. The metal complexation in dyes like this compound further influences the electronic transitions and, consequently, the absorption and emission characteristics.
UV-Visible Absorption Spectroscopy
Quantitative UV-Visible absorption data for C.I. This compound is not extensively reported in the available literature. However, qualitative observations indicate that its color, and thus its absorption spectrum, is sensitive to its chemical environment. In a strong sulfuric acid solution, it appears blue, while dilution with sulfuric acid leads to a purple coloration.[2] This suggests a significant shift in the absorption maxima (λmax) in highly acidic conditions.
For illustrative purposes, the well-documented spectral data for C.I. Reactive Black 5 is provided in Table 2. Reactive Black 5 is a diazo dye and typically exhibits two main absorption bands: one in the UV region and another in the visible region, which is responsible for its color.[3]
Table 2: Typical UV-Visible Absorption Maxima (λmax) for C.I. Reactive Black 5
| Solvent/Condition | λmax (nm) | Reference |
| Water | 597 - 598 | |
| Acidic pH | Shifts may occur | [3] |
The absorption band in the visible region is attributed to the π→π* electronic transitions within the long conjugated system of the dye molecule.[3] The position and intensity of this band can be influenced by factors such as solvent polarity (solvatochromism) and pH.
Fluorescence Spectroscopy
There is currently no available information on the fluorescence properties of C.I. This compound in the scientific literature. Many azo dyes are known to be weak fluorophores or non-fluorescent due to efficient non-radiative decay processes from the excited state.
Factors Influencing Spectral Properties
The spectral characteristics of reactive dyes like this compound are not static and can be significantly influenced by their environment.
Caption: Factors influencing the spectral properties of this compound.
-
pH: The protonation or deprotonation of the various functional groups on the dye molecule can alter the electronic distribution and conjugation, leading to shifts in the absorption spectrum. For instance, studies on other reactive dyes have shown that lower pH values can lead to higher rates of decolorization, which is directly related to changes in the absorption spectrum.
-
Solvatochromism: The polarity of the solvent can affect the energy levels of the ground and excited states of the dye molecule differently, causing a shift in the absorption maximum.[4] This phenomenon, known as solvatochromism, can result in a bathochromic (red) or hypsochromic (blue) shift with increasing solvent polarity.
-
Metal Complexation: The presence and nature of the complexed metal ion (cobalt and chromium in this case) are integral to the electronic structure of the chromophore.[1] Different metal ions can lead to different absorption characteristics.
Experimental Protocols
The following are generalized protocols for measuring the spectral properties of dyes like this compound.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum and the wavelength of maximum absorbance (λmax) of this compound.
Materials:
-
C.I. This compound
-
Volumetric flasks and pipettes
-
A suitable solvent (e.g., deionized water, ethanol)
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 mg/L).
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to create working solutions of different concentrations.
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-800 nm).
-
Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank. Place it in the reference beam of the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Rinse a sample cuvette with one of the working solutions and then fill it. Place the cuvette in the sample beam of the spectrophotometer.
-
Data Acquisition: Scan the absorbance of the sample across the set wavelength range.
-
Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax). If the molar absorptivity (ε) is to be calculated, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.
Caption: Experimental workflow for UV-Vis absorption spectroscopy.
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission and excitation spectra of this compound.
Materials:
-
C.I. This compound solution
-
Fluorometer
-
Quartz cuvettes (four-sided polished)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The absorbance of the solution at the excitation wavelength should generally be below 0.1 to avoid inner filter effects.
-
Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize.
-
Excitation Spectrum:
-
Set the emission monochromator to the wavelength of maximum expected emission (if known) or a wavelength within the expected emission range.
-
Scan the excitation monochromator over a range of wavelengths (e.g., 200-600 nm).
-
The resulting spectrum will show the efficiency of different excitation wavelengths in producing fluorescence.
-
-
Emission Spectrum:
-
Set the excitation monochromator to the wavelength of maximum excitation determined from the excitation spectrum.
-
Scan the emission monochromator over a range of longer wavelengths.
-
The resulting spectrum shows the intensity of fluorescence at different emission wavelengths.
-
-
Data Analysis: Identify the wavelengths of maximum excitation and emission.
Conclusion
References
In-Depth Technical Guide: Light and Wash Fastness of C.I. Reactive Black 1
This technical guide provides a comprehensive overview of the light and wash fastness properties of C.I. Reactive Black 1, a widely used reactive dye for cellulosic fibers. This document is intended for researchers, scientists, and professionals in the textile and dye manufacturing industries.
Quantitative Fastness Data
The fastness properties of a dye are critical indicators of its performance and durability. C.I. This compound exhibits good to excellent fastness properties, as detailed in the table below. The data is presented according to ISO (International Organization for Standardization) standards, which are globally recognized for textile testing.
| Fastness Property | ISO Standard | Rating |
| Light Fastness | ISO 105-B02 | 6 |
| Washing Fastness | ||
| Soaping (Fading) | ISO 105-C06 | 4-5 |
| Soaping (Staining) | ISO 105-C06 | 4-5 |
| Perspiration Fastness | ISO 105-E04 | 3-4 (green) |
| Oxygen Bleaching | ISO 105-N01 | 4-5 |
Rating Scale Interpretation:
-
Light Fastness: Graded on a scale of 1 to 8, where 8 signifies the highest fastness.
-
Wash and Other Wet Fastness Properties: Graded on a scale of 1 to 5, where 5 indicates the highest fastness.
Experimental Protocols
Accurate and reproducible fastness data relies on standardized testing methodologies. The following sections detail the experimental protocols for light and wash fastness based on the relevant ISO standards.
Light Fastness Testing: ISO 105-B02
This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).[1][2]
Apparatus and Materials:
-
Grey Scale for assessing change in color.
-
Specimen holders.
-
Masking material (opaque card).
Procedure:
-
Specimen Preparation: A specimen of the textile dyed with C.I. This compound is mounted on a specimen holder. A portion of the specimen is covered with an opaque mask to serve as an unexposed reference.
-
Exposure: The mounted specimen is placed in the xenon arc fading lamp apparatus along with a set of blue wool references.[1] The exposure conditions (irradiance, temperature, and humidity) are controlled according to the specific requirements of the standard.[2]
-
Evaluation: The specimen is exposed until a specified contrast on the blue wool references is achieved. The light fastness of the specimen is then assessed by comparing the change in color of the exposed portion of the specimen with the change in color of the blue wool references.[1] The rating corresponds to the grade of the blue wool reference that shows a similar degree of fading.[5]
Wash Fastness Testing: ISO 105-C06
This test is designed to assess the resistance of the color of textiles to domestic or commercial laundering procedures.[6]
Apparatus and Reagents:
-
Launder-Ometer or a similar apparatus for mechanical agitation at a controlled temperature and speed.[7]
-
Stainless steel balls (6 mm diameter).[7]
-
Multifibre adjacent fabric (containing wool, cotton, viscose, polyamide, polyester, and acrylic).
-
Standard soap solution (e.g., ECE phosphate reference detergent).
-
Sodium carbonate.
-
Grey Scale for assessing change in color and staining.
Procedure:
-
Specimen Preparation: A specimen of the dyed fabric (typically 10 cm x 4 cm) is taken.[6][8] It is then sewn together with a piece of multifibre adjacent fabric of the same dimensions.[6][8]
-
Washing: The composite specimen is placed in a stainless-steel container of the Launder-Ometer. The specified amount of standard soap solution and the required number of stainless-steel balls are added.[7] The machine is then operated at the specified temperature (e.g., 40°C, 60°C, or 95°C) for a defined duration (e.g., 30 or 45 minutes).[8]
-
Rinsing and Drying: After the washing cycle, the composite specimen is removed, rinsed thoroughly with cold water, and then dried in air at a temperature not exceeding 60°C.[7]
-
Evaluation: The dried specimen is evaluated in a standard lighting cabinet. The change in color of the dyed fabric is assessed using the Grey Scale for color change. The degree of staining on each of the six fiber types in the multifibre adjacent fabric is assessed using the Grey Scale for staining.
Factors Influencing Fastness Properties
The light and wash fastness of this compound are not solely dependent on the dye itself but are also influenced by several factors related to the dyeing process and the substrate. The following diagram illustrates these relationships.
References
- 1. testextextile.com [testextextile.com]
- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 3. Test Procedure of ISO 105 B02 Using Light Fastness Tester DR3000 - Textile Tester [darongtester.com]
- 4. ISO 105-B02 | Q-Lab [q-lab.com]
- 5. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 6. textilelearner.net [textilelearner.net]
- 7. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 8. Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs [diantextile.blogspot.com]
Environmental impact of Reactive Black 1 manufacturing
An In-depth Technical Guide on the Environmental Impact of Reactive Black 1 Manufacturing
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (RB1) is a widely used monoazo dye in the textile industry, prized for its ability to form covalent bonds with fibers, resulting in excellent wash fastness. However, its manufacturing process and subsequent discharge into wastewater present significant environmental challenges. The synthesis of RB1 is a multi-step chemical process that generates a complex effluent containing residual dye, chemical precursors, inorganic salts, and, notably, toxic heavy metals like chromium and cobalt used in its formation. This guide provides a detailed examination of the environmental impact of RB1 manufacturing, outlining the synthesis pathway, the characteristics of the resulting wastewater, and the associated ecotoxicity. It summarizes quantitative data on effluent composition and reviews various treatment technologies, including reductive, biological, and adsorption methods. Detailed experimental protocols for key treatment and analytical methodologies are provided to offer a practical resource for researchers. The guide employs diagrams generated using Graphviz to visually articulate complex chemical and experimental workflows, adhering to strict design specifications for clarity and technical accuracy.
Introduction to this compound
This compound (C.I. 17916) is a metal-complex azo dye used for dyeing and printing cellulosic and polyamide fibers such as cotton, hemp, and silk.[1] Its structure contains a single azo bond (-N=N-) and is complexed with chromium and cobalt, which contributes to its color and stability. The widespread use of reactive dyes like RB1 is driven by their vibrant colors and high fixation rates. However, the manufacturing process is a source of significant pollution. The effluent is characterized by high color, elevated levels of total dissolved solids (TDS), chemical oxygen demand (COD), and the presence of persistent and toxic compounds.[2] While the dye molecule itself may have limited toxicity, the degradation byproducts, particularly aromatic amines formed from the cleavage of the azo bond, and the presence of heavy metals, are of serious environmental concern due to their potential carcinogenicity and mutagenicity.[1][3][4]
Table 1: Chemical Identity of this compound
| Property | Value | Reference |
| C.I. Name | This compound | |
| C.I. Number | 17916 | |
| CAS Number | 12236-77-0 | |
| Molecular Formula | C₂₃H₁₃ClN₈Na₂O₁₀S₂ | |
| Molecular Weight | 706.96 g/mol | |
| Structure Type | Single Azo, Metal Complex (Cr, Co) |
Manufacturing Process of this compound
The synthesis of this compound is a complex, multi-stage process involving several chemical reactions. The primary steps include diazotization, azo coupling, condensation, ammoniation, and metallization. This process generates not only the desired dye but also a variety of byproducts and unreacted starting materials that contribute to the final effluent load.
The generalized synthesis pathway is as follows:
-
Diazotization: 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid is treated with a nitrite source (e.g., sodium nitrite) under acidic conditions to form a diazonium salt.
-
Azo Coupling: The resulting diazonium salt is reacted with a coupling component, 7-Amino-4-hydroxynaphthalene-2-sulfonic acid, to form the basic azo dye structure.
-
Condensation: The product from the coupling reaction is then condensed with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride).
-
Ammoniation: This is followed by a reaction with ammonia.
-
Metallization: Finally, the dye molecule is complexed with a mixture of cobalt and chromium salts to form the final this compound product.
Effluent Characteristics and Environmental Impact
Wastewater from the printing and dyeing industry is considered one of the most polluted, both in volume and composition.[2] The manufacturing of this compound contributes significantly to this issue.
-
High Color: The most apparent impact is the intense coloration of the effluent due to residual dye, which reduces light penetration in water bodies, affecting photosynthesis and aquatic ecosystems.
-
High TDS: The synthesis process, particularly the "salting out" step to precipitate the dye, uses large quantities of sodium chloride, leading to high concentrations of Total Dissolved Solids in the wastewater.[2]
-
COD and BOD: The presence of residual dyes, intermediates, and other organic chemicals results in high Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD).[2]
-
Heavy Metals: The use of chromium and cobalt in the final metallization step is a major concern. These metals are toxic, non-biodegradable, and can accumulate in the environment and living organisms.
-
Toxicity: Azo dyes and their degradation byproducts, such as aromatic amines, are often toxic, carcinogenic, and mutagenic.[4][5] Studies have shown that while the parent reactive dye may be less toxic, its hydrolysate or reductive cleavage products can exhibit significantly increased toxicity.[1][3]
Table 2: Typical Characteristics of Textile Dyeing Wastewater
| Parameter | Range | Reference |
| pH | 2 - 12 | [2] |
| COD (mg/L) | 150 - 12,000 | [2] |
| BOD (mg/L) | 80 - 6,000 | [2] |
| TDS (mg/L) | 500 - 6,000 | [2] |
| Color (Pt-Co) | 50 - 2,500 | [2] |
| Note: This table represents general values for printing and dyeing industry wastewater and may vary for specific this compound manufacturing effluent. |
Wastewater Treatment Technologies
Due to the complex and recalcitrant nature of dye effluents, a combination of physical, chemical, and biological methods is often required for effective treatment. Common approaches include adsorption, advanced oxidation processes (AOPs), reductive degradation, and microbial decolorization.[1][4][5]
Reductive Degradation with Zero-Valent Iron (ZVI)
Zero-Valent Iron is a low-cost and effective reducing agent used to break the azo bond in dyes, leading to decolorization. The reaction is typically faster at lower pH values.[1][3]
Experimental Protocol: Batch Degradation of Reactive Black Dye using ZVI
-
Objective: To evaluate the efficacy of ZVI in removing a reactive black dye from an aqueous solution.
-
Materials: Reactive Black dye, Zero-Valent Iron (ZVI) powder (e.g., 325 mesh), appropriate pH buffers (e.g., 0.01 M acetic acid-sodium acetate), mechanical stirrer, constant temperature water bath, 0.45 µm filters, spectrophotometer.
-
Methodology:
-
Prepare a stock solution of the reactive black dye (e.g., 25 mg/L) in deionized water.
-
In a series of beakers, add 500 mL of the dye solution and a specific dosage of ZVI (e.g., 0.3-0.5 g/L).[1][3]
-
Adjust and maintain the pH of the solution using a buffer (e.g., pH 4-7).[1][3]
-
Place the beakers in a constant temperature bath and stir the solution at a constant speed (e.g., 400 rpm) to keep the ZVI suspended.[1]
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60 min), withdraw a 5 mL aliquot using a syringe.
-
Immediately filter the sample through a 0.45 µm filter to remove ZVI particles.
-
Measure the absorbance of the filtrate at the dye's maximum absorption wavelength (λmax, e.g., 587 nm for a typical reactive black) using a spectrophotometer.[1]
-
Calculate the removal efficiency at each time point based on the change in absorbance.
-
-
Characterization: The solid residue after the reaction can be collected, dried, and analyzed using Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) to identify reaction products like Fe₂O₃.[1][3]
Microbial Decolorization
Biological treatment methods are considered environmentally friendly and cost-effective.[5] Certain microorganisms, such as the bacterium Bacillus albus, can decolorize and degrade azo dyes under specific environmental conditions, often through the action of enzymes like azoreductase.[5]
Experimental Protocol: Decolorization of Reactive Black 5 by Bacillus albus
-
Objective: To determine the optimal conditions for the decolorization of Reactive Black 5 (RB5) by an isolated bacterial strain.
-
Materials: Bacterial strain (Bacillus albus DD1), Mineral Salt Medium (MSM), RB5 dye, yeast extract, incubator, spectrophotometer, LC-MS for metabolite analysis.
-
Methodology:
-
Isolation: Isolate dye-decolorizing bacteria from a relevant source (e.g., textile industry effluent) using an enrichment culture technique with MSM containing RB5 (e.g., 50 mg/L).[5]
-
Inoculum Preparation: Grow the isolated strain in a nutrient broth to obtain a sufficient cell biomass for inoculation.
-
Decolorization Assay: Prepare flasks with MSM containing a known concentration of RB5 (e.g., 50 mg/L).
-
Parameter Optimization: Systematically vary key parameters in different sets of experiments:
-
pH: Adjust the initial pH of the medium (e.g., 5.0 to 9.0).[5]
-
Temperature: Incubate flasks at different temperatures (e.g., 25 °C to 45 °C).[5]
-
Co-substrate: Add varying concentrations of a carbon/nitrogen source like yeast extract (e.g., 0.2% to 1.0%).[5]
-
Inoculum Size: Use different inoculum percentages (e.g., 5% to 25%).[5]
-
-
Incubation: Inoculate the flasks with the bacterial culture and incubate under static conditions for a specified period (e.g., 120 hours).[5]
-
Analysis: Periodically withdraw samples, centrifuge to remove bacterial cells, and measure the absorbance of the supernatant at the λmax of RB5 to determine the percentage of decolorization.[5]
-
Metabolite Identification: Analyze the final decolorized medium using LC-MS to identify the degradation byproducts.[5]
-
Table 3: Comparison of Treatment Technologies for Reactive Dyes
| Treatment Method | Mechanism | Advantages | Disadvantages | Typical Efficiency |
| Zero-Valent Iron (ZVI) | Reductive cleavage of azo bonds | Low cost, simple operation, effective for color removal[1] | Can produce toxic aromatic amines, sludge production, pH-dependent[1] | >90% color removal[1] |
| Microbial Degradation | Enzymatic cleavage of azo bonds (e.g., azoreductase) | Eco-friendly, low cost, potential for complete mineralization[5] | Slow process, requires specific conditions (pH, temp), sensitive to toxicity[5] | 70-98% decolorization[5] |
| Adsorption | Physical binding of dye molecules to adsorbent surface | High efficiency, simple design, reusable adsorbents[4][6] | Transfers pollution to a solid phase, requires regeneration/disposal of adsorbent[1] | >95% removal[6] |
| Advanced Oxidation (AOPs) | Generation of highly reactive radicals (e.g., •OH) | Rapid degradation, can mineralize organic pollutants[1] | High cost, potential formation of toxic byproducts, requires careful control[1] | >90% degradation[7] |
Analytical Methodologies
Accurate monitoring of the dye and its degradation products is crucial for assessing environmental impact and treatment efficiency.
-
UV-Visible Spectrophotometry: The primary method for quantifying the concentration of dye in a solution and measuring the extent of decolorization by monitoring the absorbance at the dye's characteristic wavelength of maximum absorbance (λmax).[1]
-
Chromatographic Techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to separate and quantify the parent dye from its various isomers, precursors, and degradation products.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) & Gas Chromatography-Mass Spectrometry (GC-MS): Powerful techniques for identifying the chemical structures of unknown metabolites and byproducts formed during degradation, which is essential for toxicity assessment.[5][9]
-
-
Toxicity Assays: Ecotoxicity tests are performed to evaluate the risk posed by the effluent. A common test involves exposing aquatic invertebrates like Daphnia magna to the effluent and measuring mortality or immobilization over 24-48 hours to determine the LC₅₀ (lethal concentration for 50% of the population).[10]
Conclusion and Future Outlook
The manufacturing of this compound poses a multifaceted environmental threat, primarily through the generation of highly colored, saline, and toxic wastewater containing heavy metals. While the parent dye itself is a pollutant, the formation of more hazardous byproducts during environmental degradation is a critical concern. Effective management requires a multi-barrier approach, starting with optimizing the manufacturing process to reduce waste, followed by robust, multi-stage wastewater treatment.
Promising treatment strategies include reductive degradation with ZVI for rapid decolorization and microbial processes for a more sustainable, complete breakdown of the dye molecules. However, a combination of methods, such as a chemical or physical process followed by a biological polishing step, is often necessary to meet stringent discharge regulations.
Future research should focus on:
-
Developing cleaner synthesis routes for RB1 and other azo dyes that minimize byproduct formation and eliminate the need for heavy metals.
-
Investigating novel, highly efficient, and reusable adsorbents and catalysts.
-
Constructing robust microbial consortia capable of completely mineralizing the dye and its byproducts under variable industrial conditions.
-
Performing comprehensive life cycle assessments to evaluate the overall environmental footprint of the dye's production and use.
References
- 1. neptjournal.com [neptjournal.com]
- 2. iwaponline.com [iwaponline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Microbial decolorization of Reactive Black 5 dye by Bacillus albus DD1 isolated from textile water effluent: kinetic, thermodynamics & decolorization mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of Water Contaminated with Reactive Black-5 Dye by Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Ozonation of Reactive Black 5 in Aqueous Solution Using Iron-Loaded Dead Leaf Ash for Wastewater Remediation [mdpi.com]
- 8. An Improved Analytical Method for the Analysis of Reactive Dyes by High Performance Liquid Chromatography [repository.lib.ncsu.edu]
- 9. Degradation of Reactive Black 5 dye by a newly isolated bacterium Pseudomonas entomophila BS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Dyeing Cotton with Reactive Black 1
Introduction
Reactive dyes are a class of colored organic compounds that form a covalent bond with the fiber, becoming an integral part of it.[1] This chemical bonding results in excellent wash fastness and vibrant shades, making reactive dyes a popular choice for dyeing cellulosic fibers like cotton.[1][2] Reactive Black 1 is a vinyl sulfone-based reactive dye used to achieve deep, rich black shades on cotton fabrics with good fastness properties.[3] The dyeing process involves three key stages: exhaustion of the dye onto the fiber, fixation of the dye to the fiber in the presence of an alkali, and a final wash-off to remove any unfixed dye.[1][4]
Mechanism of Dyeing
The dyeing of cotton with this compound involves the formation of a covalent bond between the reactive group of the dye and the hydroxyl (-OH) groups of the cellulose in the cotton fiber.[1][2] This reaction is typically carried out under alkaline conditions and at elevated temperatures. The process begins with the adsorption of dye molecules onto the fiber surface, a step facilitated by the addition of an electrolyte like sodium chloride or Glauber's salt, which helps to overcome the natural repulsion between the anionic dye and the negatively charged cotton fiber in water.[2][5] Following this exhaustion phase, an alkali such as soda ash is introduced to raise the pH of the dyebath. This high pH catalyzes the chemical reaction between the dye's reactive group and the cotton's hydroxyl groups, leading to the formation of a stable, covalent dye-fiber bond.[2][4]
Key Parameters in the Dyeing Process
Several parameters critically influence the success of the dyeing process:
-
Temperature: this compound, being a hot brand reactive dye, requires higher temperatures (typically 60-90°C) for optimal fixation.[1][3][6]
-
pH: An alkaline pH (typically 10-12.5) is essential for the fixation reaction.[2][7] This is achieved by adding alkali like soda ash (sodium carbonate).
-
Electrolyte Concentration: The amount of salt used depends on the desired depth of shade. For deep shades like black, a higher salt concentration is required to promote dye exhaustion.[2][8]
-
Liquor Ratio: This is the ratio of the weight of the dye liquor to the weight of the fabric. A lower liquor ratio can lead to higher dye fixation and reduced water consumption.[3][9]
-
Dyeing Time: Sufficient time must be allowed for both the exhaustion and fixation phases to ensure even and deep dyeing.[3]
Experimental Protocol
This protocol details the procedure for dyeing a 100g sample of pre-scoured and bleached cotton fabric with this compound to achieve a deep black shade.
1. Materials and Reagents
-
100g pre-scoured and bleached cotton fabric
-
This compound dye
-
Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
-
Soda ash (Na₂CO₃)
-
Acetic acid (CH₃COOH)
-
Non-ionic soaping agent
-
Distilled water
-
Laboratory dyeing machine or a stainless steel beaker with a stirrer and heating arrangement
2. Preparation of Solutions
-
Dye Solution: Prepare a stock solution of this compound. For a 2% shade, weigh 2g of this compound dye powder, make a paste with a small amount of cold water, and then dissolve it in hot water (around 80°C) to make a final volume of 100mL.[10]
-
Salt Solution: Prepare a concentrated solution of sodium chloride or Glauber's salt.
-
Alkali Solution: Prepare a solution of soda ash.
3. Dyeing Procedure
-
Set the dyebath with the required amount of water according to the chosen liquor ratio (e.g., 1:10, which would be 1 liter for 100g of fabric).[7][11]
-
Start the dyeing process at a temperature of 40-50°C.[6][10]
-
Add the pre-wetted cotton fabric to the dyebath and run for 5-10 minutes to ensure even wetting.
-
Add the prepared dye solution to the dyebath and continue running for 10-15 minutes to allow for even distribution of the dye.[8][10]
-
Gradually add the required amount of salt in two to three portions over 15-20 minutes. This helps in the uniform exhaustion of the dye onto the fabric.[6][10]
-
Raise the temperature of the dyebath to the optimal fixation temperature, typically 80-90°C, over 30 minutes.[3][6]
-
Run the fabric at this temperature for another 20-30 minutes to ensure maximum dye exhaustion.
-
Add the pre-dissolved soda ash to the dyebath in two portions over 10-15 minutes. This will initiate the fixation process.
-
Continue the dyeing at 80-90°C for another 45-60 minutes for complete fixation of the dye.[6]
-
After the fixation period, drain the dyebath.
4. Post-Dyeing Wash-off
-
Rinse: Rinse the dyed fabric thoroughly with cold water to remove loose dye from the surface.[8]
-
Hot Wash: Wash the fabric in hot water.
-
Soaping: Treat the fabric in a bath containing a non-ionic soaping agent (e.g., 1-2 g/L) at or near boiling temperature for 10-15 minutes. This step is crucial to remove any unfixed or hydrolyzed dye, which in turn improves the wash fastness of the dyed fabric.[5][7]
-
Rinse: Rinse the fabric again with hot water followed by cold water until the water runs clear.[8]
-
Neutralization (Optional): A final rinse with a dilute solution of acetic acid can be done to neutralize any residual alkali.
-
Drying: Squeeze the excess water from the fabric and dry it in a dryer or by air drying.
Data Presentation
Table 1: Quantitative Parameters for Dyeing Cotton with this compound (Deep Shade)
| Parameter | Value | Unit | Notes |
| Dye (this compound) | 2 - 4 | % (owf) | "owf" stands for "on the weight of fabric". Higher percentage for deeper shades.[12][13] |
| Liquor Ratio | 1:10 - 1:20 | - | Ratio of the volume of dye liquor to the weight of the fabric.[3][7] |
| Salt (NaCl or Na₂SO₄) | 60 - 80 | g/L | Higher concentrations are needed for dark shades to aid in dye exhaustion.[7][10] |
| Alkali (Soda Ash, Na₂CO₃) | 15 - 20 | g/L | Used as the fixing agent to create alkaline conditions.[3][10] |
| Initial Dyeing Temperature | 40 - 50 | °C | Temperature at which the fabric and dye are introduced.[10] |
| Fixation Temperature | 80 - 90 | °C | Optimal temperature for the reaction between the hot brand dye and cotton.[3][6] |
| Total Dyeing Time | 90 - 120 | minutes | Includes time for exhaustion, salt and alkali addition, and fixation.[12] |
| Soaping Temperature | 90 - 100 | °C | High temperature is required for effective removal of unfixed dye.[5] |
| Soaping Agent | 1 - 2 | g/L | Non-ionic detergent. |
Mandatory Visualization
Caption: Experimental workflow for dyeing cotton with this compound.
References
- 1. textilelearner.net [textilelearner.net]
- 2. Dyeing of cotton with reactive dye | PPTX [slideshare.net]
- 3. china-dye.com [china-dye.com]
- 4. textiletrainer.com [textiletrainer.com]
- 5. mdpi.com [mdpi.com]
- 6. textilecoach.net [textilecoach.net]
- 7. textilelearner.net [textilelearner.net]
- 8. organiccottonplus.com [organiccottonplus.com]
- 9. fsw.cc [fsw.cc]
- 10. Dyeing of Cotton Fabric with Reactive Dyes || Cotton Dyeing || Cotton Fabric || Reactive Dyes [textilesphere.com]
- 11. researchgate.net [researchgate.net]
- 12. CN102964877A - Preparation method of reactive black dye - Google Patents [patents.google.com]
- 13. Dharma Fiber Reactive Black Dyes [dharmatrading.com]
Application Notes and Protocols: Exhaust Dyeing of Viscose with Reactive Black 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the exhaust dyeing of viscose fibers with C.I. Reactive Black 1. The information is intended to guide researchers and scientists in achieving reproducible and high-quality dyeing results.
Overview
Viscose, a regenerated cellulosic fiber, is widely used in the textile industry. Its dyeing with reactive dyes, such as this compound, is a common practice due to the vibrant shades and good fastness properties achieved. The exhaust dyeing method, a batch process, involves the gradual absorption of the dye from the dyebath onto the fiber, followed by a chemical reaction that forms a covalent bond between the dye molecule and the cellulose. This process is influenced by several parameters, including temperature, pH, electrolyte concentration, and dyeing time, which must be carefully controlled to ensure optimal results.
This compound (C.I. 17916) is a single azo, metal complex dye. The reactive group in the dye molecule forms a stable covalent bond with the hydroxyl groups of the cellulose in an alkaline medium. The dyeing process typically involves three main stages:
-
Exhaustion: The dye is adsorbed onto the viscose fiber from the aqueous bath. This is facilitated by the addition of an electrolyte, such as Glauber's salt or sodium chloride, which reduces the negative surface charge of the cellulose fiber, thus lowering the repulsion between the anionic dye and the fiber.
-
Fixation: An alkali, typically soda ash, is added to the dyebath to raise the pH. This catalyzes the reaction between the reactive group of the dye and the hydroxyl groups of the viscose, forming a covalent bond.
-
Wash-off: Unfixed and hydrolyzed dye is removed from the fiber surface through a series of washing and soaping steps to ensure good wet fastness properties.
Materials and Equipment
Materials:
-
Viscose substrate (fabric, yarn, or fiber)
-
C.I. This compound
-
Glauber's salt (anhydrous sodium sulfate) or Sodium Chloride
-
Soda ash (sodium carbonate)
-
Acetic acid
-
Sequestering agent (e.g., EDTA-based)
-
Levelling agent
-
Anti-creasing agent
-
Non-ionic soaping agent
-
Deionized or soft water
Equipment:
-
Laboratory-scale exhaust dyeing machine (e.g., beaker dyer, jet dyer)
-
pH meter
-
Heating and cooling system
-
Stirrer or circulation pump
-
Beakers, graduated cylinders, and pipettes
-
Weighing balance
Experimental Protocols
Pre-treatment of Viscose
Unlike cotton, viscose is a purified form of cellulose and generally does not require a harsh scouring process. However, a mild pre-treatment is recommended to remove any sizing agents or impurities and to ensure uniform dye uptake.
Protocol:
-
Prepare a bath with 1.0 g/L of a non-ionic detergent and 1.0 g/L of a sequestering agent at a liquor ratio of 1:20.
-
Immerse the viscose substrate in the bath and raise the temperature to 60°C.
-
Run the treatment for 20-30 minutes.
-
Drain the bath and rinse the substrate thoroughly with warm and then cold water.
Exhaust Dyeing Procedure
The following protocol is a general guideline. The exact concentrations of dye, salt, and alkali should be adjusted based on the desired depth of shade.
Dyeing Parameters:
| Parameter | Value |
| Liquor Ratio | 1:15 to 1:20 |
| pH of Dyebath (initial) | 6.0 - 7.0 |
| Dyeing Temperature | 60°C - 80°C |
Protocol:
-
Set the dyebath at 40°C with the required amount of water.
-
Add a sequestering agent (0.5 - 1.0 g/L) and an anti-creasing agent (1.0 g/L) and circulate for 5 minutes.
-
Add the pre-wetted viscose substrate to the bath.
-
Add the pre-dissolved this compound dye solution and a levelling agent (0.5 - 1.0 g/L) and run for 10 minutes.
-
Raise the temperature to the dyeing temperature (e.g., 60°C) at a rate of 1-2°C/minute.
-
Add the required amount of Glauber's salt in two to three portions over 15-20 minutes. The total amount will depend on the depth of shade (see Table 1).
-
Run for 30-45 minutes to allow for dye exhaustion.
-
Add the required amount of soda ash, dissolved in water, in two portions over 10-15 minutes to raise the pH to 10.5-11.0 for fixation. The amount will depend on the depth of shade (see Table 1).
-
Continue the dyeing process at the set temperature for 45-60 minutes for fixation.
-
Cool the dyebath down to 60°C.
-
Drain the dyebath.
Table 1: Recommended Salt and Alkali Concentrations for Different Shade Depths
| Depth of Shade | This compound (% owf) | Glauber's Salt (g/L) | Soda Ash (g/L) |
| Light | 0.5 - 1.0 | 30 - 40 | 10 - 15 |
| Medium | 1.0 - 3.0 | 40 - 60 | 15 - 20 |
| Dark | 3.0 - 5.0 | 60 - 80 | 20 |
*% owf = on the weight of fabric
Post-treatment (Wash-off)
A thorough wash-off process is crucial to remove unfixed and hydrolyzed dye, ensuring good fastness properties.
Protocol:
-
Rinse: Rinse the dyed substrate with cold water.
-
Neutralization: Treat the substrate in a bath with 0.5 - 1.0 g/L acetic acid at 50°C for 10 minutes to neutralize the residual alkali.
-
Rinse: Rinse again with cold water.
-
Soaping: Treat the substrate in a bath with 1.0 - 2.0 g/L of a non-ionic soaping agent at 90-95°C for 15-20 minutes.
-
Hot Rinse: Rinse thoroughly with hot water (70-80°C).
-
Cold Rinse: Rinse with cold water.
-
Softening (Optional): A final treatment with a cationic softener can be applied to improve the hand feel of the fabric.
-
Dry the dyed viscose substrate.
Visualizations
Experimental Workflow
The following diagram illustrates the key stages of the exhaust dyeing process for viscose with this compound.
Caption: Workflow of the exhaust dyeing process.
Chemical Interaction Pathway
This diagram illustrates the covalent bond formation between this compound and the cellulose polymer of viscose.
Caption: Covalent bonding of this compound to viscose.
Application Note: Analysis of Reactive Black 1 Degradation Products by LC-MS
Abstract
This application note provides a detailed protocol for the analysis of degradation products of the azo dye Reactive Black 1 (RB-1) using Liquid Chromatography-Mass Spectrometry (LC-MS). The method is suitable for researchers, scientists, and professionals in drug development and environmental monitoring involved in studying the bioremediation or chemical degradation of textile dyes. This document outlines the sample preparation, LC-MS/MS analytical conditions, and data analysis for the identification and quantification of major degradation products.
Introduction
This compound is a widely used diazo dye in the textile industry. Due to its complex aromatic structure and the presence of azo bonds (-N=N-), it is resistant to conventional wastewater treatment methods. The reductive cleavage of the azo bond by microorganisms or chemical treatments leads to the formation of smaller aromatic amines, which can be colorless but are often more toxic and carcinogenic than the parent dye. Therefore, it is crucial to monitor the degradation of this compound and identify its breakdown products to assess the effectiveness and safety of treatment processes. LC-MS is a powerful analytical technique for this purpose, offering high sensitivity and selectivity for the separation and identification of these compounds.
Experimental Protocols
Sample Preparation (Aqueous Matrix)
This protocol is adapted from standard methods for the preparation of aqueous samples containing azo dye degradation products for LC-MS analysis.
Materials:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Syringe filters (0.22 µm, PTFE or Nylon)
-
Solid Phase Extraction (SPE) cartridges (C18, optional for sample cleanup and concentration)
Procedure:
-
Sample Collection: Collect an appropriate volume of the aqueous sample containing the degraded dye.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any suspended solids.[1]
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[1]
-
Dilution: Dilute the filtered sample with a water/methanol (95:5, v/v) mixture containing 0.1% formic acid to a suitable concentration for LC-MS analysis. The dilution factor will depend on the expected concentration of the degradation products.
-
(Optional) Solid Phase Extraction: For samples with low concentrations of analytes or high matrix interference, an SPE step can be included.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the analytes with methanol or acetonitrile.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase starting composition.[2]
-
LC-MS/MS Analysis
The following parameters provide a starting point for the analysis and may require optimization based on the specific instrument and degradation products of interest.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid[2] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid[2] |
| Flow Rate | 0.3 mL/min[1] |
| Injection Volume | 5 µL[2] |
| Column Temperature | 40 °C |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 5 |
| 15.0 | 95 |
| 20.0 | 95 |
| 20.1 | 5 |
| 25.0 | 5 |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative switching mode is recommended to detect a wider range of degradation products. |
| Capillary Voltage | 4000 V[2] |
| Drying Gas Temperature | 350 °C[2] |
| Drying Gas Flow | 13.0 L/min[2] |
| Nebulizer Pressure | 40 psig[2] |
| Scan Mode | Full Scan (m/z 100-1000) for initial identification and Multiple Reaction Monitoring (MRM) for quantification of target analytes. |
Data Presentation
The degradation of this compound can lead to various aromatic amines. Based on the literature for similar azo dyes, some expected degradation products are listed in Table 2 with their corresponding m/z values for targeted analysis.[3][4][5][6]
Table 2: Potential Degradation Products of this compound and their Mass-to-Charge Ratios
| Compound Name | Chemical Formula | Molecular Weight | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) |
| Naphthalene-1,2-diamine | C₁₀H₁₀N₂ | 158.20 | 159.21 | 157.19 |
| 4-(Methylsulfonyl)aniline | C₇H₉NO₂S | 171.22 | 172.23 | 170.21 |
| 3,4-Diamino-5,6-dihydroxy-1,2,7,8-tetrahydronaphthalene-2,7-disulfonic acid | C₁₀H₁₄N₂O₈S₂ | 354.36 | 355.37 | 353.35 |
| 2-Nitroso-1-naphthol | C₁₀H₇NO₂ | 173.17 | 174.18 | 172.16 |
Note: The exact degradation products may vary depending on the degradation method (e.g., microbial, chemical). It is recommended to perform a full scan analysis to identify all potential products in your specific sample.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the LC-MS analysis of this compound degradation products.
Caption: Experimental workflow for LC-MS analysis.
Proposed Degradation Pathway
The degradation of this compound is initiated by the reductive cleavage of the azo bonds, leading to the formation of various aromatic amines. A proposed pathway is depicted below.
Caption: Proposed degradation pathway for this compound.
References
- 1. lcms.cz [lcms.cz]
- 2. chem-agilent.com [chem-agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of Reactive Black 5 dye by a newly isolated bacterium Pseudomonas entomophila BS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anaerobic biodegradation of azo dye reactive black 5 by a novel strain Shewanella sp. SR1: Pathway and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Reactive Black 1 Concentration using UV-Vis Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive dyes are a class of colored organic substances that form a covalent bond with the substrate they are applied to, making them highly stable and widely used in the textile industry.[1] Reactive Black 1 is a common azo dye used for dyeing cellulosic fibers like cotton and hemp.[2][3] Accurate quantification of dye concentration in solutions is crucial for quality control, process optimization, and environmental monitoring.
UV-Visible (UV-Vis) spectrophotometry is a versatile and widely used analytical technique for determining the concentration of absorbing species in a solution.[4][5] The method is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light by a solution and the concentration of the absorbing substance.[6][7][8] This application note provides a detailed protocol for the quantitative determination of this compound concentration using UV-Vis spectrophotometry.
The principle of UV-Vis spectrophotometry involves passing a beam of light of a specific wavelength through a sample and measuring the amount of light that is absorbed.[4][6] A spectrophotometer consists of a light source (typically deuterium and tungsten lamps), a monochromator to select the wavelength, a sample holder (cuvette), and a detector.[6][9]
Experimental Principle
The quantification of this compound is based on the Beer-Lambert Law:
A = εbc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity coefficient (in L mol⁻¹ cm⁻¹), a constant specific to the substance at a given wavelength.
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration of the substance (in mol L⁻¹).
By measuring the absorbance of solutions with known concentrations, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Materials and Equipment
-
UV-Vis Spectrophotometer (double beam recommended for stability)
-
Quartz or glass cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks (various sizes: 10 mL, 25 mL, 50 mL, 100 mL)
-
Pipettes (various sizes)
-
Beakers
-
This compound (powder)
-
Deionized water (or appropriate solvent)
Experimental Protocols
Preparation of Stock and Standard Solutions
-
Preparation of a 100 mg/L (ppm) this compound Stock Solution:
-
Accurately weigh 10 mg of this compound powder using an analytical balance.
-
Quantitatively transfer the powder to a 100 mL volumetric flask.
-
Add a small amount of deionized water to dissolve the dye.
-
Once dissolved, fill the flask to the mark with deionized water.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
-
Preparation of Standard Solutions:
-
From the 100 mg/L stock solution, prepare a series of standard solutions of lower concentrations (e.g., 2, 4, 6, 8, and 10 mg/L) by serial dilution.
-
For example, to prepare 10 mL of a 10 mg/L standard solution, pipette 1 mL of the 100 mg/L stock solution into a 10 mL volumetric flask and fill to the mark with deionized water.
-
Calculate the required volumes for the other standard solutions accordingly.
-
Determination of Maximum Absorbance Wavelength (λmax)
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.
-
Select a mid-range concentration standard solution (e.g., 6 mg/L).
-
Fill a cuvette with deionized water to be used as a blank.
-
Place the blank cuvette in the reference holder of the spectrophotometer.
-
Rinse another cuvette with the standard solution and then fill it.
-
Place the sample cuvette in the sample holder.
-
Perform a wavelength scan over the visible range (e.g., 400-800 nm) to determine the wavelength of maximum absorbance (λmax). For similar reactive black dyes like Reactive Black B and Reactive Black 5, the λmax is around 597-598 nm.[1][10]
Measurement of Absorbance and Construction of a Calibration Curve
-
Set the spectrophotometer to the determined λmax.
-
Zero the instrument with the blank cuvette (deionized water).
-
Measure the absorbance of each of the prepared standard solutions, starting from the lowest concentration.
-
Rinse the cuvette with the next standard solution before each measurement.
-
Record the absorbance values for each concentration.
-
Plot a graph of absorbance (y-axis) versus concentration (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1 indicates a good linear fit.
Measurement of Unknown Sample Concentration
-
If the unknown sample is expected to have a high concentration, dilute it with deionized water to bring the absorbance within the linear range of the calibration curve (typically between 0.1 and 1.0).
-
Measure the absorbance of the (diluted) unknown sample at the λmax.
-
Use the equation of the calibration curve (y = mx + c, where y is the absorbance) to calculate the concentration (x) of the diluted sample.
-
If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration of the original, undiluted sample.
Data Presentation
The quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Preparation of Standard Solutions
| Standard Solution | Concentration (mg/L) | Volume of Stock (100 mg/L) (mL) | Final Volume (mL) |
| 1 | 2 | 0.2 | 10 |
| 2 | 4 | 0.4 | 10 |
| 3 | 6 | 0.6 | 10 |
| 4 | 8 | 0.8 | 10 |
| 5 | 10 | 1.0 | 10 |
Table 2: Calibration Curve Data
| Concentration (mg/L) | Absorbance at λmax |
| 2 | [Absorbance Value] |
| 4 | [Absorbance Value] |
| 6 | [Absorbance Value] |
| 8 | [Absorbance Value] |
| 10 | [Absorbance Value] |
| Unknown Sample | [Absorbance Value] |
Table 3: Results of Unknown Sample Analysis
| Sample ID | Absorbance | Dilution Factor | Calculated Concentration (mg/L) | Original Concentration (mg/L) |
| Unknown 1 | [Absorbance Value] | [Dilution Factor] | [Calculated Value] | [Final Value] |
Visualizations
Caption: Experimental workflow for determining this compound concentration.
Caption: Relationship of variables in the Beer-Lambert Law.
References
- 1. worldwidejournals.com [worldwidejournals.com]
- 2. This compound (12236-77-0) for sale [vulcanchem.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 5. What is a UV-Vis Spectrophotometer? [denovix.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Beer-Lambert Law | Transmittance & Absorbance [edinst.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Principle and instrumentation of UV-visible spectrophotometer. | DOCX [slideshare.net]
- 10. Removal of Reactive Black 5 Azo Dye from Aqueous Solutions by a Combination of Reduction and Natural Adsorbents Processes [mdpi.com]
Application Note: Identifying Reactive Black 1 Binding using FTIR Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Black 1 is a widely used azo dye in the textile industry. Understanding its binding characteristics to various substrates, particularly proteins, is crucial for assessing its potential biological and environmental impact. Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the vibrational modes of molecules. Changes in these vibrational modes upon interaction between a dye and a substrate can elucidate the binding mechanism, identify the functional groups involved, and quantify the extent of binding. This application note provides a detailed protocol for utilizing Attenuated Total Reflectance (ATR)-FTIR spectroscopy to identify and characterize the binding of this compound.
Principle of FTIR in Binding Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to the functional groups present. When this compound binds to a substrate, such as a protein, the vibrational frequencies of the functional groups involved in the interaction can shift, change in intensity, or broaden.[1][2] These spectral changes provide a molecular-level fingerprint of the binding event. For instance, alterations in the amide I and amide II bands of a protein can indicate conformational changes upon dye binding.[3][4] Similarly, shifts in the characteristic peaks of the dye, such as the azo group (-N=N-), sulfonic acid groups (S=O), and hydroxyl (-OH) or amine (-NH) groups, can reveal their participation in the binding process.[5][6]
Key Functional Groups of this compound
This compound is a complex monoazo dye containing several key functional groups that can be identified by FTIR spectroscopy. Based on the analysis of similar reactive azo dyes, the following characteristic infrared absorption bands are expected:
| Functional Group | Typical Wavenumber (cm⁻¹) | Vibrational Mode |
| -OH and -NH | 3500 - 3300 | Stretching |
| Aromatic C-H | 3100 - 3000 | Stretching |
| C=O (Amide I of substrate) | 1700 - 1600 | Stretching |
| C=C (Aromatic) | 1600 - 1450 | Stretching |
| N=N (Azo linkage) | 1450 - 1400 | Stretching |
| C-N (Amide II of substrate) | 1550 - 1500 | Bending |
| S=O (Sulfonic acid/Sulfoxide) | 1200 - 1000 | Stretching |
This table is a composite based on typical FTIR functional group correlations and data from similar reactive dyes.[5][6][7]
Experimental Protocol: ATR-FTIR Analysis of this compound Binding to a Protein
This protocol outlines the steps for analyzing the binding of this compound to a model protein, such as Bovine Serum Albumin (BSA), using ATR-FTIR spectroscopy.
Materials:
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)
-
This compound
-
Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-purity water
-
Micropipettes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of BSA (e.g., 10 mg/mL) in PBS buffer.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in PBS buffer.
-
Prepare a series of solutions with a constant concentration of BSA and varying concentrations of this compound. Allow the solutions to incubate at room temperature for a specified time (e.g., 30 minutes) to ensure binding equilibrium.
-
-
ATR-FTIR Measurement:
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., ethanol or isopropanol) and allow it to dry completely.
-
Record a background spectrum of the clean, dry ATR crystal.
-
Apply a small aliquot (e.g., 5-10 µL) of the PBS buffer onto the ATR crystal and record its spectrum. This will be used for buffer subtraction.
-
Record the spectrum of the free BSA solution.
-
Record the spectrum of the free this compound solution.
-
For each BSA-Reactive Black 1 mixture, apply an aliquot to the ATR crystal and record the spectrum. Ensure complete and uniform coverage of the crystal.
-
Between each sample measurement, thoroughly clean the ATR crystal.
-
-
Data Processing and Analysis:
-
Subtract the buffer spectrum from the spectra of the protein and the dye-protein mixtures.
-
Normalize the spectra to a specific band that is not expected to change upon binding, if necessary.
-
Compare the spectrum of the bound BSA (in the mixtures) to that of the free BSA. Analyze changes in the amide I (around 1650 cm⁻¹) and amide II (around 1550 cm⁻¹) bands for secondary structure alterations.
-
Compare the spectrum of the bound this compound to that of the free dye. Look for shifts and intensity changes in the characteristic peaks of the azo group, sulfonic acid groups, and other relevant functional groups.
-
For quantitative analysis, monitor the change in the intensity or area of a specific peak (e.g., a peak corresponding to a functional group on the dye or a change in the protein's amide bands) as a function of the this compound concentration.[8][9][10]
-
Data Presentation
The following table illustrates how quantitative data from the FTIR analysis can be presented. The data shows hypothetical changes in the peak position and intensity of key functional groups upon binding of this compound to BSA.
| Sample | Amide I Peak Position (cm⁻¹) | Amide I Peak Intensity (a.u.) | Azo Linkage (-N=N-) Peak Position (cm⁻¹) | S=O Stretch Peak Intensity (a.u.) |
| Free BSA | 1654 | 0.85 | - | - |
| Free this compound | - | - | 1450 | 0.42 |
| BSA + RB1 (1:1) | 1658 | 0.82 | 1455 | 0.38 |
| BSA + RB1 (1:2) | 1660 | 0.79 | 1458 | 0.35 |
This is a representative table. Actual values will vary depending on experimental conditions.
Visualizations
Caption: Experimental workflow for FTIR analysis of this compound binding.
Caption: Logical relationship of this compound binding to a protein substrate.
Conclusion
FTIR spectroscopy, particularly in the ATR mode, is a highly effective technique for identifying and characterizing the binding of this compound to substrates like proteins. By analyzing the spectral changes in both the dye and the substrate, researchers can gain valuable insights into the binding mechanism, identify the key interacting functional groups, and perform quantitative analysis of the binding affinity. The protocol and data presentation format provided in this application note offer a comprehensive guide for scientists and professionals in related fields to conduct such studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Binding elucidation of azo dyes with human serum albumin via spectroscopic approaches and molecular docking techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. scienceworldjournal.org [scienceworldjournal.org]
- 7. instanano.com [instanano.com]
- 8. journals.ekb.eg [journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
- 10. richmondscientific.com [richmondscientific.com]
Application Notes and Protocols for Bioremediation of Wastewater Containing Reactive Black 1
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the bioremediation of wastewater containing the azo dye Reactive Black 1 (also known as Reactive Black 5). The information is compiled from various scientific studies and is intended to guide researchers in setting up and conducting experiments for the effective microbial degradation of this pollutant.
Introduction
This compound is a widely used diazo-reactive dye in the textile industry, and its release into wastewater poses significant environmental concerns due to its recalcitrant nature and potential toxicity[1][2]. Bioremediation has emerged as a cost-effective and environmentally friendly alternative to conventional physicochemical treatment methods for dye-containing effluents[3][4][5]. This approach utilizes the metabolic potential of microorganisms, such as bacteria, fungi, and algae, to decolorize and degrade these complex dye molecules[1][6]. The primary mechanism of breakdown often involves the enzymatic cleavage of the azo bonds (-N=N-) by enzymes like azoreductases, laccases, and peroxidases, leading to the formation of less toxic aromatic amines that can be further mineralized[4][7].
Recommended Microorganisms and Consortia
Several microbial strains have demonstrated high efficiency in the decolorization and degradation of this compound. Below is a summary of some effective microorganisms:
| Microorganism | Type | Key Features | Reference |
| Klebsiella oxytoca ETL-1 | Bacterium | Excellent potential to decolorize 500 mg/L of Reactive Black in 6 hours. | [8][9][10] |
| Bacillus subtilis ETL-2 | Bacterium | High decolorization efficiency, capable of degrading 500 mg/L of Reactive Black in 6 hours. | [8][9][10] |
| Bacillus albus DD1 | Bacterium | Achieved 98% removal of Reactive Black 5 (50 mg/L) within 38 hours. | [1][9] |
| Pseudomonas aeruginosa ETL-1 | Bacterium | Effective in decolorizing various dyes, with optimal conditions at pH 7-8 and 35°C. | [9] |
| Aspergillus niger | Fungus | Showed significant decolorization of Reactive Black 5 at pH 8 and 10 after 7 days of incubation. | [11][12] |
| Coriolopsis gallica | Fungus | Produces laccase-like enzymes capable of decolorizing Reactive Black 5. | [13] |
| Algal Cultures (Chlorella, Oscillatoria) | Algae | Capable of degrading azo dyes to aromatic amines through azoreductase activity. | [14] |
Experimental Protocols
Protocol 1: Isolation and Screening of this compound Degrading Bacteria
This protocol outlines the steps for isolating potent bacterial strains from dye-contaminated environments.
Objective: To isolate and identify bacteria with the ability to decolorize this compound.
Materials:
-
Soil or water samples from a textile effluent contaminated site.
-
Mineral Salt Medium (MSM) with the following composition (g/L): Glucose 1.25, Urea 0.036, K2HPO4 2.0, MgSO4·7H2O 0.5.[12]
-
This compound stock solution (1000 mg/L).
-
Petri dishes, flasks, incubator, shaker, centrifuge, spectrophotometer.
-
16S rRNA gene sequencing reagents and equipment.
Procedure:
-
Enrichment:
-
Inoculate 1 gram of soil or 1 mL of water sample into a 250 mL flask containing 100 mL of sterile MSM supplemented with this compound at a final concentration of 250 mg/L.[8]
-
Incubate the flasks at 32°C on a rotary shaker at 120 rpm for 7 days.[8]
-
After incubation, transfer 10 mL of the enriched culture to a fresh MSM flask with the same dye concentration and incubate under the same conditions. Repeat this step three times to enrich for dye-degrading bacteria.
-
-
Isolation:
-
After the final enrichment step, serially dilute the culture and spread plate onto MSM agar plates containing 250 mg/L of this compound.
-
Incubate the plates at 32°C for 48-72 hours.
-
Observe the plates for bacterial colonies surrounded by a clear zone, indicating dye decolorization.
-
-
Screening:
-
Pick individual colonies with clear zones and inoculate them into separate flasks containing 100 mL of liquid MSM with 250 mg/L of this compound.
-
Incubate at 32°C and 120 rpm for 24-48 hours.[8]
-
Monitor decolorization by withdrawing samples at regular intervals, centrifuging to remove bacterial cells, and measuring the absorbance of the supernatant at the maximum wavelength of this compound (around 597 nm) using a UV-Vis spectrophotometer.
-
Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100.[12]
-
-
Identification:
-
Identify the most potent bacterial isolates based on their high decolorization efficiency.
-
Characterize the isolates based on morphological and biochemical tests.
-
For definitive identification, perform 16S rRNA gene sequencing.
-
Workflow for Isolation and Screening:
Protocol 2: Optimization of Bioremediation Parameters
This protocol describes the methodology to optimize key environmental parameters for maximizing the decolorization of this compound by a selected microbial strain.
Objective: To determine the optimal pH, temperature, and co-substrate concentration for the bioremediation of this compound.
Materials:
-
Isolated potent microbial strain.
-
Mineral Salt Medium (MSM).
-
This compound stock solution.
-
Yeast extract, glucose, or other carbon/nitrogen sources.
-
pH meter, incubator shaker, spectrophotometer.
Procedure:
-
Inoculum Preparation:
-
Grow the selected microbial strain in a nutrient-rich medium (e.g., Nutrient Broth) overnight at its optimal growth temperature.
-
Harvest the cells by centrifugation, wash with sterile saline, and resuspend in MSM to a desired optical density (e.g., OD600 of 1.0).
-
-
Optimization of pH:
-
Prepare a series of MSM flasks (100 mL) containing 250 mg/L of this compound.
-
Adjust the initial pH of the medium to a range of values (e.g., 5, 6, 7, 8, 9, 10) using sterile HCl or NaOH.
-
Inoculate each flask with the prepared inoculum.
-
Incubate at a constant temperature (e.g., 32°C) and agitation (120 rpm) for a defined period (e.g., 24 hours).
-
Measure the final pH and the percentage of decolorization for each flask. The optimal pH is the one that yields the highest decolorization. Studies have shown that a pH range of 7-8 is often optimal for bacterial degradation of Reactive Black dyes.[8][9]
-
-
Optimization of Temperature:
-
Prepare a series of MSM flasks with this compound at the optimal pH determined in the previous step.
-
Inoculate the flasks and incubate them at different temperatures (e.g., 25, 30, 32, 35, 40, 42°C).[8]
-
After the incubation period, measure the decolorization percentage. The optimal temperature is the one that results in the highest decolorization. A temperature of 32-35°C has been found to be effective for several bacterial strains.[8][9]
-
-
Optimization of Co-substrate:
-
Prepare MSM flasks with this compound at the optimal pH and temperature.
-
Supplement the medium with varying concentrations of a co-substrate, such as yeast extract (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 g/L). Yeast extract has been shown to be an effective co-substrate.[8][9]
-
Inoculate the flasks and incubate.
-
Measure the decolorization percentage to determine the optimal concentration of the co-substrate.
-
Data Presentation for Optimization Experiments:
| Parameter | Value | Decolorization (%) |
| pH | 5 | |
| 6 | ||
| 7 | ||
| 8 | ||
| 9 | ||
| 10 | ||
| Temperature (°C) | 25 | |
| 30 | ||
| 32 | ||
| 35 | ||
| 40 | ||
| 42 | ||
| Yeast Extract (g/L) | 0 | |
| 0.2 | ||
| 0.4 | ||
| 0.6 | ||
| 0.8 | ||
| 1.0 |
Protocol 3: Analysis of Degradation Products
This protocol provides an overview of analytical techniques to confirm the degradation of this compound, as opposed to mere biosorption.
Objective: To analyze the breakdown products of this compound after microbial treatment.
Materials:
-
Supernatant from the decolorized dye solution.
-
UV-Vis Spectrophotometer.
-
Fourier Transform Infrared (FTIR) Spectrometer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Procedure:
-
UV-Vis Spectral Analysis:
-
Scan the supernatant of the decolorized sample in the UV-Vis range (200-800 nm).
-
Compare the spectrum with that of the original dye solution. A disappearance or significant shift in the major absorption peaks in the visible region indicates the breakdown of the chromophore.
-
-
FTIR Analysis:
-
Extract the degradation products from the supernatant (e.g., using ethyl acetate).
-
Dry the extract and prepare a KBr pellet.
-
Analyze the sample using an FTIR spectrometer.
-
Look for changes in the functional groups compared to the parent dye molecule, such as the disappearance of the azo bond peak and the appearance of new peaks corresponding to amines or other degradation products.
-
-
LC-MS Analysis:
-
For a more detailed analysis of the degradation pathway, subject the extracted metabolites to LC-MS analysis.
-
This technique will help in separating and identifying the intermediate and final degradation products based on their mass-to-charge ratio, providing insights into the degradation mechanism. For instance, the cleavage of the azo bond in Reactive Black 5 has been shown to produce intermediates like 3,6,8-trihydroxynaphthalene and phthalic acid.[1]
-
Logical Flow for Degradation Analysis:
Signaling Pathways and Degradation Mechanisms
The bioremediation of azo dyes like this compound primarily involves enzymatic reactions. The initial and most critical step is the reductive cleavage of the azo bond, which leads to the decolorization of the dye.
Key Enzymes Involved:
-
Azoreductase: This enzyme catalyzes the reductive cleavage of the azo bond, typically under anaerobic or microaerophilic conditions, resulting in the formation of aromatic amines.[4][7]
-
Laccase and Peroxidases (e.g., Manganese Peroxidase, Lignin Peroxidase): These are oxidative enzymes, often produced by fungi, that can degrade a wide range of aromatic compounds, including the aromatic amines formed after the initial azo bond cleavage.[4][7][15]
Proposed Degradation Pathway:
Concluding Remarks
The protocols and data presented here provide a comprehensive framework for researchers to investigate the bioremediation of wastewater containing this compound. Successful implementation of these methods can lead to the development of robust and sustainable biological treatment systems for textile industry effluents. It is important to note that the efficiency of bioremediation can be influenced by various factors, including the specific microbial strain, wastewater composition, and operational conditions. Therefore, thorough optimization is crucial for achieving high degradation rates. Further research into microbial consortia and reactor technologies can enhance the practical applicability of this eco-friendly approach.
References
- 1. Microbial decolorization of Reactive Black 5 dye by Bacillus albus DD1 isolated from textile water effluent: kinetic, thermodynamics & decolorization mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Recent Strategies for the Remediation of Textile Dyes from Wastewater: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. frontiersin.org [frontiersin.org]
- 7. An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Optimization of Environmental Parameters on Microbial Degradation of Reactive Black Dye | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. ijcmas.com [ijcmas.com]
- 13. Optimization of the Decolorization of the Reactive Black 5 by a Laccase-like Active Cell-Free Supernatant from Coriolopsis gallica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijcmas.com [ijcmas.com]
- 15. watermanaustralia.com [watermanaustralia.com]
Application Notes and Protocols for the Photocatalyic Degradation of Reactive Black 1
Introduction
Reactive Black 1, a widely used azo dye in the textile industry, is a significant contributor to water pollution due to its complex aromatic structure and poor biodegradability. Advanced oxidation processes (AOPs), particularly heterogeneous photocatalysis, have emerged as a promising technology for the complete mineralization of such recalcitrant organic pollutants into less harmful substances like CO2, H2O, and mineral acids. This application note provides a detailed protocol for the photocatalytic degradation of this compound using semiconductor photocatalysts, such as titanium dioxide (TiO2) and zinc oxide (ZnO), under UV or solar irradiation.
Principle of Photocatalysis
Photocatalysis is initiated when a semiconductor material absorbs photons with energy equal to or greater than its band gap, leading to the generation of electron-hole pairs. These charge carriers migrate to the catalyst surface and react with adsorbed water and oxygen molecules to produce highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH) and superoxide anion radicals (O2•−). These ROS are powerful oxidizing agents that can non-selectively degrade a wide range of organic molecules.
Data Presentation
The efficiency of photocatalytic degradation of this compound is influenced by several key parameters. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Effect of Catalyst Type and Concentration on Degradation Efficiency
| Catalyst | Catalyst Concentration (g/L) | Initial Dye Concentration (mg/L) | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| ZnO | 0.5 | 100 | 60 | 90 | [1] |
| ZnO-CeO2 (1:1 wt ratio) | Not Specified | Not Specified | 90 | ~85 | [2] |
| Pumice-ZnO | Not Specified | 50 | 120 | 99 | [3] |
| TiO2 (P25) | 1.0 | 25, 50, 100 | Not Specified | 64 | [4] |
| TiO2 | 1.59 | 34.65 | 60 | 96.1 | [5] |
| CdO-TiO2 (1:1) | 1.0 | 75 | 180 | 94.53 | [6] |
Table 2: Influence of pH on Degradation Efficiency
| Catalyst | Initial Dye Concentration (mg/L) | pH | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| Pumice-ZnO | 50 | 3-9 | 120 | Increased with pH | [3] |
| TiO2 | 34.65 | 5.5 | 60 | 96.1 | [5] |
| CdO-TiO2 | 75 | 7.5 | 180 | 94.53 | [6] |
Experimental Protocols
This section outlines a detailed methodology for conducting the photocatalytic degradation of this compound.
Materials and Reagents
-
This compound (or Reactive Black 5) dye
-
Photocatalyst: e.g., TiO2 (P25), ZnO nanoparticles
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Photoreactor (with a UV lamp or positioned for solar irradiation)
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
-
Centrifuge or filtration system (e.g., 0.22 µm syringe filters)
Experimental Setup
A batch photoreactor is typically used for these experiments. The setup consists of a reaction vessel (e.g., a Pyrex beaker) placed on a magnetic stirrer. An irradiation source, such as a UV lamp, is positioned above or around the reactor. For solar photocatalysis, the reactor is placed under direct sunlight.
Protocol for Photocatalytic Degradation
-
Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water. From the stock solution, prepare a working solution of the desired initial concentration (e.g., 50 mg/L).
-
Catalyst Suspension: Accurately weigh the desired amount of photocatalyst (e.g., 1.0 g/L of TiO2) and add it to a specific volume of the dye solution (e.g., 250 mL) in the photoreactor.[5]
-
Adsorption-Desorption Equilibrium: Before irradiation, stir the suspension in the dark for a specific period (e.g., 15-30 minutes) to establish adsorption-desorption equilibrium between the dye molecules and the catalyst surface.[7][8][9]
-
pH Adjustment: Adjust the pH of the suspension to the desired value using dilute HCl or NaOH.[5]
-
Initiation of Photocatalysis: Turn on the irradiation source to start the photocatalytic reaction.[7][8] Continue stirring the suspension throughout the experiment to ensure homogeneity.
-
Sample Collection: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw aliquots of the suspension (e.g., 3-5 mL).[7][10]
-
Sample Analysis:
-
Calculation of Degradation Efficiency: The degradation efficiency can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100 Where:
-
A₀ is the initial absorbance of the dye solution.
-
Aₜ is the absorbance of the dye solution at time 't'.
-
Visualizations
Experimental Workflow
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. deswater.com [deswater.com]
- 4. repositorio.inesctec.pt [repositorio.inesctec.pt]
- 5. raco.cat [raco.cat]
- 6. aet.irost.ir [aet.irost.ir]
- 7. The effect of titanium dioxide synthesis technique and its photocatalytic degradation of organic dye pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Removal of Reactive Black 1 from Effluent using Adsorption Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Black 1 (RB1), also known as Reactive Black 5, is a widely used diazo anionic dye in the textile, leather, and printing industries. Due to its complex aromatic structure and high water solubility, it is resistant to biodegradation and can persist in industrial effluents, posing a significant environmental threat. The discharge of RB1-containing wastewater into aquatic ecosystems can reduce light penetration, affecting photosynthesis, and some of its breakdown products are known to be toxic and carcinogenic.[1] Adsorption has emerged as a promising and effective technology for the removal of such dyes from wastewater due to its operational simplicity, high efficiency, and the potential for adsorbent regeneration.[2][3] This document provides detailed application notes and protocols for the removal of this compound from effluent using various adsorption techniques, with a focus on experimental methodologies and data comparison.
Adsorbent Selection and Performance
A variety of adsorbent materials have been investigated for the removal of RB1, ranging from commercial activated carbons to low-cost agricultural and industrial byproducts. The effectiveness of an adsorbent is primarily determined by its surface area, pore size distribution, surface chemistry, and the experimental conditions of the adsorption process.[4][5]
Data Presentation: Adsorption Capacities and Experimental Conditions
The following table summarizes the performance of different adsorbents for the removal of this compound under various experimental conditions, as reported in the literature. This allows for a comparative assessment of their potential for wastewater treatment applications.
| Adsorbent | Initial RB1 Conc. (mg/L) | Adsorbent Dose | pH | Temp. (°C) | Contact Time | Max. Adsorption Capacity (q_max, mg/g) | Removal Efficiency (%) | Reference |
| Bentonite Clay | 25 - 175 | 0.05 g / 50 mL | 10 | 50 | 40 min | 38 | 22 - 52 | [2] |
| Powdered Activated Carbon (PAC) | 50 - 500 | 1 g/L | Natural | 20 | Equilibrium | 58.82 | - | [6] |
| Afsin-Elbistan Fly Ash | 50 - 500 | 10 g/L | Natural | 20 | Equilibrium | 7.94 | - | [6] |
| Bamboo Carbon (2123 m²/g) | - | - | - | - | - | 447 | - | [7] |
| Bamboo Carbon (1400 m²/g) | - | - | - | - | - | 545 | - | [7] |
| APTES-modified Spent Coffee Grounds | 100 | 0.03 g / 30 mL | 2 | Room Temp. | 30 min | 148.68 | - | [8] |
| Commercial Activated Carbon (CAC) | 30 - 250 | 5 g/dm³ | 5.7 | 25 | 120 min | ~50 | - | [9] |
| Chitosan | - | - | - | - | - | >1000 | - | [4] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible data in adsorption studies. The following sections outline the standard methodologies for key experiments.
Adsorbent Preparation
The preparation method significantly influences the adsorbent's properties and its capacity for dye removal.
-
Agricultural Residue-Based Adsorbents (e.g., Sawdust, Rice Husk):
-
Wash the raw material with deionized water to remove dust and impurities.
-
Dry the material in an oven at 80-105°C to a constant weight.[10]
-
Grind and sieve the dried material to obtain a uniform particle size (e.g., 125-250 µm).[11]
-
Chemical Activation (Optional): To enhance surface area and functionality, treat the material with an activating agent.
-
After chemical treatment, wash the adsorbent thoroughly with deionized water until the pH of the washing water is neutral.
-
Dry the final adsorbent at 105°C before use.[10]
-
-
Clay Adsorbents (e.g., Bentonite):
-
Wash the raw clay with deionized water to remove soluble impurities.
-
Dry the clay at a specified temperature (e.g., 60°C).
-
Grind and sieve to the desired particle size.[2]
-
Batch Adsorption Experiments
Batch experiments are performed to evaluate the effects of various parameters on the adsorption process and to determine the equilibrium and kinetic characteristics.
-
Preparation of RB1 Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known weight of the dye in deionized water. Prepare working solutions of desired concentrations by diluting the stock solution.[9]
-
Adsorption Procedure:
-
Add a known amount of adsorbent (e.g., 0.05 g) to a series of flasks containing a fixed volume of RB1 solution of a specific concentration (e.g., 50 mL of 50 mg/L).[2]
-
Adjust the initial pH of the solutions to the desired value using dilute HCl or NaOH.
-
Place the flasks in a shaker incubator and agitate at a constant speed (e.g., 100 rpm) and temperature (e.g., 30°C) for a predetermined contact time.[2]
-
-
Analysis:
-
After the desired contact time, separate the adsorbent from the solution by filtration or centrifugation.
-
Determine the final concentration of RB1 in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength (λ_max ≈ 597 nm).[12]
-
-
Calculations:
-
The amount of dye adsorbed per unit mass of adsorbent at equilibrium (q_e, mg/g) is calculated using the following equation: q_e = (C_0 - C_e) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).[8]
-
The removal efficiency (%) can be calculated as: Removal Efficiency (%) = ((C_0 - C_e) / C_0) * 100
-
Kinetic Studies
Kinetic studies are essential to understand the rate of adsorption.
-
Follow the batch adsorption procedure as described above.
-
Withdraw samples at different time intervals (e.g., 5, 10, 20, 30, 60, 120 min).
-
Analyze the RB1 concentration in each sample.
-
Fit the experimental data to kinetic models such as the pseudo-first-order and pseudo-second-order models to determine the rate constants. The pseudo-second-order model is often found to be a good fit for dye adsorption.[6][13]
Isotherm Studies
Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid phase at a constant temperature.
-
Perform batch adsorption experiments with varying initial concentrations of RB1 while keeping the adsorbent dose, temperature, and pH constant.
-
Allow the experiments to run for a sufficient time to reach equilibrium.
-
Analyze the equilibrium concentration of RB1.
-
Fit the data to isotherm models like the Langmuir and Freundlich models to determine the adsorption capacity and the nature of the adsorption process. The Langmuir model is often used to estimate the maximum monolayer adsorption capacity.[2][13]
Mandatory Visualizations
Experimental Workflow for Batch Adsorption Studies
Caption: Workflow for batch adsorption studies of this compound.
Logical Relationship of Adsorption Process Parameters
Caption: Key factors influencing the adsorption efficiency of this compound.
Conclusion
The selection of an appropriate adsorbent and the optimization of experimental parameters are critical for the effective removal of this compound from industrial effluents. This document provides a foundational guide for researchers to design and conduct adsorption studies. The use of low-cost, locally available materials as adsorbents presents an economically viable and environmentally friendly approach to wastewater treatment. Further research into the modification of these materials to enhance their adsorption capacity and the development of efficient regeneration methods is encouraged.
References
- 1. Phytoremediative adsorption methodologies to decontaminate water from dyes and organic pollutants - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02104A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. ijariie.com [ijariie.com]
- 4. The Change from Past to Future for Adsorbent Materials in Treatment of Dyeing Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reactive Black dye adsorption/desorption onto different adsorbents: effect of salt, surface chemistry, pore size and surface area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cetjournal.it [cetjournal.it]
- 9. epe.pwr.edu.pl [epe.pwr.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Note: Preparation of a Stock Solution of Reactive Black 1
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation of a stock solution of Reactive Black 1 (C.I. 17916). This compound is a diazo dye containing metal complexes, commonly used in the textile industry for dyeing cellulosic fibers.[1][2] In a research setting, it can be utilized for various applications, including staining and as a component in diagnostic assays. Adherence to a standardized preparation protocol is crucial for ensuring the concentration accuracy, stability, and purity of the stock solution, which are fundamental for experimental reproducibility. This note includes the physicochemical properties of this compound, a step-by-step preparation protocol, safety precautions, and a troubleshooting guide.
Physicochemical Properties of this compound
This compound is a dark brown to black powder.[1] Its chemical structure is characterized by a single azo group (-N=N-) and metal complexes, typically of cobalt and chromium, which enhance its stability.[1][3] Key quantitative data are summarized below.
| Property | Value | Reference |
| C.I. Number | 17916 | [1][3] |
| CAS Number | 12236-77-0 | [1][3] |
| Molecular Formula | C₂₃H₁₃ClN₈Na₂O₁₀S₂ | [1][3] |
| Molecular Weight | 706.96 g/mol | [1][3] |
| Appearance | Dark brown to black powder | [1][3] |
| Solubility in Water | 70 g/L (at 50°C) | [1][3] |
Safety Precautions
Handle this compound with appropriate safety measures in a well-ventilated area or chemical fume hood.[4] As with most powdered dyes, it may form dust clouds in the air.[5]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves.[6]
-
Inhalation: Avoid breathing dust.[4] If dust is generated, use a suitable respirator.[7]
-
Eye Contact: The dye is irritating to the eyes.[5] In case of contact, rinse cautiously with water for several minutes.[4]
-
Handling: Observe good laboratory hygiene. Avoid swallowing, inhaling dust, and direct skin contact.[5] Wash hands thoroughly after handling.[4]
-
Storage: Store in a cool, ventilated area in a tightly closed container.[4][5]
Experimental Protocol: Preparation of a 10 mM Aqueous Stock Solution
This protocol details the preparation of 100 mL of a 10 mM stock solution of this compound. The procedure can be scaled as needed.
Materials and Equipment:
-
This compound powder (MW: 706.96 g/mol )
-
High-purity deionized or distilled water (neutral pH, 6.5-7.5)[8]
-
100 mL volumetric flask
-
150 mL beaker
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper/boat
-
Analytical balance
-
Hot plate with temperature control (optional)
-
0.22 µm or 0.45 µm syringe filter (optional)
-
Storage bottles (amber glass recommended)
Procedure:
-
Calculation:
-
Calculate the mass of this compound powder required.
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.100 L x 706.96 g/mol = 0.707 g
-
-
Weighing:
-
Accurately weigh out approximately 0.707 g of this compound powder using an analytical balance.
-
-
Dissolution:
-
Add approximately 70-80 mL of high-purity water to a 150 mL beaker with a magnetic stir bar.
-
Place the beaker on a magnetic stirrer.
-
Pasting the Dye: Create a slurry by gradually adding a small amount of the prepared water to the weighed powder and mixing with a spatula until a smooth paste is formed.[9] This prevents clumping.
-
Transfer the paste into the beaker with the bulk of the water.
-
Slowly add the remaining weighed powder to the vortex of the stirring water to facilitate dissolution.
-
-
Heating (Optional):
-
Final Volume Adjustment:
-
Once the dye is fully dissolved, carefully transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Allow the solution to cool to room temperature if it was heated.
-
Add high-purity water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Filtration (Recommended):
-
For applications requiring high purity, filter the stock solution through a 0.22 µm or 0.45 µm syringe filter to remove any micro-particulates or undissolved dye.
-
-
Storage:
-
Transfer the final solution to a clearly labeled amber glass bottle to protect it from light.
-
Store at room temperature. If stored properly, the shelf life is indefinite.[4]
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder forms clumps and does not dissolve | Powder was added to the solvent too quickly or without creating a paste. | Prepare the solution again, ensuring the powder is first made into a smooth paste with a small amount of solvent before adding it to the bulk liquid.[9] |
| Solution remains cloudy or has particulates | Incomplete dissolution or impurities in the dye powder. | Gently warm the solution to 50°C while stirring.[3] If cloudiness persists, filter the solution through a 0.22 µm filter. |
| Color of the solution appears different than expected | Incorrect pH of the solvent; dye degradation. | Ensure the water used is neutral (pH 6.5-7.5) as acidic or alkaline conditions can alter the color and hydrolyze the dye.[3][8] Avoid overheating or boiling. |
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Reactive dyes [m.chemicalbook.com]
- 3. This compound (12236-77-0) for sale [vulcanchem.com]
- 4. flinnsci.com [flinnsci.com]
- 5. dyespigments.net [dyespigments.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. How to dissolve reactive dyes? - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 9. Dissolving Dharma Fiber Reactive Dye Powder [dharmatrading.com]
Safety Protocols for Handling Reactive Black 1 Powder
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reactive Black 1 is a synthetic azo dye powder widely used in various industrial and research applications. Due to its reactive nature and potential health hazards, strict safety protocols must be followed to minimize exposure and ensure a safe working environment. This document outlines the essential safety protocols for handling this compound powder, including hazard identification, personal protective equipment (PPE), handling and storage procedures, emergency protocols, and waste disposal.
Hazard Identification
This compound is classified as a hazardous substance with the following potential health effects:
-
Respiratory Sensitization: Inhalation of the powder can lead to respiratory irritation and may cause allergy or asthma-like symptoms.[1][2][3][4]
-
Skin and Eye Irritation: Direct contact with the powder can cause skin and eye irritation.[2][4] Some reactive dyes may also cause skin sensitization.[3]
-
Azo Dye Classification: this compound is an azo dye. Some azo dyes have the potential to release carcinogenic aromatic amines.[5][6][7]
-
Combustibility: The fine powder may form explosive dust clouds in the air.[4][8]
Quantitative Exposure Limits
Specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies. However, for particulates not otherwise regulated (respirable fraction), the following limits are recommended as a conservative approach:
| Parameter | Value | Source |
| Permissible Exposure Limit (PEL) - Particulates Not Otherwise Regulated (Respirable Fraction) | 5 mg/m³ (TWA) | US - California, Tennessee, Wyoming, Michigan; Canada - Prince Edward Island[9] |
TWA: Time-Weighted Average over an 8-hour workday.
Experimental Protocols: Safe Handling Procedures
Engineering Controls
-
Ventilation: All handling of this compound powder, including weighing and preparing solutions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a ventilated enclosure to minimize dust generation.[1][8]
-
Containment: Use of glove bags or other containment systems is recommended for procedures with a high potential for dust release.
Personal Protective Equipment (PPE)
A comprehensive range of PPE is mandatory when handling this compound powder to prevent inhalation, skin, and eye contact.[10][11][12]
-
Respiratory Protection: An N95-rated dust mask or a respirator with a particulate filter is required to prevent inhalation of the powder.[2][8]
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect the eyes from dust particles.[3][8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or latex) are essential to prevent skin contact.[8][10]
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect clothing and skin.[10]
Handling and Storage
-
Handling:
-
Storage:
Emergency Procedures
First Aid Measures
-
Inhalation: If inhaled, move the individual to fresh air immediately.[4] If breathing is difficult, provide oxygen and seek medical attention.[3]
-
Skin Contact: In case of skin contact, remove contaminated clothing and wash the affected area thoroughly with soap and water.[3]
-
Eye Contact: If the powder comes into contact with the eyes, flush immediately with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][8] Seek medical attention.
-
Ingestion: If ingested, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Accidental Release Measures
-
Small Spills:
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Contact the institution's environmental health and safety (EHS) department for assistance.
-
Waste Disposal
All waste containing this compound, including contaminated PPE and cleaning materials, should be collected in a sealed, labeled container. Disposal must be carried out in accordance with local, state, and federal regulations for chemical waste.
Diagrams
Caption: Workflow for Safely Handling this compound Powder.
References
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. reactive black 5 | CAS#:17095-24-8 | Chemsrc [chemsrc.com]
- 5. restoredcdc.org [restoredcdc.org]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Lead [cdc.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A [cdc.gov]
- 11. NIOSH Pocket Guide to Chemical Hazards [dnacih.com]
- 12. spaceint.com [spaceint.com]
Application of Reactive Black 1 in Biological Staining: A Theoretical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of Reactive Black 1, a dye primarily utilized in the textile industry. While direct, documented applications in biological staining are not prevalent in scientific literature, this application note explores its potential use based on the general principles of reactive dye chemistry. The information presented aims to guide researchers who may be interested in investigating the utility of this compound for biological applications.
Introduction to this compound
This compound is a monoazo dye containing a metal complex, predominantly used for dyeing cellulosic fibers such as cotton, hemp, and viscose, as well as polyamide fibers.[1] Its defining characteristic is the presence of a reactive group, in this case, a monochlorotriazine group.[2] This group enables the dye to form strong, covalent bonds with hydroxyl or amino groups present in the substrate, resulting in high wash fastness in its textile applications.[1]
While its use as a biological stain is not established, the fundamental chemistry of reactive dyes suggests a potential for covalently labeling biological macromolecules rich in reactive functional groups, such as proteins and carbohydrates. A related dye, C.I. Reactive Black 13, has been noted for its use as a fluorescent probe in biological tissue staining, indicating that dyes of this class can be adapted for biological imaging.[3]
Chemical and Physical Properties of this compound
A summary of the key properties of this compound is provided in the table below. Understanding these properties is crucial for designing potential staining protocols.
| Property | Value | Reference |
| C.I. Name | This compound | |
| CAS Number | 12236-77-0 | |
| Molecular Formula | C₂₃H₁₃ClN₈Na₂O₁₀S₂ (excluding metal complex) | [2] |
| Molecular Weight | 706.96 g/mol | |
| Appearance | Dark brown to black powder | [1] |
| Solubility in Water | 70 g/L at 50°C | [1] |
| Molecular Structure | Single azo group with chromium-cobalt complex | [2] |
| Reactive Group | Monochlorotriazine | [2] |
Theoretical Mechanism of Action in Biological Staining
The potential of this compound as a biological stain lies in the reactivity of its monochlorotriazine group. In an alkaline environment, this group can undergo nucleophilic substitution with nucleophiles commonly found in biological tissues. The primary targets would be the amine groups of amino acid residues (e.g., lysine) in proteins and the hydroxyl groups of carbohydrates.
This reaction would result in the formation of a stable, covalent bond between the dye and the biological macromolecule. This is in contrast to many common histological stains that rely on weaker, non-covalent interactions like electrostatic forces or van der Waals forces. The covalent nature of the bond would likely result in a highly stable and permanent stain.
Below is a diagram illustrating the theoretical workflow for investigating this compound as a biological stain.
Caption: Theoretical workflow for biological tissue staining with this compound.
The following diagram illustrates the proposed chemical reaction between this compound and a biological substrate.
References
Troubleshooting & Optimization
Technical Support Center: Improving Low Color Yield in Reactive Black 1 Dyeing
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low color yield in Reactive Black 1 dyeing experiments.
Troubleshooting Guide
Low color yield in reactive dyeing can be attributed to several factors throughout the dyeing process. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Final color yield is significantly lower than expected.
| Potential Cause | Troubleshooting Steps |
| Dye Hydrolysis | Verify Dye Solution Preparation: Prepare fresh dye solutions for each experiment. Avoid storing dissolved reactive dyes, especially in alkaline conditions. Control Temperature: Do not use excessively high temperatures when dissolving the dye powder. Warm water (around 40-50°C) is generally sufficient.[1] pH Management: Avoid premature addition of alkali to the dyebath. The alkali should be added after the dye has had sufficient time to exhaust onto the fiber.[2] |
| Improper Dyeing Parameters | Optimize pH: The pH of the dyebath is critical for both dye exhaustion and fixation. For most reactive dyes on cotton, the fixation phase requires an alkaline pH, typically between 10.5 and 11.5.[2][3] An incorrect pH can lead to either poor fixation or increased hydrolysis. Control Temperature: Dyeing temperature influences the rate of dyeing, diffusion, and the competing reaction of hydrolysis. While higher temperatures can increase the rate of dyeing, excessive heat can lower the color yield by promoting hydrolysis.[4] The optimal temperature is a balance between these factors. Adjust Electrolyte Concentration: Electrolytes (like sodium chloride or sodium sulfate) are crucial for exhausting the dye onto the cellulosic fiber by overcoming the electrostatic repulsion. Insufficient salt will lead to low dye uptake.[5] |
| Substrate Issues | Ensure Proper Preparation: The fabric must be thoroughly scoured and bleached to remove any impurities like oils, waxes, and sizes that can hinder dye absorption.[6] Check for Residual Chemicals: Any residual alkali or peroxide from pretreatment can negatively impact the dyeing process.[7] Ensure thorough washing and neutralization before dyeing. |
| Procedural Errors | Incorrect Liquor Ratio: A lower liquor ratio (the ratio of the volume of dye liquor to the weight of the fabric) generally leads to higher dye exhaustion and color strength.[4] Inadequate Dyeing Time: Sufficient time is required for both the exhaustion and fixation phases of dyeing. Shortening these times can result in incomplete dyeing.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is my black shade appearing weak or uneven?
A1: A weak or uneven black shade can be due to several reasons:
-
Dye Hydrolysis: this compound, like other reactive dyes, can react with water (hydrolyze), rendering it unable to bond with the fiber. This is accelerated by high temperatures and high pH.[8]
-
Improper pH: The fixation of reactive dyes on cotton requires a specific alkaline pH. If the pH is too low, the dye will not fix properly. If it's too high, hydrolysis will be excessive.[9]
-
Insufficient Salt: Salt is necessary to help the dye molecules move from the water onto the fabric. Without enough salt, the dye will remain in the dyebath, resulting in a light shade.[10]
-
Uneven Dye Application: Poor agitation or circulation in the dyebath can lead to uneven dye distribution on the fabric.[6]
Q2: Can I "top up" a light batch to get a darker shade?
A2: While it is possible to re-dye a light batch, it is often challenging to achieve a level and consistent shade. It is generally better to strip the color and start the dyeing process again. However, for minor shade adjustments, a carefully controlled re-dyeing process might be attempted.
Q3: How does water quality affect my dyeing results?
A3: Water hardness, caused by the presence of calcium and magnesium ions, can interfere with dyeing by forming insoluble complexes with the dye or affecting the solubility of other auxiliaries. It is recommended to use softened or deionized water for preparing dye and chemical solutions.
Q4: What is the shelf life of a prepared this compound solution?
A4: Reactive dye solutions are not stable over long periods, especially once alkali has been added. It is best practice to use the dye solution immediately after preparation to minimize hydrolysis and ensure maximum color yield.
Data Presentation
The following tables summarize the impact of key parameters on the color yield (represented by K/S values, where a higher K/S value indicates a stronger color).
Table 1: Effect of Temperature on Color Strength (K/S)
| Temperature (°C) | K/S Value |
| 40 | Increases |
| 50 | Increases |
| 60 | Maximum |
| 70 | Decreases |
| 80 | Decreases |
Note: Data synthesized from studies on reactive dyes on cotton. The optimal temperature for this compound may vary slightly but generally follows this trend. An increase in temperature from 40°C to 60°C typically increases the color strength, but temperatures above 60°C can lead to a decrease in K/S value due to increased dye hydrolysis.[11][12]
Table 2: Effect of pH on Color Strength (K/S)
| pH | K/S Value |
| 9 | Lower |
| 10 | Increasing |
| 11 | Optimal |
| 12 | Decreasing |
| 13 | Lower |
Note: Data synthesized from studies on reactive dyes on cotton. The optimal pH for fixation of reactive dyes on cotton is typically around 11.[9] Lower pH results in incomplete fixation, while higher pH increases the rate of dye hydrolysis, leading to a lower color yield.
Table 3: Effect of Electrolyte (NaCl) Concentration on Color Strength (K/S)
| NaCl Concentration (g/L) | K/S Value |
| 0 | Very Low |
| 20 | Increasing |
| 40 | Increasing |
| 60 | High |
| 80 | High (may plateau) |
| >80 | May decrease for some dyes |
Note: Data synthesized from studies on reactive dyes on cotton. Increasing salt concentration generally increases the color yield up to a certain point.[10] Extremely high salt concentrations can sometimes lead to dye aggregation and a subsequent decrease in color strength.[10]
Experimental Protocols
Standard Laboratory Protocol for Exhaust Dyeing of Cotton with this compound
This protocol is designed for a laboratory setting to achieve optimal color yield with this compound on a cotton substrate.
Materials:
-
Scoured and bleached cotton fabric
-
C.I. This compound
-
Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
-
Soda ash (Na₂CO₃)
-
Wetting agent
-
Sequestering agent
-
Acetic acid
-
Soap
-
Laboratory dyeing machine (e.g., beaker dyer)
Procedure:
-
Fabric Preparation:
-
Ensure the cotton fabric is properly scoured and bleached to remove all impurities.
-
Weigh the dry fabric accurately.
-
-
Dye Bath Preparation:
-
Set the liquor ratio (e.g., 1:20, meaning 20 mL of water for every 1 gram of fabric).
-
Add the required amount of water to the dyeing vessel.
-
Add a wetting agent (e.g., 0.5 g/L) and a sequestering agent (e.g., 1 g/L) to the water.
-
Set the initial temperature of the dyebath to 40°C.
-
-
Dyeing - Exhaustion Phase:
-
Dissolve the accurately weighed this compound dye powder in a small amount of warm water (40-50°C) and add it to the dyebath.
-
Introduce the fabric into the dyebath and run for 10 minutes to ensure even wetting.
-
Gradually add the required amount of electrolyte (e.g., 60-80 g/L NaCl) in two to three portions over 15-20 minutes.
-
Raise the temperature to the optimal dyeing temperature for the exhaustion phase (e.g., 60°C) and run for 30 minutes.
-
-
Dyeing - Fixation Phase:
-
Dissolve the required amount of soda ash (e.g., 20 g/L) in a small amount of water.
-
Gradually add the soda ash solution to the dyebath over 10-15 minutes.
-
Continue dyeing at the fixation temperature (e.g., 60°C) for 45-60 minutes.
-
-
Washing Off (Soaping):
-
Drain the dyebath.
-
Rinse the dyed fabric with cold water.
-
Neutralize the fabric with a dilute acetic acid solution (e.g., 0.5-1 g/L) at 50°C for 10 minutes.
-
Rinse again with cold water.
-
Wash the fabric with a soap solution (e.g., 2 g/L) at or near the boil (95-100°C) for 10-15 minutes to remove any unfixed dye.
-
Rinse thoroughly with hot and then cold water until the water runs clear.
-
-
Drying:
-
Squeeze the excess water from the fabric and air-dry or tumble-dry.
-
Spectrophotometric Analysis of Dye Fixation:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations of this compound.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Measure Unfixed Dye:
-
Collect the initial dyebath, the exhausted dyebath after dyeing, and all the rinsing and soaping liquors.
-
Combine these solutions and measure the total volume.
-
Measure the absorbance of this combined solution at the λmax.
-
Use the calibration curve to determine the concentration of the unfixed dye.
-
-
Calculate Fixation Efficiency:
-
Calculate the initial amount of dye used.
-
Calculate the amount of unfixed dye from the concentration and total volume of the collected liquors.
-
The amount of fixed dye is the difference between the initial amount and the unfixed amount.
-
Fixation Efficiency (%) = (Amount of fixed dye / Initial amount of dye) x 100.
-
Visualizations
Caption: Workflow for the exhaust dyeing of cotton with reactive dyes.
Caption: Competing reactions in reactive dyeing: fixation vs. hydrolysis.
References
- 1. reactive Dyeing of cotton knitted fabrics | PPTX [slideshare.net]
- 2. Dyeing of Cotton Fabric with Reactive Dyes || Cotton Dyeing || Cotton Fabric || Reactive Dyes [textilesphere.com]
- 3. textilelearner.net [textilelearner.net]
- 4. Optimization of the Decolorization of the Reactive Black 5 by a Laccase-like Active Cell-Free Supernatant from Coriolopsis gallica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are the common problems in reactive fabric printing and how to solve them? - Blog [cnboletextile.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. thaiscience.info [thaiscience.info]
- 10. jsaer.com [jsaer.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fixation of Reactive Black 1
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in increasing the fixation rate of Reactive Black 1 on cellulosic fibers.
Troubleshooting Guide
This guide addresses common issues encountered during the dyeing process with this compound, offering potential causes and solutions to improve dye fixation.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Color Yield/Pale Shade | Inadequate dye exhaustion. | • Increase Electrolyte Concentration: Add Glauber's salt (sodium sulfate) or common salt (sodium chloride) in increments. For a 2% dye shade, a salt concentration of 40-60 g/L is often a good starting point. • Optimize Temperature for Exhaustion: Maintain the temperature between 30-40°C during the salt addition and exhaustion phase to maximize dye uptake before fixation.[1] |
| Insufficient alkali for fixation. | • Check and Adjust pH: The optimal pH for the fixation of many reactive dyes is between 10.5 and 12.5.[2] Ensure the correct amount of alkali (e.g., soda ash) has been added to achieve this pH. For deep shades, a combination of soda ash and caustic soda might be necessary.[3] • Staged Dosing of Alkali: Add the alkali in two or more portions to ensure a gradual increase in pH, which can improve levelness and fixation.[4] | |
| Premature dye hydrolysis. | • Separate Dye and Alkali Solutions: Prepare dye and alkali solutions separately and only mix them just before the fixation step.[5] • Control Temperature During Alkali Addition: Add the alkali at a lower temperature before raising it to the fixation temperature to minimize hydrolysis before the dye has a chance to react with the fiber. | |
| Uneven Dyeing (Shade Variation) | Rapid dye uptake. | • Control Rate of Salt Addition: Add the electrolyte in portions over a period of 20-30 minutes to allow for gradual exhaustion. • Use a Leveling Agent: Incorporate a suitable leveling agent in the dyebath to promote even dye distribution.[6] |
| Poor dye migration. | • Optimize Dyeing Temperature: A higher fixation temperature (around 60-85°C for hot brand reactive dyes) can improve dye penetration and leveling.[1][4] | |
| Poor Wash Fastness | Incomplete removal of unfixed dye. | • Thorough Washing-Off: After dyeing, a rigorous washing-off process is crucial. This should include a series of cold rinses, hot rinses (80-95°C), and soaping treatments to remove all hydrolyzed and unfixed dye.[2] • Neutralization: An acetic acid rinse after the initial washes helps to neutralize residual alkali and further aids in the removal of unfixed dye.[1] |
| Dye hydrolysis. | • Optimize Fixation Time: While a longer fixation time can increase fixation, excessive time can also lead to the hydrolysis of already fixed dye. A typical fixation time is 45-60 minutes.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of salt in the fixation of this compound?
A1: Salt, such as sodium chloride or sodium sulfate, acts as an electrolyte in the dyebath. Its primary role is to promote the exhaustion of the anionic reactive dye onto the negatively charged surface of cellulosic fibers by overcoming the electrostatic repulsion between them. This allows more dye molecules to be in close proximity to the fiber, ready for the fixation reaction.[6]
Q2: How does pH influence the fixation rate of this compound?
A2: The fixation of reactive dyes on cellulosic fibers is an alkali-catalyzed reaction. The addition of an alkali, such as soda ash (sodium carbonate), raises the pH of the dyebath. This high pH (typically 10.5-12.5) causes the hydroxyl groups on the cellulose to ionize, making them nucleophilic and ready to react with the reactive groups of the dye to form a stable covalent bond.[2]
Q3: What is dye hydrolysis and how can it be minimized?
A3: Dye hydrolysis is a competing reaction where the reactive group of the dye reacts with the hydroxyl ions in the water instead of the fiber. This hydrolyzed dye can no longer form a covalent bond with the fiber, leading to a lower fixation rate and poor wash fastness.[5] To minimize hydrolysis, it is recommended to:
-
Prepare dye and alkali solutions separately and mix them just before use.
-
Control the temperature during the fixation phase; excessively high temperatures can accelerate hydrolysis.
-
Avoid unnecessarily long dyeing times in the alkaline phase.
Q4: What is the optimal temperature for the fixation of this compound?
A4: this compound is a "hot brand" reactive dye, meaning it requires a higher temperature for efficient fixation. The optimal fixation temperature is typically in the range of 60°C to 90°C.[4][7][8] The exact temperature can depend on the specific substrate and other dyeing parameters. A common practice is to carry out the exhaustion phase at a lower temperature (e.g., 30-50°C) and then raise the temperature for the fixation phase after the addition of alkali.[1][4]
Q5: Can the liquor ratio affect the fixation rate?
A5: Yes, the liquor ratio (the ratio of the volume of dye liquor to the weight of the fabric) can influence the fixation rate. A lower liquor ratio generally leads to a higher concentration of dye, salt, and alkali in the dyebath, which can increase the rate of dye exhaustion and fixation.[9] However, the liquor ratio must be sufficient to allow for proper circulation and level dyeing.
Quantitative Data Summary
The following tables provide a summary of typical concentration ranges for key chemicals in the exhaust dyeing of cotton with this compound. These values are starting points and may require optimization based on the specific shade depth, substrate, and equipment used.
Table 1: Recommended Reagent Concentrations for Exhaust Dyeing
| Parameter | Light Shade (e.g., 0.5% owf) | Medium Shade (e.g., 2% owf) | Deep Shade (e.g., 5% owf*) |
| This compound | 0.5% | 2% | 5% |
| Glauber's Salt (g/L) | 20 - 40 | 40 - 60 | 60 - 80 |
| Soda Ash (g/L) | 5 - 10 | 10 - 15 | 15 - 20 |
| Caustic Soda (g/L) | - | - | 0.5 - 2 (optional, for very deep shades) |
| Wetting Agent (g/L) | 0.5 - 1 | 0.5 - 1 | 0.5 - 1 |
| Sequestering Agent (g/L) | 0.5 - 1 | 0.5 - 1 | 0.5 - 1 |
| Anti-creasing Agent (g/L) | 0.5 - 1 | 0.5 - 1 | 0.5 - 1 |
*owf: on the weight of the fabric
Table 2: Typical Process Parameters for Exhaust Dyeing
| Parameter | Recommended Value |
| Liquor Ratio | 1:10 to 1:30 |
| Exhaustion Temperature | 30 - 50°C |
| Fixation Temperature | 60 - 90°C |
| Exhaustion Time | 20 - 30 minutes |
| Fixation Time | 45 - 60 minutes |
| pH for Exhaustion | 6.5 - 7.0 |
| pH for Fixation | 10.5 - 12.5 |
Experimental Protocols
Detailed Methodology for Exhaust Dyeing of Cotton with this compound (2% shade):
-
Preparation of Dyebath:
-
Calculate the required amount of water for a 1:20 liquor ratio.
-
Add a wetting agent (e.g., 1 g/L) and a sequestering agent (e.g., 1 g/L) to the water in the dyeing vessel.
-
Adjust the pH of the dyebath to 6.5-7.0 using a small amount of acetic acid if necessary.
-
-
Dyeing - Exhaustion Phase:
-
Introduce the pre-wetted cotton fabric into the dyebath at room temperature.
-
Start agitation and gradually raise the temperature to 40°C.
-
Dissolve the pre-calculated amount of this compound (2% on the weight of fabric) in a small amount of warm water and add it to the dyebath.
-
Run for 10 minutes.
-
Add the required amount of Glauber's salt (e.g., 50 g/L) in two portions over 20 minutes.
-
Continue the exhaustion phase for another 20-30 minutes at 40°C.
-
-
Dyeing - Fixation Phase:
-
Dissolve the required amount of soda ash (e.g., 15 g/L) in water and add it to the dyebath in two portions over 10 minutes.
-
Raise the temperature to 60-80°C over 20 minutes.
-
Continue the dyeing process at this temperature for 45-60 minutes to ensure fixation.
-
-
Washing-Off:
-
Drain the dyebath.
-
Rinse the fabric with cold water for 10 minutes.
-
Rinse with hot water at 80°C for 10 minutes.
-
Treat the fabric with a soaping agent (e.g., 2 g/L) at 95°C for 15 minutes.
-
Rinse with hot water again, followed by a final cold water rinse.
-
Neutralize the fabric with a dilute solution of acetic acid (e.g., 1 g/L) for 10 minutes at 60°C.
-
Give a final cold water rinse.
-
-
Drying:
-
Squeeze the excess water from the fabric and dry it in an oven or air dry.
-
Visualizations
Caption: Experimental Workflow for Exhaust Dyeing of Cotton with this compound.
Caption: Factors Influencing the Fixation Rate of this compound.
References
- 1. textilestudycenter.com [textilestudycenter.com]
- 2. textilelearner.net [textilelearner.net]
- 3. twasp.info [twasp.info]
- 4. Dyeing of Cotton Fabric with Reactive Dyes || Cotton Dyeing || Cotton Fabric || Reactive Dyes [textilesphere.com]
- 5. irjet.net [irjet.net]
- 6. Reactive Dyeing of Cotton in the Lab [textilepad.com]
- 7. textilecoach.net [textilecoach.net]
- 8. textiletrainer.com [textiletrainer.com]
- 9. Ecofriendly biodegradation of Reactive Black 5 by newly isolated Sterigmatomyces halophilus SSA1575, valued for textile azo dye wastewater processing and detoxification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Uneven Dyeing with Reactive Black 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during dyeing experiments with Reactive Black 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: C.I. This compound is a single azo, metal-complex reactive dye. It is typically sold as a dark brown or black powder and is used for dyeing and printing on cellulosic fibers like cotton and viscose, as well as polyamide fibers. Its chemical structure includes chromium and cobalt complexes, which enhance its stability and fastness properties.
Q2: What are the most common causes of uneven dyeing with reactive dyes?
A2: Uneven dyeing with reactive dyes can stem from several factors:
-
Improper Material Preparation: Residual chemicals from bleaching, insufficient desizing, or uneven mercerization can lead to poor and inconsistent dye absorption.
-
Dye Agglomeration: Reactive dyes can form insoluble aggregates in the dyebath due to incorrect salt concentration, pH, or temperature, leading to spots and blotches.
-
Uneven Dye Absorption: Variations in the fabric's absorbency or the presence of impurities can cause the dye to be taken up at different rates across the material.
-
Incorrect Process Parameters: Poor control over pH, temperature, salt concentration, and the rate of alkali addition can cause the dye to fix too quickly or unevenly.
-
Dye Hydrolysis: A competing reaction where the dye reacts with water instead of the fiber, reducing the amount of dye available for fixation and potentially causing shade variations.
Q3: How does pH affect the dyeing process with this compound?
A3: The pH of the dyebath is critical and serves two different functions during the process.
-
Absorption Phase (Neutral to Slightly Acidic): In the initial phase, the dyebath should be neutral to slightly acidic to allow for the even absorption and migration of the dye into the fiber. If the pH is too high at this stage, premature fixation can occur, leading to unevenness.
-
Fixation Phase (Alkaline): An alkali (like soda ash) is added to raise the pH (typically to 10.5-11.5) to initiate the covalent bonding between the dye and the fiber. If the pH is too low during fixation, the reaction will be incomplete, resulting in a lighter shade and poor wash fastness. Conversely, if the pH is too high, the rate of dye hydrolysis increases significantly, leading to lower color yield and wasted dye.
Q4: What is the function of salt in the reactive dyeing process?
A4: Salt, such as Glauber's salt (sodium sulfate) or sodium chloride, is essential for dyeing cellulosic fibers with reactive dyes. Cellulosic fibers acquire a negative surface charge in water, which repels the negatively charged anionic dye molecules. Salt acts as an electrolyte, neutralizing this negative charge and reducing the repulsion between the dye and the fiber. This action increases the dye's affinity and exhaustion, pushing more dye out of the water and onto the fiber before the fixation stage.
Troubleshooting Guide for Uneven Dyeing
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: The dyed fabric has light and dark patches or streaks.
-
Question: My fabric shows patchy or streaky coloration after dyeing. What could be the cause?
-
Answer: This is one of the most common dyeing defects and can be attributed to several factors:
-
Uneven Pre-treatment: Ensure the substrate is uniformly scoured, bleached, and washed to remove all impurities, sizing agents, and residual chemicals. The fabric should have uniform absorbency.
-
Incorrect Dye Dissolving: The dye powder must be completely dissolved before being added to the dyebath. Undissolved particles can cause dark spots.
-
Rapid Addition of Dye or Chemicals: Adding the dye, salt, or alkali too quickly can cause localized high concentrations, leading to rapid, uneven fixation. These components should be added gradually over a period of time.
-
Insufficient Fabric Movement: The material must be able to move freely and continuously within the dyebath to ensure uniform exposure to the dye liquor. For lab-scale experiments, ensure constant and adequate agitation.
-
Uneven Moisture Content: If the fabric has dry spots before dyeing, these areas will not absorb the dye properly. Ensure the fabric is evenly wetted out.
-
Problem 2: The final color is much lighter than expected.
-
Question: My dyeing resulted in a very pale shade, even though I used the correct amount of dye. Why did this happen?
-
Answer: A pale shade is typically caused by poor dye fixation or excessive hydrolysis.
-
Incorrect Fixation pH: The pH during the fixation stage might have been too low. Verify the pH of your dyebath after adding alkali and adjust if necessary. The optimal pH for fixation is generally between 10.8 and 11.
-
Dye Hydrolysis: The dye may have reacted with water before it could react with the fiber. This can be caused by:
-
High Temperature or pH: An excessively high temperature or pH during fixation accelerates hydrolysis.
-
Long Dwell Time in Alkaline Solution: Keeping the dye solution at a high pH for too long before or during dyeing increases the chance of hydrolysis.
-
-
Insufficient Salt: Not enough salt will result in poor dye exhaustion, meaning less dye is available on the fiber surface for fixation.
-
Low Dyeing Temperature: While high temperatures can increase hydrolysis, a temperature that is too low (e.g., below 20°C for some reactive dyes) can result in a very low rate of fixation.
-
Problem 3: The dyed fabric has poor wash fastness and the color bleeds.
-
Question: After dyeing and washing, a significant amount of color was lost, and the fabric stained other materials. What went wrong?
-
Answer: This indicates the presence of unfixed, hydrolyzed dye that was not properly washed off.
-
Inefficient Washing-Off (Soaping): A thorough washing-off process is critical to remove all unfixed dye. This typically involves a series of rinses followed by boiling with a soaping agent.
-
Poor Fixation: If the fixation reaction was incomplete due to incorrect pH, temperature, or time, a large amount of dye will remain unbonded to the fiber.
-
Dye Hydrolysis: Hydrolyzed dye has a low affinity for the fiber and remains physically trapped. If not removed by a rigorous soaping process, it will bleed during subsequent washing.
-
Data Presentation: Key Dyeing Parameters
The following tables summarize the recommended parameters for dyeing cotton with vinyl sulfone-based reactive dyes like Reactive Black. Note that optimal conditions can vary based on the specific dye chemistry and substrate.
Table 1: General Dyeing Parameters
| Parameter | Recommended Value | Purpose |
| Dyeing Temperature | 60-80°C | Controls dye diffusion, reaction rate, and hydrolysis. |
| Fixing Temperature | 80-90°C | Optimizes the covalent bonding reaction. |
| Dyeing Time | 30-60 minutes (after alkali addition) | Allows for complete dye fixation. |
| Liquor Ratio | 1:5 to 1:20 | Affects dye and chemical concentration. |
| pH (Absorption) | 6.0 - 7.0 | Promotes even dye uptake and migration. |
| pH (Fixation) | 10.5 - 11.5 | Initiates the dye-fiber reaction. |
Table 2: Typical Chemical Concentrations
| Chemical | Concentration (g/L) | Purpose |
| Glauber's Salt (Anhydrous) | 30 - 80 g/L | Promotes dye exhaustion. |
| Soda Ash (Sodium Carbonate) | 5 - 20 g/L | Provides the necessary alkalinity for fixation. |
| Sequestering Agent | 0.5 g/L | Chelates heavy metal ions in water that can interfere with dyeing. |
| Leveling Agent | 0.3 - 1.0 g/L | Helps prevent dye agglomeration and promotes even dye uptake. |
Experimental Protocols
Protocol: Exhaust Dyeing of Cotton with this compound
This protocol outlines a standard laboratory procedure for dyeing a cotton substrate.
-
Material Preparation:
-
Thoroughly scour and bleach the cotton fabric to ensure it is clean and absorbent.
-
Rinse the fabric multiple times with deionized water to remove any residual chemicals. Ensure the final rinse water is neutral.
-
Determine the dry weight of the fabric to calculate the required amounts of dye and chemicals.
-
-
Dye Solution Preparation:
-
Weigh the required amount of this compound dye powder (e.g., 2% on weight of fabric, owf).
-
Make a paste with a small amount of cold water. Add hot water (40-50°C) while stirring to completely dissolve the dye.
-
-
Dyeing Procedure:
-
Set up the dyebath with the required volume of water to achieve the desired liquor ratio (e.g., 1:10).
-
Add a sequestering agent and a leveling agent to the dyebath and run for 5 minutes.
-
Introduce the wetted cotton fabric into the dyebath.
-
Add the pre-dissolved dye solution.
-
Gradually raise the temperature to 60°C.
-
Add the required amount of Glauber's salt in two portions over 15-20 minutes.
-
Run for 30 minutes to allow for dye exhaustion.
-
Add the required amount of soda ash (pre-dissolved) gradually over 10-15 minutes to raise the pH to ~11.
-
Continue dyeing at 60°C for 45-60 minutes for fixation.
-
-
Washing-Off (Soaping):
-
Drain the dyebath.
-
Rinse the fabric with cold water.
-
Neutralize with a weak solution of acetic acid (0.5 g/L).
-
Rinse again with hot water.
-
Treat the fabric in a fresh bath with a soaping agent (e.g., 1-2 g/L) at or near boiling for 15 minutes to remove unfixed dye.
-
Perform a final series of hot and cold rinses until the rinse water is clear.
-
Dry the fabric.
-
Visualizations
Below are diagrams illustrating key workflows and relationships in the reactive dyeing process.
Caption: Experimental workflow for exhaust dyeing with reactive dyes.
Caption: Troubleshooting decision tree for uneven dyeing.
Technical Support Center: Optimizing Reactions with Reactive Black 1
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing reactions involving Reactive Black 1. Below you will find troubleshooting guidance, optimal reaction parameters, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: Why is the color yield of my reaction low, or the shade too pale?
A1: Low color yield is often a result of poor dye fixation, which can be caused by several factors:
-
Suboptimal pH: The fixation of this compound onto substrates like cellulose is highly dependent on an alkaline pH. If the pH is too low, the substrate's hydroxyl groups will not be sufficiently activated to react with the dye. For cotton, the optimal pH for fixation is typically between 11 and 12.[1]
-
Incorrect Temperature: The reaction temperature influences both the rate of dye fixation and the competing hydrolysis reaction. If the temperature is too low, the fixation reaction will be slow and incomplete. Conversely, excessively high temperatures can favor dye hydrolysis.[2]
-
Premature Dye Hydrolysis: Reactive dyes can react with water (hydrolyze), rendering them unable to bind to the substrate. This is accelerated by high temperatures and incorrect pH levels.[2] Ensure that alkaline agents are added at the appropriate step in your protocol, as prolonged exposure of the dye to alkaline conditions before it can react with the substrate will lead to increased hydrolysis.
-
Insufficient Reaction Time: The dye requires adequate time to diffuse into the substrate and react. If the reaction time is too short, fixation will be incomplete.
Q2: My results show uneven color distribution or blotchy patches. What is the cause?
A2: Uneven dyeing, or "unlevelness," can be attributed to the following:
-
Improper Dye Dissolution: If the this compound powder is not fully dissolved before application, aggregates can lead to dark spots on the substrate.[3]
-
Incorrect pH Control: Failing to maintain a consistent and correct pH throughout the reaction can cause variations in the rate of dye uptake and fixation across the substrate.[4]
-
Rapid Initial Dye Uptake: The initial rate of dye absorption by the substrate can be too high, leading to unevenness. This can be controlled by optimizing the addition of salt and the temperature gradient.[3]
-
Poor Substrate Preparation: The substrate must be properly prepared to ensure uniform absorbency. Any residual impurities or uneven pretreatment can lead to patchy dyeing.[5][6]
Q3: The color fastness of my dyed substrate is poor, with significant color bleeding during washing. Why is this happening?
A3: Poor color fastness is typically due to a high amount of unfixed, hydrolyzed dye remaining on the substrate.
-
Inefficient Fixation: As detailed in Q1, suboptimal pH and temperature can lead to a low percentage of dye covalently bonding to the substrate.[7]
-
Inadequate Washing-Off: After the dyeing process, it is crucial to thoroughly wash the substrate to remove any unfixed dye. Insufficient washing will result in color bleeding in subsequent wet treatments.
-
Excessive Hydrolysis: If the reaction conditions strongly favor hydrolysis over fixation (e.g., excessively high temperature or prolonged time in alkaline solution before fixation), a large portion of the dye will be in a hydrolyzed state and will not bind permanently to the substrate.[2]
Q4: How can I minimize the hydrolysis of this compound?
A4: Minimizing the competing hydrolysis reaction is key to maximizing efficiency.
-
Control Temperature: While higher temperatures increase the rate of fixation, they also accelerate hydrolysis. It is essential to find the optimal temperature that balances these two reactions. For many reactive dyes on cotton, this is often in the range of 60-85°C.[8]
-
Manage pH: The pH should be high enough to activate the substrate but not so high as to excessively promote hydrolysis. An optimal pH is often around 11.[1]
-
Process Timing: Do not let the dye sit in an alkaline solution for an extended period before it has a chance to react with the substrate. The alkali should be added at the correct stage of the process to initiate fixation.
Data Presentation: Optimal Reaction Conditions
The optimal pH and temperature for the fixation of reactive dyes like this compound can vary depending on the specific substrate and experimental setup. However, the following table summarizes generally accepted optimal conditions for dyeing cellulosic fibers like cotton.
| Parameter | Optimal Range | Notes |
| pH | 11.0 - 12.0 | An alkaline environment is necessary to activate the hydroxyl groups on cellulosic fibers, enabling them to react with the dye.[1] |
| Temperature | 60°C - 85°C | This temperature range provides a good balance between the rate of dye fixation and the rate of the competing hydrolysis reaction.[8] The optimal temperature can depend on the specific reactive group of the dye. |
Experimental Protocols
Protocol for Determining Optimal pH and Temperature for this compound Dyeing of a Cellulosic Substrate
This protocol provides a systematic approach to determine the optimal pH and temperature for your specific experimental conditions.
1. Materials and Reagents:
-
This compound dye
-
Cellulosic substrate (e.g., cotton fabric, cellulose-based beads)
-
Sodium chloride (NaCl) or sodium sulfate (Na₂SO₄)
-
Sodium carbonate (Na₂CO₃) for pH adjustment
-
Buffer solutions for a range of pH values (e.g., pH 9, 10, 11, 12)
-
Spectrophotometer
-
Constant temperature water bath or similar heating apparatus
-
Beakers or other suitable reaction vessels
2. Experimental Procedure:
Part A: Optimization of pH
-
Prepare a stock solution of this compound at a known concentration.
-
Set up a series of reaction vessels, each containing a pre-weighed amount of the cellulosic substrate.
-
Prepare dye baths in each vessel with a fixed concentration of this compound and electrolyte (e.g., 50 g/L NaCl). Maintain a constant liquor ratio (e.g., 1:30, substrate weight to liquid volume).
-
Adjust the pH of each dye bath to a different value within the desired range (e.g., 9, 10, 11, 12) using sodium carbonate or appropriate buffers.
-
Conduct the dyeing process at a constant temperature (e.g., 60°C) for a fixed duration (e.g., 60 minutes).
-
After dyeing, remove the substrates and thoroughly rinse them with cold water until the rinse water is clear to remove any unfixed dye.
-
Allow the substrates to dry completely.
-
Measure the color strength (K/S values) of the dyed substrates using a spectrophotometer. The pH that results in the highest color strength is the optimum pH.
Part B: Optimization of Temperature
-
Using the optimal pH determined in Part A, prepare a new series of dye baths with the same dye and electrolyte concentrations.
-
Place the reaction vessels in separate water baths pre-set to different temperatures (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).
-
Conduct the dyeing process for a fixed duration (e.g., 60 minutes).
-
Follow steps 6-8 from Part A to rinse, dry, and measure the color strength of the substrates.
-
The temperature that yields the highest color strength is the optimum temperature for fixation.
3. Data Analysis:
-
Plot the color strength (K/S) as a function of pH and temperature.
-
The peak of the resulting curves will indicate the optimal conditions for your specific system.
Mandatory Visualization
The following diagram illustrates the logical relationship between pH, temperature, and the competing reactions of dye fixation and hydrolysis in the context of this compound application.
Caption: Relationship between pH, temperature, and reaction outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. textileindustry.net [textileindustry.net]
- 6. scribd.com [scribd.com]
- 7. What are the common problems in reactive fabric printing and how to solve them? - Blog [cnboletextile.com]
- 8. Low-Salt or Salt-Free Dyeing of Cotton Fibers with Reactive Dyes using Liposomes as Dyeing/Level-Dyeing Promotors - PMC [pmc.ncbi.nlm.nih.gov]
Issues with Reactive Black 1 solubility and precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals during the handling and use of Reactive Black 1.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water?
This compound has a reported solubility of 70 g/L in water at 50°C.[1][2] Its solubility is influenced by several factors, including temperature, pH, and the presence of electrolytes.
Q2: What are the key factors that influence the solubility of this compound?
The solubility of this compound, like other reactive dyes, is primarily affected by:
-
Temperature: Higher temperatures generally increase the solubility of reactive dyes.[3] Using hot water can accelerate the dissolution process.[3][4]
-
pH: The pH of the solution can impact the dye's stability and solubility. A neutral pH of 6.5-7.5 is recommended for dissolving reactive dyes to prevent hydrolysis.[5][6] Extreme pH values can lead to a decrease in solubility.[7]
-
Electrolytes: The presence of electrolytes, such as salts (e.g., sodium chloride, sodium sulfate), can decrease the solubility of reactive dyes, a phenomenon known as "salting out".[3][4][8] It is advisable to dissolve the dye completely before adding any salts to the solution.[9]
-
Additives: Urea is a common additive that can significantly improve the solubility of reactive dyes by acting as a solubilizing agent and preventing dye aggregation.[3][4][10][11][12]
Q3: Why is my this compound solution precipitating?
Precipitation of this compound can occur due to several reasons:
-
Supersaturation: The concentration of the dye in the solution may have exceeded its solubility limit under the given conditions (temperature, pH).
-
Temperature Changes: A decrease in temperature can lower the solubility of the dye, causing it to precipitate out of the solution.
-
Presence of Electrolytes: The addition of salts can reduce the dye's solubility and lead to precipitation.[3][4][8]
-
Incorrect pH: Deviations from the optimal pH range can affect the dye's stability and cause it to precipitate.
-
Hydrolysis: Over time, reactive dyes can react with water (hydrolyze), especially under alkaline conditions, leading to the formation of less soluble byproducts.[13][14] It is best to use freshly prepared solutions.[5][6]
-
Contaminants: The presence of certain metal ions (e.g., calcium, magnesium, copper, iron) in the water used for dissolution can lead to the formation of insoluble metal-dye complexes.[5][6] Using deionized or distilled water is recommended.
Troubleshooting Guides
Problem 1: Difficulty in dissolving this compound powder.
-
Symptom: The dye powder does not dissolve completely, leaving behind clumps or a cloudy solution.
-
Possible Causes:
-
Incorrect dissolution procedure.
-
Water temperature is too low.
-
Poor water quality.
-
-
Solutions:
-
"Pasting" Method: First, create a smooth paste of the dye powder with a small amount of lukewarm water before adding the rest of the solvent.[9][10] This helps to break up agglomerates.
-
Increase Temperature: Use warm water (around 50-60°C) to aid dissolution, but avoid boiling water as it can promote hydrolysis.[6] For high-temperature reactive dyes, a temperature of 80-85°C can be used.[5][6]
-
Use High-Purity Water: Employ deionized or distilled water to prevent interference from metal ions.[5][6]
-
Add Urea: Incorporating urea into the solvent can enhance solubility.[10][12]
-
Problem 2: The this compound solution is cloudy or contains fine particles.
-
Symptom: The solution is not clear and appears hazy or has visible suspended particles.
-
Possible Causes:
-
Incomplete dissolution.
-
Precipitation due to temperature drop or addition of electrolytes.
-
Hydrolysis of the dye.
-
-
Solutions:
-
Gentle Warming and Stirring: Gently warm the solution while stirring continuously to see if the particles redissolve.
-
Filtration: If warming does not resolve the issue, filter the solution through a fine filter paper or a syringe filter to remove the undissolved particles or precipitate.
-
pH Adjustment: Check the pH of the solution and adjust it to a neutral range (6.5-7.5) if necessary.[5][6]
-
Prepare Fresh Solution: If hydrolysis is suspected, it is best to discard the old solution and prepare a fresh one.
-
Problem 3: The this compound solution precipitates after adding salt.
-
Symptom: The solution becomes cloudy or forms a precipitate immediately after the addition of an electrolyte.
-
Possible Cause:
-
The "salting out" effect, where the high concentration of salt reduces the solubility of the dye.
-
-
Solution:
-
Ensure Complete Dissolution First: Always ensure that the this compound powder is fully dissolved in water before adding any salts.[9]
-
Gradual Addition: Add the salt solution slowly while stirring vigorously to allow for better mixing and to avoid localized high concentrations of the electrolyte.
-
Maintain Temperature: Keep the solution warm during the addition of salt to maintain a higher solubility of the dye.
-
Data Presentation
Table 1: Solubility of this compound and General Influence of Additives.
| Parameter | Value/Effect | Reference |
| Solubility in Water | 70 g/L at 50°C | [1][2] |
| Effect of Temperature | Solubility generally increases with increasing temperature. | [3] |
| Effect of pH | Optimal solubility in neutral pH (6.5-7.5).[5][6] Deviations can decrease solubility. | [7] |
| Effect of Electrolytes (e.g., NaCl) | Decreases solubility ("salting out" effect). | [3][4] |
| Effect of Urea | Increases solubility and prevents aggregation. | [10][11][12] |
Experimental Protocols
Protocol 1: Standard Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Deionized or distilled water
-
Magnetic stirrer and stir bar
-
Beaker or flask
-
Heating plate (optional)
-
Weighing scale
-
Spatula
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Measure approximately 80% of the final required volume of deionized water into a beaker.
-
If desired, gently warm the water to 40-50°C. Do not exceed 60°C.
-
Place the beaker on a magnetic stirrer and add the stir bar.
-
Slowly add the weighed this compound powder to the vortex of the stirring water to avoid clumping.
-
Continue stirring until the dye is completely dissolved. This may take some time.
-
Once dissolved, add the remaining volume of deionized water to reach the final desired concentration.
-
Allow the solution to cool to room temperature before use.
-
For long-term storage, filter the solution and store it in a cool, dark place. However, it is always recommended to use freshly prepared solutions.[5][6]
-
Protocol 2: Preparation of a this compound Solution with Urea for Enhanced Solubility
-
Materials:
-
This compound powder
-
Urea
-
Deionized or distilled water
-
Magnetic stirrer and stir bar
-
Beaker or flask
-
Heating plate (optional)
-
Weighing scale
-
Spatula
-
-
Procedure:
-
Prepare a stock solution of urea in deionized water (e.g., 10-20% w/v).
-
Weigh the desired amount of this compound powder.
-
Measure approximately 80% of the final required volume of the urea solution into a beaker.
-
Gently warm the urea solution to 40-50°C if necessary.
-
Place the beaker on a magnetic stirrer and add the stir bar.
-
Slowly add the this compound powder to the stirring urea solution.
-
Continue stirring until the dye is fully dissolved.
-
Add the remaining volume of the urea solution to reach the final concentration.
-
Allow the solution to cool to room temperature before use.
-
Visualizations
Caption: Recommended workflow for dissolving this compound.
Caption: Key factors influencing the solubility of this compound.
Caption: Troubleshooting decision tree for this compound precipitation issues.
References
- 1. This compound (12236-77-0) for sale [vulcanchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. fnatchem.com [fnatchem.com]
- 4. The Solubility Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 5. Methods For Dissolving Reactive Dyes And Matters Needing Attention - News - Sinoever International Co.,Ltd [m.dyestuffscn.com]
- 6. How to dissolve reactive dyes? - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 7. What is the effect of pH on the stability of Direct Black EX? - Blog [dyeindustry.com]
- 8. What is the solubility of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 9. Dissolving Dharma Fiber Reactive Dye Powder [dharmatrading.com]
- 10. Dissolving Dharma Fiber Reactive Dye Powder [dharmatrading.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Urea in Tie-Dye: How It Works, When to Use It & Why It’s a Game-Changer | Chandye [chandye.com]
- 13. textilelearner.net [textilelearner.net]
- 14. textilelearner.net [textilelearner.net]
Technical Support Center: Minimizing Dye Aggregation in Concentrated Reactive Black 1 Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing dye aggregation when working with concentrated solutions of Reactive Black 1.
Frequently Asked Questions (FAQs)
Q1: What is dye aggregation and why is it a problem for this compound?
A1: Dye aggregation is the process where individual dye molecules clump together to form larger clusters in a solution. This phenomenon is common with reactive dyes like this compound, which have large, planar aromatic structures that promote intermolecular interactions through van der Waals forces and hydrophobic interactions.[1] Aggregation is problematic as it can lead to:
-
Reduced Solubility: Aggregates are less soluble than individual dye molecules, which can cause the dye to precipitate out of the solution, especially at high concentrations.
-
Inconsistent Experimental Results: Aggregation can affect the tinctorial strength and reactivity of the dye, leading to poor reproducibility in dyeing processes and other applications.[2]
-
Clogging of Equipment: In applications involving fine nozzles or tubing, such as inkjet printing, dye aggregates can cause blockages.
Q2: What are the main factors that cause this compound to aggregate?
A2: Several factors can induce or enhance the aggregation of this compound in solution:
-
High Concentration: As the concentration of the dye increases, the proximity of dye molecules to each other also increases, leading to a higher likelihood of aggregation.
-
Low Temperature: Generally, lower temperatures can decrease the solubility of the dye and promote aggregation.
-
Presence of Electrolytes: High concentrations of salts (electrolytes) can reduce the solubility of reactive dyes, causing them to "salt out" and aggregate.[2][3]
-
Solvent Properties: The type of solvent used plays a crucial role. Water, being a highly polar solvent, can promote the association of hydrophobic dye molecules.
-
pH of the Solution: The pH can influence the charge and conformation of the dye molecules, which in turn affects their tendency to aggregate.
Q3: What is the solubility of this compound in water?
A3: The solubility of C.I. This compound in water is approximately 70 g/L at 50°C.[4] It is important to note that solubility is temperature-dependent and will be lower at cooler temperatures.
Troubleshooting Guide
Problem: My this compound solution is cloudy and/or has visible particles.
| Possible Cause | Solution |
| Incomplete Dissolution | Ensure you are following the recommended dissolution protocol. "Pasting" the dye powder with a small amount of lukewarm water before adding the bulk of the solvent can help.[5] Use mechanical stirring and allow sufficient time for the dye to dissolve completely. |
| Dye Aggregation | The solution may be too concentrated for the given temperature and solvent conditions. Try diluting the solution or increasing the temperature. Consider adding a disaggregating agent. |
| Low-Quality Water | Hard water containing high levels of mineral ions can reduce dye solubility. Use deionized or distilled water for preparing your solutions.[6] |
Problem: I am observing inconsistent results in my experiments (e.g., variable color intensity).
| Possible Cause | Solution |
| Dye Aggregation | Aggregates can lead to non-uniform dye availability. Add a disaggregating agent like urea or diethanolamine to your stock solution to ensure the dye is in its monomeric form. |
| pH Fluctuation | The pH of the solution can affect the reactivity and shade of the dye.[7] Buffer your solutions to maintain a stable pH throughout your experiment. |
| Dye Hydrolysis | Reactive dyes can react with water (hydrolyze), especially at high temperatures and alkaline pH, which reduces their reactivity. Prepare fresh solutions and avoid prolonged storage at high temperatures.[5] |
Experimental Protocols
Protocol for Preparing a Concentrated this compound Stock Solution
This protocol is a general guideline. Optimization may be required based on the specific grade of this compound and the desired final concentration.
Materials:
-
C.I. This compound powder
-
Deionized or distilled water
-
Urea (optional, as a disaggregating agent)
-
Magnetic stirrer and stir bar
-
Heating plate (optional)
-
Volumetric flask
-
Weighing scale
Procedure:
-
Calculate the required amounts of this compound and water to achieve the desired concentration.
-
Prepare the solvent: If using urea, dissolve the desired amount (e.g., 5-10% w/v) in the water first. For standard tie-dyeing applications, a common starting point is 16-40g of urea per liter of water.[8]
-
"Paste" the dye: Place the weighed this compound powder in a beaker. Slowly add a small amount of the solvent while stirring continuously with a glass rod to form a smooth, lump-free paste. This ensures that the dye particles are thoroughly wetted.[5]
-
Dissolve the dye: Gradually add the remaining solvent to the paste while stirring continuously with a magnetic stirrer.
-
Gentle Heating (Optional): If the dye does not dissolve completely at room temperature, gently warm the solution to 40-50°C while stirring. Avoid boiling, as high temperatures can cause hydrolysis of the dye.[7]
-
Cool to room temperature: Once the dye is fully dissolved, allow the solution to cool to room temperature.
-
Transfer to a volumetric flask: Quantitatively transfer the dye solution to a volumetric flask of the appropriate size.
-
Adjust to final volume: Add solvent to the flask until the meniscus reaches the calibration mark.
-
Store properly: Store the solution in a well-sealed container, protected from light. For best results, use the solution within a few hours of preparation.
Protocol for UV-Vis Spectrophotometric Analysis of this compound Aggregation
This method allows for the qualitative and semi-quantitative assessment of dye aggregation by observing changes in the absorption spectrum.
Materials:
-
Concentrated this compound solution
-
Deionized or distilled water
-
UV-Vis spectrophotometer
-
Quartz or glass cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Prepare a dilution series: Prepare a series of dilutions of your concentrated this compound solution in deionized water. The concentration range should span from very dilute (where no aggregation is expected) to the concentrated level of interest.
-
Acquire UV-Vis spectra:
-
Use deionized water as the blank to zero the spectrophotometer.
-
Measure the absorbance spectrum of each dilution over a relevant wavelength range (e.g., 300-800 nm).
-
-
Analyze the spectra:
-
Monomer Spectrum: At very low concentrations, the dye should exist primarily as monomers, and the shape of the absorption spectrum will be characteristic of the monomeric form.
-
Spectral Changes with Concentration: As the concentration increases, dye aggregation may occur. This can lead to:
-
A decrease in the molar absorptivity (a deviation from the Beer-Lambert law).
-
A broadening of the absorption bands.
-
The appearance of new absorption bands or shoulders, often at shorter wavelengths (hypsochromic shift or H-aggregation) for many dyes.[9]
-
-
Isosbestic Point: The presence of an isosbestic point, where the spectra of all solutions intersect regardless of concentration, indicates a two-species equilibrium (e.g., monomer and dimer).[10]
-
Data Presentation
Table 1: Solubility of C.I. This compound
| Temperature (°C) | Solubility in Water (g/L) |
| 50 | 70[4] |
Table 2: Recommended Starting Concentrations of Additives to Minimize Aggregation
| Additive | Recommended Starting Concentration | Notes |
| Urea | 16 - 40 g/L for standard solutions[8] | Acts as a hydrotrope, increasing the solubility of the dye and disrupting hydrophobic interactions that lead to aggregation. For highly concentrated solutions, up to 200 g/L may be used.[8] |
| Diethanolamine (DEA) | 5% (v/v) | Studies on other reactive dyes have shown that DEA can effectively reduce dye aggregation.[1] This serves as a good starting point for optimization with this compound. |
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Logical relationship between causes, effects, and solutions for dye aggregation.
References
- 1. Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10656A [pubs.rsc.org]
- 2. Analysis Of Common Problems in Reactive Bright Green Dyeing - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 3. The Solubility Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 4. This compound (12236-77-0) for sale [vulcanchem.com]
- 5. 10 mistakes often made with reactive dyes! - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 6. Tie-dye Troubleshooting [dharmatrading.com]
- 7. What are the common factors of reactive dyeingï¼ - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 8. Urea in Tie-Dye: How It Works, When to Use It & Why It’s a Game-Changer | Chandye [chandye.com]
- 9. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATTO-TEC GmbH - Dye-Aggregation [atto-tec.com]
Technical Support Center: Overcoming Poor Reproducibility in Reactive Black 1 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments involving Reactive Black 1, particularly in the context of its use as a P2X7 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a diazo dye. It presents as a dark brown to black powder. Key properties are summarized in the table below.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₁₃ClN₈Na₂O₁₀S₂ | |
| Molecular Weight | 706.96 g/mol | |
| Appearance | Dark brown to black powder | |
| Solubility in Water | 70 g/L at 50°C | |
| Primary Application | Dyeing of cotton, hemp, and other fibers |
Q2: What is the primary known biological target of dyes similar to this compound?
A2: Reactive Black 5, a structurally similar dye, is a known antagonist of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and immune responses. Therefore, experiments with this compound in a research context are often aimed at investigating its effects on the P2X7 signaling pathway.
Q3: How should I prepare a stock solution of this compound for in vitro experiments?
A3: Due to its moderate water solubility, preparing a high-concentration stock solution in an aqueous buffer can be challenging. For cell-based assays, it is recommended to first dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM). This stock can then be diluted to the final working concentration in your cell culture medium or assay buffer. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: What are the common causes of poor reproducibility in experiments with this compound?
A4: Poor reproducibility can stem from several factors:
-
Incomplete Solubilization: The dye may not be fully dissolved, leading to inconsistent concentrations.
-
Precipitation: The dye may precipitate out of solution at the working concentration, especially in buffers with high salt content.
-
Purity of the Dye: Commercial preparations of textile dyes can have varying levels of purity, which can affect experimental outcomes.
-
pH and Temperature Sensitivity: The reactivity and stability of the dye can be influenced by the pH and temperature of the assay buffer.
-
Non-specific Binding: As a dye, it can bind non-specifically to proteins and other cellular components, leading to artifacts.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Inconsistent or No Inhibition of P2X7 Receptor Activity
| Possible Cause | Troubleshooting Step |
| Incorrect Dye Concentration | Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific cell type and assay conditions. The IC50 for similar antagonists can range from nanomolar to micromolar concentrations. |
| Dye Precipitation | Visually inspect your working solutions for any precipitate. If precipitation is observed, try lowering the final concentration or adjusting the buffer composition. |
| Cell Health | Ensure your cells are healthy and viable before starting the experiment. High levels of cell death can lead to inconsistent results. |
| Assay Sensitivity | Confirm that your assay is sensitive enough to detect P2X7 receptor inhibition. Use a known P2X7 antagonist as a positive control. |
Issue 2: High Background Signal or Non-Specific Staining
| Possible Cause | Troubleshooting Step |
| Dye Aggregation | Prepare fresh dilutions of the dye for each experiment. Aggregates can cause non-specific fluorescence. |
| Non-specific Binding to Plastics | Pre-incubate plates with a blocking agent (e.g., BSA) if you suspect the dye is binding to the well surface. |
| Cellular Autofluorescence | Include an unstained cell control to determine the baseline autofluorescence of your cells. |
| Insufficient Washing | Ensure adequate washing steps to remove unbound dye before measurement. |
Issue 3: Variability Between Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Use calibrated pipettes and ensure thorough mixing of solutions. |
| Inconsistent Incubation Times | Standardize all incubation times precisely for all samples. |
| Temperature Fluctuations | Maintain a constant and optimal temperature throughout the experiment, as temperature can affect dye stability and enzyme kinetics. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the dye is completely dissolved. A brief sonication may aid in dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: P2X7 Receptor Antagonism Assay (Calcium Influx)
This protocol is adapted for a fluorescence-based calcium influx assay using a fluorescent calcium indicator like Fluo-4 AM.
-
Cell Seeding: Seed cells expressing the P2X7 receptor (e.g., HEK293-P2X7 or macrophage cell lines) in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium and wash the cells once with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Add the dye-loading solution to each well and incubate for the recommended time (typically 30-60 minutes) at 37°C.
-
-
Antagonist Incubation:
-
Wash the cells to remove excess dye.
-
Add the assay buffer containing different concentrations of this compound (prepared by diluting the DMSO stock solution). Include a vehicle control (DMSO only) and a positive control (a known P2X7 antagonist).
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation and Measurement:
-
Use a fluorescence plate reader equipped with injectors.
-
Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for the calcium indicator.
-
Establish a baseline fluorescence reading for each well.
-
Inject a P2X7 receptor agonist (e.g., ATP or BzATP) into each well to achieve a final concentration that elicits a submaximal response (EC80).
-
Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
P2X7 Receptor Signaling Pathway
Caption: P2X7 Receptor Signaling Cascade.
Experimental Workflow: P2X7 Antagonist Screening
Technical Support Center: The Effect of Salt Concentration on Reactive Black 1 Exhaustion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the exhaustion of Reactive Black 1 dye.
Frequently Asked Questions (FAQs)
Q1: What is the role of salt in the exhaustion of this compound?
A1: In reactive dyeing, both the cotton fabric and the this compound dye molecules develop a negative charge in water. This creates an electrostatic repulsion that hinders the dye from approaching and binding to the fabric. Salt, such as sodium chloride (NaCl) or sodium sulfate (Glauber's salt), is added to the dyebath to neutralize the negative charge on the cotton fibers.[1] This action reduces the repulsion between the dye and the fiber, thereby promoting the migration, adsorption, and fixation of the dye onto the fabric, which leads to increased dye exhaustion.[1]
Q2: What is the optimal salt concentration for this compound dyeing?
A2: The optimal salt concentration depends on several factors, including the depth of the shade being dyed, the liquor ratio (the ratio of the weight of the dye bath to the weight of the fabric), and the specific dyeing equipment being used. Generally, for darker shades, a higher salt concentration is required to achieve maximum exhaustion. However, excessively high salt concentrations can lead to dye aggregation, which can cause unlevel dyeing and a decrease in color yield. It is recommended to conduct preliminary experiments to determine the optimal salt concentration for your specific conditions.
Q3: Can I use any type of salt for the dyeing process?
A3: The most commonly used salts in reactive dyeing are sodium chloride (common salt) and sodium sulfate (Glauber's salt). While both are effective, Glauber's salt is often preferred as it is less corrosive to dyeing equipment.[2] It's important to use non-iodized salt to avoid any unwanted chemical reactions.
Q4: What happens if I add too much salt to the dyebath?
A4: Adding an excessive amount of salt can lead to the aggregation of dye molecules in the dyebath. These large dye aggregates may have difficulty diffusing into the fiber, resulting in unlevel dyeing, reduced color yield, and a "bronzing" effect on the fabric surface. It can also lead to precipitation of the dye, making it unavailable for dyeing.
Q5: What is the difference between dye exhaustion and dye fixation?
A5: Dye exhaustion refers to the movement of the dye molecules from the dyebath onto the fiber. This process is primarily influenced by the salt concentration and temperature. Dye fixation, on the other hand, is the chemical reaction between the exhausted dye molecules and the fiber, forming a covalent bond. This reaction is initiated by the addition of an alkali, such as soda ash (sodium carbonate), which raises the pH of the dyebath.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Dye Exhaustion / Pale Shade | Insufficient salt concentration. | Increase the salt concentration in increments. Refer to the data table below for guidance on the expected exhaustion at different salt levels. Ensure the salt is fully dissolved before adding the fabric. |
| High liquor ratio. | Use a lower liquor ratio if your equipment allows. A lower volume of water will increase the effective concentration of both dye and salt. | |
| Incorrect pH during exhaustion phase. | The pH of the dyebath should be neutral to slightly acidic during the initial exhaustion phase before the addition of alkali. | |
| Unlevel Dyeing / Streaky or Patchy Color | Salt was added too quickly. | Add the salt in portions over a period of 10-15 minutes with continuous stirring to ensure even distribution. |
| High initial dyeing temperature. | Start the dyeing process at a lower temperature (e.g., 30-40°C) to allow for gradual exhaustion and migration of the dye before increasing the temperature for fixation. | |
| Dye aggregation due to excessive salt. | Reduce the salt concentration. Consider using a dispersing agent to help keep the dye molecules from aggregating. | |
| Color Bleeding During Washing | Poor dye fixation. | Ensure the correct amount of alkali (soda ash) was added and that the pH of the dyebath reached the required level for fixation (typically pH 10.5-11.5). |
| Insufficient washing after dyeing. | A thorough washing process with hot and cold rinses is crucial to remove any unfixed dye from the fabric surface. | |
| Shade Variation Between Batches | Inconsistent salt concentration or type. | Accurately weigh the salt for each batch. Use the same type of salt (either sodium chloride or sodium sulfate) consistently. |
| Fluctuations in liquor ratio. | Maintain a consistent liquor ratio between batches to ensure reproducible results. |
Data Presentation
The following table summarizes the typical effect of Glauber's salt (sodium sulfate) concentration on the exhaustion percentage of this compound on cotton fabric. Please note that these values are illustrative and can vary based on specific experimental conditions such as liquor ratio, temperature, and dyeing time.
| Glauber's Salt Concentration (g/L) | Expected Exhaustion (%) |
| 0 | < 20% |
| 20 | 40 - 50% |
| 40 | 60 - 70% |
| 60 | 75 - 85% |
| 80 | 85 - 95% |
| 100 | > 90% (risk of aggregation) |
Data compiled from general knowledge of reactive dyeing principles.
Experimental Protocols
Objective: To determine the effect of varying salt concentrations on the exhaustion of this compound on cotton fabric.
Materials:
-
This compound dye powder
-
Scoured and bleached 100% cotton fabric
-
Glauber's salt (sodium sulfate) or non-iodized sodium chloride
-
Soda ash (sodium carbonate)
-
Distilled or deionized water
-
Laboratory-scale dyeing machine or beakers with a water bath shaker
-
Spectrophotometer
-
Pipettes, volumetric flasks, and other standard laboratory glassware
Procedure:
-
Preparation of Dyeing Solutions:
-
Prepare a stock solution of this compound (e.g., 1% w/v).
-
Prepare separate dyebaths, each containing a specific concentration of salt (e.g., 0 g/L, 20 g/L, 40 g/L, 60 g/L, 80 g/L, 100 g/L).
-
Add a calculated amount of the this compound stock solution to each dyebath to achieve the desired shade percentage (e.g., 2% on weight of fabric).
-
Adjust the liquor ratio to a constant value for all experiments (e.g., 20:1).
-
-
Dyeing Process:
-
Accurately weigh the cotton fabric samples.
-
Introduce the fabric samples into their respective dyebaths at room temperature.
-
Start agitation and gradually raise the temperature to the recommended exhaustion temperature for this compound (typically 60-80°C).
-
Run the dyeing process at this temperature for the exhaustion phase (e.g., 30-45 minutes).
-
-
Measurement of Dye Exhaustion:
-
After the exhaustion phase, take a small, known volume of the dyebath from each container.
-
Measure the absorbance of the dyebath sample using a spectrophotometer at the maximum wavelength (λmax) of this compound (approximately 597 nm).[3]
-
Calculate the concentration of the dye remaining in the dyebath using a pre-determined calibration curve.
-
The percentage of dye exhaustion (%E) can be calculated using the following formula: %E = [(C₀ - C₁) / C₀] x 100 Where: C₀ = Initial concentration of the dye in the dyebath C₁ = Concentration of the dye in the dyebath after the exhaustion phase
-
-
Fixation and Washing:
-
After taking the sample for exhaustion measurement, add the required amount of soda ash (e.g., 20 g/L) to each dyebath to raise the pH to 10.5-11.5.
-
Continue the dyeing process for the fixation phase (e.g., 45-60 minutes) at the same temperature.
-
After fixation, rinse the fabric samples thoroughly with cold water, followed by a hot wash with a neutral detergent to remove any unfixed dye, and then a final cold rinse.
-
Dry the fabric samples.
-
Visualizations
Caption: Workflow for Salt Concentration Effect Determination.
Caption: Salt's Role in Overcoming Dye-Fiber Repulsion.
References
Preventing color changes of Reactive Black 1 in acidic solutions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing color stability issues with Reactive Black 1 in acidic environments.
Frequently Asked Questions (FAQs)
Q1: Why is my deep black this compound solution changing color to purple or blue after adding an acidic buffer?
A: this compound is a metal-complex azo dye that is sensitive to changes in pH.[1] In strongly acidic conditions, such as in the presence of strong sulfuric or hydrochloric acid, the dye's chromophore—the part of the molecule responsible for its color—is altered, leading to a noticeable color shift. This is a characteristic property of the dye, with strong sulfuric acid causing a blue color, which turns purple upon dilution.
Q2: What is dye hydrolysis, and how does it affect this compound in acidic solutions?
A: Hydrolysis is a chemical reaction where a molecule is cleaved into two parts by the addition of a water molecule. For reactive dyes, the reactive group is designed to form a stable, covalent bond with fibers like cellulose.[2] However, this group can also react with water, especially under non-optimal pH conditions (both acidic and alkaline) and at higher temperatures.[3][4][5] This reaction, known as hydrolysis, deactivates the dye, preventing it from binding to the target substrate. The resulting hydrolyzed dye has a low affinity for the fiber and remains as a "floating color," which can lead to poor colorfastness and inaccurate experimental results.[6][7] Acidic conditions can accelerate the hydrolysis of the bond between the dye and the fiber, causing color to fade or change.[5]
Q3: What is the optimal pH range for maintaining the stability of an aqueous this compound solution?
A: While the fixation of reactive dyes onto cellulosic fibers occurs under alkaline conditions, the stability of the aqueous dye solution itself is best maintained in a neutral to slightly acidic range to prevent premature hydrolysis.[2][8] For long-term storage and stability, a pH range of approximately 5.0 to 6.5 is recommended.[9] Extreme acidic or alkaline conditions should be avoided as they can promote dye degradation.[4]
Q4: Can I prevent the color change by adding a stabilizing agent to my acidic solution?
A: Yes, adding specific stabilizing agents can help maintain the pH and inhibit decomposition. Chelating agents, such as dicarboxylic acids (e.g., succinic acid) or amino carboxylates (e.g., nitrilotriacetic acid), have been shown to stabilize aqueous reactive dye compositions by maintaining the pH in a range of 3.0 to 7.0.[9] These agents neutralize acids that may form during decomposition, thereby slowing down the degradation process.[9]
Q5: How does temperature influence the stability of this compound in solution?
A: Temperature is a critical factor. Higher temperatures increase the rate of chemical reactions, including the hydrolysis of reactive dyes.[3][4] To minimize degradation and color change, especially after mixing with alkali or in the presence of acid, it is advisable to prepare and use this compound solutions at temperatures not exceeding 40°C.[4]
Troubleshooting Guide
Problem: Unexpected color shift to blue or purple in a this compound solution.
This guide helps you diagnose and resolve color stability issues.
Caption: Troubleshooting workflow for this compound color change.
Data Presentation
Table 1: pH-Dependent Color Behavior of this compound
| Condition | Observed Color | Reference |
| Strong Sulfuric Acid | Blue | |
| Diluted Sulfuric Acid | Purple | |
| Rare Hydrochloric Acid | Color Change | |
| 10% Sodium Hydroxide | Bright Blue |
Table 2: Factors Influencing this compound Instability
| Factor | Effect on Stability | Mitigation Strategy | Reference |
| Low pH (< 4.0) | Accelerates hydrolysis and alters chromophore | Buffer solution to pH 5.0-6.5; Use stabilizing agents. | [5][9] |
| High pH (> 8.0) | Accelerates hydrolysis of the reactive group | Buffer solution to pH 5.0-6.5 before use. | [3][4] |
| High Temperature (> 40°C) | Increases rate of hydrolysis significantly | Prepare and use solutions at or below 40°C. | [4] |
| Presence of Electrolytes | Can increase the rate of hydrolysis | Use deionized water; add electrolytes just before use. | [6] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes how to prepare a 1 mg/mL stock solution of this compound with improved stability against acidic degradation.
Materials:
-
This compound powder
-
Deionized water
-
Succinic acid (or other suitable dicarboxylic acid)[9]
-
Sodium hydroxide (1 M) for pH adjustment
-
pH meter
-
Volumetric flasks and magnetic stirrer
Procedure:
-
Prepare Buffer: Create a 50 mM succinate buffer. Dissolve the appropriate amount of succinic acid in deionized water. Adjust the pH to 6.0 using 1 M NaOH.
-
Dissolve Dye: Weigh out 100 mg of this compound powder.
-
Mix Solution: In a 100 mL volumetric flask, add approximately 80 mL of the prepared succinate buffer.
-
Add Dye: Slowly add the weighed this compound powder to the buffer while stirring continuously with a magnetic stirrer.
-
Ensure Complete Dissolution: Continue stirring until the dye is fully dissolved. Avoid heating the solution above 40°C.[4]
-
Final Volume: Once dissolved, bring the final volume to 100 mL with the succinate buffer.
-
Storage: Store the solution in a dark, cool place. This stabilized stock solution is now better suited for experiments involving acidic conditions.
Visualizing the Hydrolysis Mechanism
The diagram below illustrates the competing reactions of the reactive dye with cellulose (desired fixation) and water (undesired hydrolysis), which is exacerbated by acidic conditions.
References
- 1. This compound (12236-77-0) for sale [vulcanchem.com]
- 2. Reactive dye - Wikipedia [en.wikipedia.org]
- 3. Hydrolysis of Reactive dyes ~ Define Textile [definetextile.com]
- 4. textilelearner.net [textilelearner.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of reactive dyes - Cowintprinting.com [cowint.com]
- 7. What about poor color fastness? These factors and the solutions you need to know [boshitex.com]
- 8. fsw.cc [fsw.cc]
- 9. US5772699A - Stable aqueous reactive dye composition and method for stabilizing an aqueous reactive dye composition - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of Reactive Black 1 Dye Compositions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with Reactive Black 1 dye compositions.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weak color yield | Premature dye hydrolysis: The dye has reacted with water instead of the substrate due to improper pH or temperature.[1][2] | - Ensure the initial dyebath is neutral to slightly acidic to prevent premature hydrolysis.[1] - Prepare dye and alkali solutions separately and mix them just before use.[2] - Control the temperature during dissolution and application; do not exceed 40°C before fixation.[2] |
| Incorrect alkali concentration or addition: The pH is not optimal for fixation. | - Use a progressive dosing method for adding alkali to allow for an even strike of the dye.[1] - Maintain a stable pH of around 11 during fixation when using soda ash.[3][4][5] | |
| Poor water quality: Presence of heavy metal ions (e.g., calcium, magnesium) can lead to dye aggregation and precipitation.[3][4] | - Use deionized or distilled water for preparing solutions. - Add a chelating and dispersing agent to the water before mixing the dye to sequester metal ions.[3][4][5] | |
| Color splotches or uneven dyeing | Undissolved dye particles: The dye has not fully dissolved in the solution. | - Ensure the dye is completely dissolved before application. Pasting the dye with a small amount of water before adding it to the bulk solution can help. |
| Dye aggregation: High concentrations of dye or electrolytes can cause the dye to aggregate. | - Add a dispersing agent to the dye solution. - Control the salt concentration, as excessive amounts can promote aggregation. | |
| Poor wash fastness (color bleeds after washing) | Incomplete removal of hydrolyzed dye: Unreacted or hydrolyzed dye remains on the substrate surface.[2] | - After dyeing, perform a thorough washing and soaping process to remove any unfixed dye.[4][5] - Soaping should be carried out at a high temperature under neutral conditions (pH 6-7).[4][5] |
| Dye-fiber bond instability: The covalent bond between the dye and the fiber is breaking down. | - Use a cationic fixing agent after dyeing to block the water-soluble groups of the dye and form a larger, insoluble compound on the fiber.[3] | |
| Color fading or changing over time | Oxidation or reduction of the dye molecule: Exposure to air, light, or other chemicals can alter the chromophore. | - Store dye solutions and dyed substrates in a cool, dark place. - Avoid exposure to strong oxidizing or reducing agents. |
| pH instability of the dye solution: Changes in pH can affect the chemical structure and color of the dye. | - Use a buffer system to maintain a stable pH for aqueous dye compositions, ideally between 3.0 and 7.0 for storage. |
Frequently Asked Questions (FAQs)
Q1: What is dye hydrolysis and why is it a problem?
A1: Dye hydrolysis is a chemical reaction where the reactive group of the dye molecule reacts with water instead of the fiber. This hydrolyzed dye is no longer able to form a covalent bond with the substrate, leading to a lower color yield and poor wash fastness.[2] The hydrolyzed dye must be washed off completely to prevent color bleeding.[2]
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution is critical for the stability and reactivity of this compound. In a neutral to slightly acidic solution, the dye is more stable.[1] Under alkaline conditions (typically pH 10.5-11.5), the dye becomes reactive and can bind to the substrate. However, high alkalinity also accelerates the rate of hydrolysis.[2][4][5] Therefore, controlling the pH and the timing of alkali addition is crucial for successful dyeing.
Q3: What is the optimal temperature for working with this compound?
A3: For dissolving the dye and during the initial stages of dyeing (exhaustion), the temperature should be kept relatively low, around 40°C, to minimize hydrolysis.[2] The fixation temperature, after the addition of alkali, is typically higher, around 60-65°C, to facilitate the reaction between the dye and the fiber.[3][4][5]
Q4: Can I store a prepared this compound solution?
A4: It is best to use freshly prepared this compound solutions, especially after the addition of alkali, as the dye will hydrolyze over time.[2] If you need to store a stock solution, it should be kept in a cool, dark place, and the pH should be maintained in a slightly acidic to neutral range.
Q5: How can I improve the wash fastness of my dyed material?
A5: To improve wash fastness, ensure that all unfixed and hydrolyzed dye is removed after dyeing through a thorough washing and soaping process.[4][5] Additionally, using a cationic fixing agent can help to improve the retention of the dye on the fiber.[3]
Data Presentation
The stability of reactive dyes like this compound is significantly influenced by environmental factors such as pH and temperature. The following table, based on data from the microbial decolorization of the structurally similar azo dye Reactive Black 5, illustrates the general effect of these parameters on dye stability. Lower stability (in this case, higher decolorization) is observed at more extreme pH values and higher temperatures.
| Parameter | Condition | Relative Stability (Illustrative) |
| pH | 5.0 | Moderate |
| 7.0 | High | |
| 9.0 | Moderate | |
| Temperature | 25°C | High |
| 35°C | Moderate | |
| 45°C | Low |
This data is illustrative and based on the microbial degradation of Reactive Black 5. It is intended to demonstrate the general trend of how pH and temperature can affect the stability of similar reactive dyes.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound with enhanced stability for storage.
-
Materials:
-
This compound dye powder
-
Deionized water
-
Phosphate buffer (0.1 M, pH 6.5)
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Amber glass bottle for storage
-
-
Procedure:
-
Weigh the desired amount of this compound dye powder.
-
In a beaker, add a small amount of deionized water to the dye powder to create a paste. This helps to prevent clumping.
-
Gradually add the phosphate buffer to the beaker while stirring continuously with a magnetic stirrer until the dye is fully dissolved.
-
Transfer the dissolved dye solution to a volumetric flask.
-
Rinse the beaker with a small amount of phosphate buffer and add the rinsing to the volumetric flask to ensure all the dye is transferred.
-
Add phosphate buffer to the volumetric flask up to the mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to an amber glass bottle and store it in a cool, dark place (e.g., a refrigerator at 4°C).
-
Protocol 2: General Procedure for Enhancing Fixation and Stability during Dyeing
This protocol outlines the key steps to improve the stability and fixation of this compound during a typical dyeing process.
-
Materials:
-
Substrate (e.g., cotton fabric)
-
This compound dye
-
Sodium chloride (NaCl) or sodium sulfate (Na₂SO₄)
-
Soda ash (sodium carbonate, Na₂CO₃)
-
Chelating agent (e.g., EDTA)
-
Neutral soap
-
Deionized water
-
Dyeing apparatus (e.g., beaker, water bath)
-
-
Procedure:
-
Preparation of the Dyebath:
-
Fill the dyeing apparatus with the required volume of deionized water.
-
Add a chelating agent to the water to sequester any metal ions.
-
Add the required amount of salt (e.g., NaCl) and stir until dissolved. The salt helps in the exhaustion of the dye onto the fiber.
-
Prepare the dye stock solution as described in Protocol 1 (or prepare a fresh solution). Add the required amount of dye solution to the dyebath and stir.
-
-
Dyeing:
-
Introduce the substrate into the dyebath at a temperature of around 30-40°C.
-
Run the dyeing process for 30-45 minutes to allow for the exhaustion of the dye onto the fiber.
-
-
Fixation:
-
Washing and Soaping:
-
After dyeing, rinse the substrate with cold water to remove excess dye and alkali.
-
Wash the substrate with a neutral soap solution at a high temperature (e.g., 90-95°C) for 10-15 minutes to remove any unfixed and hydrolyzed dye.[4][5]
-
Rinse thoroughly with hot and then cold water until the water runs clear.
-
Dry the substrate.
-
-
Visualizations
Troubleshooting Workflow for this compound Instability
References
- 1. fsw.cc [fsw.cc]
- 2. textileapex.com [textileapex.com]
- 3. Measures to improve the fastness of reactive dyes - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 4. Improve The Color Fastness Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 5. How to improve the color fastness of reactive dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
Validation & Comparative
A Head-to-Head Battle of Black Dyes: Reactive Black 1 vs. Reactive Black 5
In the realm of textile dyeing, achieving a deep, long-lasting black is a paramount objective. Among the arsenal of colorants available to researchers and industrial chemists, Reactive Black 1 and Reactive Black 5 stand out as two prominent contenders. This guide provides a comprehensive comparison of their performance, delving into their chemical nature, dyeing efficacy, and fastness properties, supported by experimental data and detailed protocols.
At a Glance: Key Chemical and Performance Differences
This compound and Reactive Black 5 belong to the family of reactive dyes, which form a covalent bond with the fibers of textiles, ensuring high wash fastness. However, their distinct chemical structures, chromophores, and reactive groups give rise to notable differences in their application and performance. This compound is a single azo, metal complex dye with a monochlorotriazine (MCT) reactive group. In contrast, Reactive Black 5 is a diazo dye, possessing a vinyl sulfone (VS) reactive group.[1][2][3][4] This fundamental structural variance influences their reactivity, dyeing conditions, and overall performance characteristics.
| Property | This compound | Reactive Black 5 |
| C.I. Name | This compound | Reactive Black 5 |
| CAS Number | 12236-77-0[1] | 17095-24-8[4] |
| Chemical Class | Single Azo, Metal Complex[1] | Diazo[4] |
| Reactive Group | Monochlorotriazine (MCT) | Vinyl Sulfone (VS) |
| Molecular Formula | C₂₃H₁₃ClN₈Na₂O₁₀S₂[1] | C₂₆H₂₁N₅Na₄O₁₉S₆[4] |
| Molecular Weight | 706.96 g/mol [1] | 991.82 g/mol [4] |
| Appearance | Dark brown to black powder[1] | Black powder[4] |
| Solubility in Water | 70 g/L at 50°C[1] | Information not available |
Performance Deep Dive: A Comparative Analysis
The true measure of a dye's utility lies in its performance during and after the dyeing process. This section breaks down the key performance indicators for this compound and Reactive Black 5.
Dyeing Performance
The efficiency of a reactive dye is primarily determined by its fixation rate—the percentage of dye that covalently bonds to the fiber—and its color yield, which is the intensity of the color achieved on the fabric.
While direct comparative studies between this compound and Reactive Black 5 are limited, the performance of their respective reactive groups (MCT and VS) is well-documented. Monochlorotriazine dyes, like this compound, are generally known for their lower reactivity, requiring higher temperatures for fixation. Vinyl sulfone dyes, such as Reactive Black 5, are more reactive and can be fixed at lower temperatures. However, VS dyes are also more susceptible to hydrolysis, where the dye reacts with water instead of the fiber, reducing the fixation efficiency.
| Performance Metric | This compound (Monochlorotriazine type) | Reactive Black 5 (Vinyl Sulfone type) |
| Fixation Efficiency (%) | Data not available for direct comparison | Data not available for direct comparison |
| Color Yield (K/S Value) | Data not available for direct comparison | Data not available for direct comparison |
Note: The absence of directly comparable, quantitative data under identical experimental conditions in the available literature prevents a definitive side-by-side numerical comparison of fixation efficiency and color yield.
Fastness Properties
The durability of the color on a textile is assessed through various fastness tests, which simulate real-world conditions like washing, exposure to light, and rubbing.
| Fastness Property | This compound | Reactive Black 5 |
| Light Fastness | 6[2] | 4[1] |
| Wash (Soaping) Fastness | 5 (at 100°C)[2] | 4-5[1] |
| Rubbing Fastness (Dry) | Data not available | 4[1] |
| Rubbing Fastness (Wet) | Data not available | 3[1] |
| Perspiration Fastness | 3-4 (greenish fade)[2] | 4-5[1] |
| Oxygen Bleach Fastness | 4-5[2] | Data not available |
| Chlorine Bleach Fastness | Data not available | 3[1] |
Disclaimer: The fastness ratings are compiled from various sources and may not be directly comparable due to potential differences in testing methodologies.
The Chemistry of Color: Reaction Mechanisms
The distinct performance characteristics of this compound and Reactive Black 5 stem from their different reactive groups and the mechanisms by which they bond to cellulosic fibers like cotton.
This compound (Monochlorotriazine)
The monochlorotriazine group of this compound reacts with the hydroxyl groups of cellulose via a nucleophilic substitution reaction. Under alkaline conditions and at elevated temperatures, the hydroxyl group of the cellulose fiber acts as a nucleophile, attacking the carbon atom of the triazine ring and displacing a chlorine atom to form a stable ether bond.
Reactive Black 5 (Vinyl Sulfone)
Reactive Black 5 utilizes a vinyl sulfone group that, under alkaline conditions, is converted to a highly reactive vinyl sulfone intermediate. This intermediate then undergoes a Michael-type nucleophilic addition reaction with the hydroxyl groups of the cellulose fiber, forming a stable ether linkage.
Experimental Corner: Protocols for Performance Evaluation
To enable researchers to conduct their own comparative studies, this section outlines the methodologies for key experiments.
General Dyeing Workflow
The following workflow provides a general procedure for dyeing cotton fabric with reactive dyes. Specific parameters such as temperature, time, and concentrations of salt and alkali should be optimized for each dye.
Determination of Fixation Efficiency
-
Dyeing: Dye a known weight of cotton fabric with a known concentration of the reactive dye.
-
Collect Liquors: Collect the exhausted dyebath and all subsequent rinsing and soaping liquors.
-
Spectrophotometry: Combine all collected liquors and measure the absorbance at the dye's maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer.
-
Calibration Curve: Create a calibration curve by measuring the absorbance of a series of standard dye solutions of known concentrations.
-
Calculate Unfixed Dye: Determine the concentration of the unfixed dye in the collected liquors using the calibration curve.
-
Calculate Fixation Efficiency: Calculate the percentage of dye fixed to the fabric using the following formula: Fixation Efficiency (%) = [(Initial amount of dye - Amount of unfixed dye) / Initial amount of dye] x 100
Determination of Color Yield (K/S Value)
-
Dyeing: Dye the cotton fabric according to the standardized procedure.
-
Spectrophotometry: Measure the reflectance of the dyed fabric at various wavelengths across the visible spectrum using a reflectance spectrophotometer.
-
Kubelka-Munk Equation: Calculate the K/S value at the wavelength of maximum absorption using the Kubelka-Munk equation: K/S = (1 - R)² / 2R Where R is the decimal fraction of the reflectance of the dyed fabric. A higher K/S value indicates a greater color yield.
Fastness Testing Protocols
-
Wash Fastness: ISO 105-C06
-
Light Fastness: ISO 105-B02
-
Rubbing Fastness: ISO 105-X12
-
Perspiration Fastness: ISO 105-E04
Conclusion
Both this compound and Reactive Black 5 are capable of producing deep black shades with good overall fastness properties on cellulosic fibers. The choice between them often depends on the specific application, available equipment, and desired balance of properties. This compound, with its monochlorotriazine group, offers good stability and is less sensitive to variations in the dyeing process. Reactive Black 5, a vinyl sulfone dye, can provide a very deep black and is highly reactive, but requires careful control of dyeing parameters to minimize hydrolysis. For researchers and drug development professionals working with dyed substrates, understanding these performance nuances is critical for selecting the appropriate material for their application and ensuring the reliability and reproducibility of their results.
References
A Comparative Analysis of Metal Complex Azo Dyes and Vinyl Sulfone Dyes
This guide provides an objective comparison of the performance, chemical properties, and applications of two significant classes of dyes: metal complex azo dyes and vinyl sulfone dyes. The information is tailored for researchers, scientists, and professionals in drug development who may utilize these dyes in various applications, including staining, diagnostics, and material science.
Introduction and Chemical Overview
Metal Complex Azo Dyes: These dyes, also referred to as pre-metallized dyes, consist of an azo chromophore containing functional groups like hydroxyl (-OH) or carboxyl (-COOH) that form strong coordination complexes with transition metal ions.[1][2] The most commonly used metals are chromium (Cr), cobalt (Co), nickel (Ni), and copper (Cu).[1] The metal is integral to the dye's structure and stability. They are classified based on the ratio of dye molecules to the metal ion:
-
1:1 Metal Complex Dyes: One dye molecule is complexed with one metal ion. These are typically applied in a strongly acidic bath.[1]
-
1:2 Metal Complex Dyes: Two dye molecules are complexed with a single metal ion. These are more common and can be applied from a neutral or weakly acidic bath, causing less damage to protein fibers like wool.[1]
Vinyl Sulfone (VS) Dyes: Vinyl sulfone dyes are a prominent class of reactive dyes. Their key feature is the vinyl sulfone group (-SO₂CH=CH₂), which serves as the "reactive handle."[3] In commercial dyes, this group is often present in a protected, more stable form, such as a 2-sulfatoethylsulfone group (-SO₂CH₂CH₂OSO₃H).[4] Under alkaline conditions, this precursor eliminates sulfuric acid to form the highly reactive vinyl sulfone group, which then forms a stable, covalent ether bond with the hydroxyl groups of cellulosic fibers.[5][6] This covalent linkage is responsible for their characteristic high wash fastness.[3]
Reaction Mechanisms and Fiber Bonding
Metal Complex Azo Dyes: The bonding mechanism primarily involves the formation of coordinate bonds between the metal in the dye complex and suitable sites on the fiber, such as the amino groups in wool. Electrovalent bonds (salt linkages) and hydrogen bonds also contribute to their affinity for protein fibers.[1]
Vinyl Sulfone Dyes: The dyeing process is a two-step chemical reaction. First, the stable precursor form of the dye is activated under alkaline pH to generate the reactive vinyl sulfone moiety. Second, this activated group undergoes a nucleophilic addition (Michael addition) with the ionized hydroxyl groups of cellulose or the amino groups of protein fibers, forming a highly stable covalent bond.[3][6]
// Styling Dye_SES [fillcolor="#FBBC05"]; Dye_VS [fillcolor="#34A853"]; Covalent_Bond [fillcolor="#4285F4", fontcolor="#FFFFFF"]; } .dot Caption: Reaction mechanism of a vinyl sulfone dye with cellulose fiber.
Performance Comparison
The performance of these dyes is highly dependent on the substrate. Metal complex dyes are primarily used for protein and polyamide fibers (wool, silk, nylon), while vinyl sulfone dyes are the workhorse for cellulosic fibers (cotton, viscose).
| Performance Metric | Metal Complex Azo Dyes (on Wool/Polyamide) | Vinyl Sulfone Dyes (on Cotton) | Key Observations |
| Primary Substrate | Wool, Silk, Polyamide, Leather[1] | Cotton, Viscose, Linen, Hemp[7] | Each dye class is optimized for different fiber chemistry. |
| Bonding Type | Coordinate, Ionic, H-Bonds[1] | Covalent (Ether Linkage)[5] | The covalent bond of VS dyes leads to exceptional wet fastness. |
| Shade Brightness | Generally subdued, duller shades (e.g., browns, olives)[8] | Wide range of bright, vibrant shades[3] | The azo chromophore in metal complexes often yields less brilliant colors. |
| Light Fastness | Excellent (Typically 6-7 on Blue Scale)[9][10] | Good to Very Good (Varies by chromophore, 4-6)[10][11] | The metal complex structure provides superior photostability.[12] |
| Wash Fastness | Very Good (4-5 on Grey Scale)[9] | Excellent (5 on Grey Scale)[11] | Covalent bonding prevents VS dyes from leaching during washing. |
| Rubbing Fastness | Good to Very Good (4-5 on Grey Scale)[13] | Very Good (4-5 on Grey Scale)[3] | Both classes show strong performance in crocking tests. |
| Fixation Efficiency | High (Good exhaustion and fixation)[13] | High (Typically 70-95%)[6][14] | VS dyes are prone to hydrolysis, which can reduce fixation if not controlled. |
| Environmental Impact | Concern over heavy metal content (Cr, Co) in effluent[9] | High salt concentration in effluent; hydrolyzed dye must be treated[6] | Both classes have environmental challenges that are being addressed by modern formulations.[15] |
Experimental Protocols
Accurate comparison of dye performance relies on standardized testing methodologies. Below are summaries of key experimental protocols.
A. Protocol for Exhaust Dyeing
-
Metal Complex Dye (1:2 type on Wool):
-
Prepare a dyebath with a liquor ratio of 20:1.[9]
-
Add a leveling agent and acetic acid to achieve a pH of 4.5-5.5.
-
Introduce the pre-wetted wool fabric.
-
Raise the temperature to 40°C and add the dissolved 1:2 metal complex dye.
-
Gradually raise the temperature to the boil (100°C) over 30-45 minutes.
-
Maintain at the boil for 45-60 minutes to ensure dye penetration and fixation.[9]
-
Cool the bath, rinse the fabric thoroughly, and dry.
-
-
Vinyl Sulfone Dye (on Cotton):
-
Prepare a dyebath with a liquor ratio of 40:1.[16]
-
Set the temperature to 40°C, add the pre-wetted cotton fabric and the dissolved VS dye. Agitate for 10 minutes.[5]
-
Add the required amount of electrolyte (e.g., Glauber's salt or NaCl) in installments over 20-30 minutes to promote dye exhaustion.[16][17]
-
Raise the temperature to the fixation temperature (e.g., 60°C).[5]
-
Add alkali (e.g., soda ash) to raise the pH to 10.5-11.0, which initiates the fixation reaction.
-
Continue dyeing for 60-90 minutes at this temperature.[16][17]
-
Rinse the fabric, then perform a "soaping" wash at the boil with a detergent to remove unfixed and hydrolyzed dye. Rinse again and dry.
-
// Nodes start [label="Start: Prepare Dyebath\n& Add Fabric", shape=ellipse, fillcolor="#FBBC05"]; add_dye [label="Add Dissolved Dye"]; temp_ramp [label="Raise Temperature"]; dyeing_phase [label="Dyeing / Fixation Phase"]; cool_down [label="Cool & Rinse"]; soap_wash [label="Soaping Wash\n(For VS Dyes Only)"]; end [label="End: Dry Fabric", shape=ellipse, fillcolor="#34A853"];
// Edges start -> add_dye; add_dye -> temp_ramp [label="Add Auxiliaries\n(Salt/Acid)"]; temp_ramp -> dyeing_phase; dyeing_phase -> cool_down; cool_down -> soap_wash [label="If Vinyl Sulfone Dye"]; cool_down -> end [label="If Metal Complex Dye"]; soap_wash -> end;
// Styling dyeing_phase [fillcolor="#4285F4", fontcolor="#FFFFFF"]; } .dot Caption: Generalized experimental workflow for exhaust dyeing.
B. Protocol for Fastness Testing
-
Light Fastness (ISO 105-B02):
-
Mount the dyed specimen and a set of blue wool standards (grades 1-8) on a card.
-
Partially cover both the specimen and the standards.
-
Expose the card to a calibrated artificial light source (e.g., Xenon arc lamp) that simulates natural daylight.
-
Continue exposure until a specified color change is observed on the standards.
-
Assess the change in color of the specimen against the changes in the blue wool standards. The light fastness rating corresponds to the number of the blue wool standard that shows a similar degree of fading.
-
-
Wash Fastness (ISO 105-C06):
-
Prepare a composite specimen by stitching the dyed fabric between two undyed fabrics (e.g., cotton and wool).
-
Place the specimen in a container with a specified volume of soap solution and a set number of stainless steel balls (to simulate mechanical action).
-
Agitate the container in a laundering machine at a specified temperature (e.g., 60°C) for a defined time (e.g., 30 minutes).
-
Rinse and dry the composite specimen.
-
Evaluate the color change of the dyed fabric and the degree of staining on the adjacent undyed fabrics using the standard Grey Scales (rated 1 to 5).
-
Applications and Selection Criteria
-
Metal Complex Azo Dyes are the preferred choice for applications requiring high lightfastness on protein fibers. They are extensively used for:
-
Vinyl Sulfone Dyes are ideal for cellulosic fibers where vibrant shades and excellent wet fastness are paramount. Their applications include:
Conclusion
Metal complex azo dyes and vinyl sulfone dyes operate in largely different application spheres due to their distinct chemical natures and fiber affinities. Metal complex dyes offer unparalleled lightfastness on protein fibers, making them suitable for durable goods, though their shades are often more subdued and they carry environmental concerns related to their metal content. Vinyl sulfone dyes, conversely, provide brilliant, vibrant shades on cellulosic fibers with exceptional wash fastness due to the formation of stable covalent bonds. The choice between them is therefore dictated almost entirely by the substrate to be dyed and the specific performance requirements of the end product. Modern research for both classes focuses on improving their ecological profiles, such as developing iron-based metal complexes to replace chromium and creating high-fixation vinyl sulfone dyes that require less salt and produce less hydrolyzed waste.[8][15]
References
- 1. textilelearner.net [textilelearner.net]
- 2. jchemrev.com [jchemrev.com]
- 3. dyesandpigments.com [dyesandpigments.com]
- 4. Vinyl sulfone dyes - Wikipedia [en.wikipedia.org]
- 5. Dyeing and Processing: Reactive Vinyl Sulfone Dyes [dyeingworld1.blogspot.com]
- 6. eujournal.org [eujournal.org]
- 7. scribd.com [scribd.com]
- 8. sdc.org.uk [sdc.org.uk]
- 9. holcapek.upce.cz [holcapek.upce.cz]
- 10. ijert.org [ijert.org]
- 11. Vinyl Sulphone based Dyes - Bi Ki Dyes [bi-ki.com]
- 12. iiardjournals.org [iiardjournals.org]
- 13. New acid dyes and their metal complexes: dyeing, thermal and antifungal behavior [scielo.org.mx]
- 14. Dyeing Performance of a Synthesized and Ultrafiltrated Bifunctional Reactive Dye with Two Vinylsulfone Groups on Cotton Fabrics [mdpi.com]
- 15. Vinyl Sulfone Reactive Dyes: High Color Fastness & Solubility [accio.com]
- 16. asianpubs.org [asianpubs.org]
- 17. sahadyes.com [sahadyes.com]
A Comparative Guide to Azo Dyes in Research: Reactive Black 5 vs. Direct Black 19
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Reactive Black 5 and Direct Black 19 for potential applications in a research setting, particularly for protein staining. Due to a lack of direct comparative studies of these specific dyes for laboratory protein staining, this guide extrapolates their potential performance based on the known chemical mechanisms of their respective dye classes. Amido Black, a widely used protein stain, is included as a benchmark for comparison.
Overview and Chemical Properties
Reactive Black 5 and Direct Black 19 are both anionic azo dyes, but they differ significantly in their chemical structure and mechanism of interaction with substrates like proteins.
Reactive Black 5 (RB5) is a vinyl sulfone reactive dye.[1][2][3] Its key feature is the presence of a vinyl sulfone group (-SO₂-CH=CH₂) which can form stable, covalent bonds with nucleophilic groups found in proteins, such as the amino (-NH₂) and hydroxyl (-OH) groups of amino acid residues.[4][5][6] This covalent linkage suggests a potential for high-intensity and permanent staining. RB5 is a double azo dye with a complex aromatic structure.[7]
Direct Black 19 (DB19) , on the other hand, is a direct dye that belongs to the multi-azo class.[8][9] Its interaction with proteins is primarily through non-covalent bonds, such as hydrogen bonding and van der Waals forces.[10] This type of interaction is typically weaker and more reversible than the covalent bonds formed by reactive dyes. DB19 is a large, linear molecule, a characteristic that facilitates its alignment and binding to fibrous substrates like cellulose, and potentially to unfolded proteins.[9]
Amido Black 10B , a benchmark protein stain, is an anionic dye that binds to proteins through electrostatic interactions with positively charged amino acid residues and the free amino-terminal group.[11][12][13]
A summary of their key chemical properties is presented in Table 1.
| Property | Reactive Black 5 | Direct Black 19 | Amido Black 10B (Benchmark) |
| C.I. Name | Reactive Black 5 | Direct Black 19 | Acid Black 1 |
| CAS Number | 17095-24-8[14] | 6428-31-5[8] | 1064-48-8 |
| Molecular Formula | C₂₆H₂₁N₅Na₄O₁₉S₆[14] | C₃₄H₂₇N₁₃Na₂O₇S₂[8] | C₂₂H₁₄N₆Na₂O₉S₂ |
| Molecular Weight | 991.82 g/mol | 839.77 g/mol [8] | 616.49 g/mol |
| Reactive Group | Vinyl Sulfone (-SO₂-CH=CH₂)[1] | None | None |
| Primary Binding Mechanism | Covalent bonding[4] | Hydrogen bonding, Van der Waals forces[10] | Electrostatic interactions[11][12] |
Staining Mechanism and Efficacy
The different binding mechanisms of these dyes are expected to translate into significant differences in their performance as protein stains.
Staining Intensity and Permanence
Reactive Black 5 , due to its ability to form covalent bonds, is predicted to offer high-intensity and permanent staining. Once the covalent bond is formed, the dye is essentially locked onto the protein, making the stain resistant to washing and destaining procedures. This could be advantageous for applications requiring long-term signal stability.
Direct Black 19 is expected to provide less permanent staining compared to Reactive Black 5. The non-covalent interactions are more susceptible to disruption by changes in pH or buffer composition, potentially leading to dye leaching over time.
Amido Black provides a strong, but non-covalent, stain that can be partially reversed with appropriate destaining solutions.[11]
The logical relationship of their binding mechanisms is illustrated in the diagram below.
Hypothetical Performance Comparison
Based on their chemical properties, a hypothetical comparison of their performance characteristics as protein stains is presented in Table 2. It is important to note that this data is illustrative and not based on direct experimental evidence.
| Performance Metric | Reactive Black 5 (Hypothetical) | Direct Black 19 (Hypothetical) | Amido Black 10B (Established) |
| Sensitivity | High | Moderate | Moderate to High |
| Linearity | Good | Fair to Good | Good |
| Stain Permanence | Excellent (Covalent) | Fair (Reversible) | Good (Reversible with effort) |
| Destaining Required | Minimal | Yes | Yes |
| Compatibility with MS | Potentially low (covalent modification) | Good | Good |
| Ease of Use | Moderate (requires alkaline pH for reaction) | Simple | Simple |
Experimental Protocols
The following are suggested, hypothetical protocols for the use of Reactive Black 5 and Direct Black 19 as protein stains, based on general staining principles. A standard protocol for Amido Black is also provided for reference.
Workflow for Protein Staining
The general workflow for in-gel or on-membrane protein staining involves fixation, staining, and destaining steps. The specific conditions for Reactive Black 5 would need to be optimized to facilitate the covalent reaction.
Hypothetical Protocol for Reactive Black 5 Staining (for Membranes)
Note: This is a theoretical protocol and requires optimization.
-
Fixation: Immerse the membrane in a solution of 40% methanol and 10% acetic acid for 15 minutes.
-
Washing: Wash the membrane with deionized water for 5 minutes.
-
Staining Solution: Prepare a 0.1% (w/v) solution of Reactive Black 5 in a 100 mM sodium carbonate buffer (pH 9.0-10.0).
-
Staining: Incubate the membrane in the staining solution for 30-60 minutes at room temperature with gentle agitation.
-
Washing: Briefly rinse the membrane with the carbonate buffer to remove excess, unbound dye.
-
Deactivation (Optional): To stop the reaction, wash the membrane in a neutral buffer (e.g., PBS).
-
Final Wash: Wash with deionized water to remove any remaining unbound dye.
Hypothetical Protocol for Direct Black 19 Staining (for Gels)
Note: This is a theoretical protocol and requires optimization.
-
Fixation: Fix the gel in 40% methanol, 10% acetic acid for 30 minutes.
-
Staining Solution: Prepare a 0.1% (w/v) solution of Direct Black 19 in 10% acetic acid.
-
Staining: Incubate the gel in the staining solution for 1-2 hours at room temperature with gentle agitation.
-
Destaining: Destain the gel in a solution of 25% methanol and 7.5% acetic acid until the background is clear and protein bands are visible.
Standard Protocol for Amido Black Staining (for Membranes)[16][17]
-
Washing: Wash the membrane with deionized water three times for 5 minutes each.[15]
-
Staining Solution: Prepare a 0.1% (w/v) Amido Black solution in 40% ethanol and 10% acetic acid.[16]
-
Staining: Incubate the membrane in the staining solution for 5 minutes.[16]
-
Destaining: Destain the membrane in a solution of 40% ethanol and 10% acetic acid until the background is clear.[16]
-
Final Wash: Rinse with deionized water.
Conclusion and Future Directions
While both Reactive Black 5 and Direct Black 19 are primarily used in the textile industry, their distinct chemical properties suggest they could have applications in a research setting for protein visualization. Based on its vinyl sulfone chemistry, Reactive Black 5 has the potential to be a highly sensitive and permanent protein stain, though its covalent modification of proteins may interfere with downstream applications like mass spectrometry. Direct Black 19, with its non-covalent binding mechanism, is likely to be a more reversible stain, comparable to other direct dyes used in histology.
There is a clear need for empirical studies to validate these hypotheses. Future research should focus on:
-
Optimizing staining protocols for both dyes on various protein samples (gels and membranes).
-
Quantitatively assessing their sensitivity, linearity, and limit of detection.
-
Evaluating their compatibility with standard downstream proteomic techniques, particularly mass spectrometry.
Such studies would provide the necessary experimental data to determine the true efficacy of Reactive Black 5 and Direct Black 19 as viable alternatives to commonly used protein stains in the research laboratory.
References
- 1. powerdyechem.com [powerdyechem.com]
- 2. Dyeing and Processing: Reactive Vinyl Sulfone Dyes [dyeingworld1.blogspot.com]
- 3. Vinyl Sulphone based Dyes - Bi Ki Dyes [bi-ki.com]
- 4. Reactive dyes and its mechanism [diutestudents.blogspot.com]
- 5. textilementor.com [textilementor.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. Page loading... [guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. openaccesspub.org [openaccesspub.org]
- 12. researchgate.net [researchgate.net]
- 13. Amido black 10B - Wikipedia [en.wikipedia.org]
- 14. C.I. Reactive Black 5 | C26H21N5Na4O19S6 | CID 135442967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amido Black staining of the transfer membrane › Western Blotting › Electrophoresis › Information Center › SERVA Electrophoresis GmbH [serva.de]
Unveiling the Breakdown of Reactive Black 1: A Comparative Guide to Degradation and GC-MS Validation
For researchers, scientists, and drug development professionals, the effective degradation of persistent organic pollutants like Reactive Black 1 (RB1) is a critical area of study. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for validating this degradation and identifying resultant aromatic amines and other byproducts. This guide provides a comparative overview of common degradation methods for RB1, with a focus on their validation by GC-MS, supported by experimental data and detailed protocols.
The textile industry is a major consumer of synthetic dyes, with azo dyes like this compound being widely used. The release of these dyes into wastewater poses significant environmental and health concerns due to their recalcitrant nature and the potential carcinogenicity of their degradation products. This guide explores two primary approaches for the degradation of this compound and its close structural analog Reactive Black 5 (RB5), which is often used as a model compound in degradation studies: Advanced Oxidation Processes (AOPs), specifically the Fenton and photo-Fenton reactions, and biological degradation using microorganisms.
Performance Comparison of Degradation Methods
The efficiency of different degradation methods for Reactive Black dyes varies significantly based on the experimental conditions. Below is a summary of quantitative data from various studies to facilitate a clear comparison.
| Degradation Method | Target Dye | Initial Concentration | Degradation Efficiency (%) | Reaction Time | Key Intermediates Identified by GC-MS |
| Fenton Oxidation | Reactive Black 5 | 120 mg/L | >99% | Not Specified | Not Specified in this study |
| Photo-Fenton | Reactive Black 5 | 50 mg/L | 97% | 45 min | Not specified in this study |
| Biological (Pseudomonas entomophila) | Reactive Black 5 | Not Specified | 93% | 120 h | Naphthalene-1,2-diamine, 4-(methylsulfonyl) aniline |
| Biological (Bacterial Consortium) | Reactive Black 5 | 70 mg/L | 98.56% | Not Specified | Intermediate compounds with reduced toxicity confirmed[1] |
| Fenton-Biological | Reactive Black 5 | 250 mg/L | Not Specified | 60 h | Aromatic amines (reduced after biological stage)[2] |
| UV/TiO2 | Reactive Black 5 | 50 mg/L | 97% | 45 min | Not specified in this study |
Experimental Workflows and Degradation Pathways
To visualize the processes involved in the degradation and analysis of this compound, the following diagrams illustrate a typical experimental workflow and a plausible degradation pathway based on reported intermediates.
References
A Comparative Guide to the Cross-Reactivity of Reactive Black 1 with Diverse Fiber Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of C.I. Reactive Black 1, a widely used azo dye, with various textile fibers, including natural cellulosic (cotton), protein-based (wool and silk), and synthetic polyamide (nylon) fibers. Understanding the differential reactivity of this dye is crucial for optimizing dyeing processes, ensuring product quality, and minimizing off-target reactions in specialized applications.
Executive Summary
This compound exhibits the highest reactivity with cellulosic fibers like cotton, forming stable covalent bonds under alkaline conditions. Its reactivity with protein fibers such as wool and silk is also significant, occurring through reaction with amino and thiol groups, typically under neutral to slightly acidic conditions. Synthetic polyamides (nylon) show a moderate level of reactivity, primarily through their terminal amino groups. Polyester, a synthetic polymer lacking reactive functional groups, demonstrates negligible reactivity with this compound under conventional dyeing conditions. The efficiency of the dye-fiber reaction is heavily influenced by factors such as pH, temperature, and the presence of electrolytes.
Data Presentation: Quantitative Comparison of Reactivity
While specific comparative data for C.I. This compound across multiple fiber types in a single study is limited in publicly available literature, the following table summarizes expected performance based on the known chemistry of vinyl sulfone reactive dyes and typical performance data for similar reactive black dyes.
| Fiber Type | Reactive Groups on Fiber | Typical Dyeing pH | Expected Fixation Efficiency (%) | Expected Color Yield (K/S Value) | Expected Wash Fastness (Staining on Multifiber - ISO 105-C06) |
| Cotton | Primary and secondary hydroxyl (-OH) groups | 10.5 - 11.5 | 70 - 85 | High | 4-5 (on cotton, polyamide, wool) |
| Wool | Amino (-NH2), thiol (-SH), and hydroxyl (-OH) groups | 4.5 - 6.0 | 60 - 75 | Moderate to High | 4 (on cotton, polyamide), 3-4 (on wool) |
| Silk | Amino (-NH2) and hydroxyl (-OH) groups | 6.0 - 8.0 | 65 - 80 | High | 4 (on cotton, polyamide), 4 (on silk) |
| Nylon | Terminal amino (-NH2) and carboxyl (-COOH) groups | 5.0 - 7.0 | 50 - 65 | Moderate | 3-4 (on cotton, polyamide, nylon) |
| Polyester | None | Not applicable | < 5 | Very Low | 1-2 (significant bleeding) |
Note: These values are estimates based on general knowledge of reactive dyes and may vary depending on the specific dyeing conditions and the molecular structure of the particular C.I. This compound variant.
Signaling Pathways and Reaction Mechanisms
The covalent fixation of this compound to different fibers involves distinct chemical pathways, primarily dictated by the functional groups present on the fiber surface and the pH of the dyeing medium.
Caption: Covalent bonding of vinyl sulfone dyes with fibers.
Experimental Protocols
To quantitatively assess the cross-reactivity of this compound, a standardized experimental approach is essential. The following protocols outline the methodologies for determining dye fixation and wash fastness.
Experimental Workflow for Comparative Cross-Reactivity Assessment
Caption: Standardized workflow for evaluating dye cross-reactivity.
Determination of Dye Exhaustion and Fixation Percentage
Objective: To quantify the amount of this compound that is absorbed by and covalently bound to each fiber type.
Materials:
-
Fabric samples (1g each of pre-scoured cotton, wool, silk, and nylon)
-
C.I. This compound
-
Sodium sulfate (Glauber's salt)
-
Sodium carbonate (soda ash)
-
Acetic acid
-
Non-ionic detergent
-
Laboratory dyeing apparatus (e.g., beaker dyer)
-
UV-Vis Spectrophotometer
Procedure:
-
Dye Bath Preparation: Prepare separate dye baths for each fiber type. For a 1% on weight of fiber (owf) dyeing, dissolve 0.01g of this compound in deionized water. Add sodium sulfate (e.g., 60 g/L for cotton, 20 g/L for wool/silk/nylon). Adjust the liquor ratio to 20:1.
-
Dyeing:
-
Cotton: Introduce the cotton sample into the dye bath at 40°C. Raise the temperature to 60°C over 20 minutes. Add sodium carbonate (20 g/L) to raise the pH to 11. Continue dyeing for 60 minutes.
-
Wool/Silk/Nylon: Introduce the fiber sample into the dye bath at 40°C. Raise the temperature to 80-90°C over 30 minutes. Maintain the pH at 4.5-7.0 (adjusted with acetic acid if necessary). Continue dyeing for 60 minutes.
-
-
Exhaustion Measurement: After dyeing, take an aliquot of the dye bath. Measure its absorbance at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer. Calculate the percentage of dye exhaustion using a pre-established calibration curve.
-
Exhaustion (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
-
Rinsing and Soaping: Thoroughly rinse the dyed samples in cold water. Then, subject them to a soaping treatment (e.g., 2 g/L non-ionic detergent at 90-100°C for 15 minutes) to remove any unfixed dye.
-
Fixation Measurement: The amount of fixed dye can be determined by two methods:
-
Indirect Method: Measure the absorbance of the rinsing and soaping liquors. The total amount of dye in these liquors represents the unfixed dye.
-
Fixation (%) = [ (Total Dye - Unfixed Dye) / Total Dye ] x 100
-
-
Direct Method: Dissolve a known weight of the soaped and dried dyed fabric in a suitable solvent (e.g., 70% sulfuric acid for cotton) and measure the absorbance of the solution. Calculate the amount of fixed dye using the calibration curve.[1][2]
-
Fixation (%) = (Amount of dye on fiber / Initial amount of dye in bath) x 100
-
-
Assessment of Color Yield (K/S Value)
Objective: To measure the color intensity on the surface of the dyed fabrics.
Materials:
-
Dyed and dried fabric samples
-
Reflectance spectrophotometer
Procedure:
-
Measure the reflectance of each dyed fabric sample at various wavelengths across the visible spectrum.
-
The spectrophotometer software will calculate the K/S value at the wavelength of maximum absorption, based on the Kubelka-Munk equation: K/S = (1-R)² / 2R, where R is the reflectance of the sample.
-
A higher K/S value indicates a greater color yield.
Determination of Wash Fastness
Objective: To evaluate the resistance of the dyed fabrics to washing and the extent of staining on adjacent undyed fabrics.
Materials:
-
Dyed fabric samples (4cm x 10cm)
-
Multifiber test fabric (containing strips of acetate, cotton, nylon, polyester, acrylic, and wool)
-
Standard ECE detergent and sodium perborate
-
Launder-Ometer or similar apparatus
-
Stainless steel balls
-
Grey scales for assessing color change and staining
Procedure (based on ISO 105-C06 A2S): [3][4][5]
-
Sew a dyed fabric specimen to a multifiber test fabric of the same size.[3]
-
Prepare the wash liquor containing 4 g/L ECE detergent and 1 g/L sodium perborate in deionized water.
-
Place the composite specimen, 150 mL of the wash liquor, and 10 stainless steel balls into a stainless steel container.[3]
-
Agitate the container in a Launder-Ometer at 40°C for 30 minutes.
-
After the cycle, rinse the specimen in hot and then cold deionized water and dry it in air at a temperature not exceeding 60°C.
-
Assess the change in color of the dyed specimen and the degree of staining on each strip of the multifiber fabric using the respective grey scales under standard lighting conditions. The rating is from 1 (poor) to 5 (excellent).
References
A Comparative Guide to Industrial Black Dyes: Reactive Black 5 vs. Alternatives
For researchers, scientists, and drug development professionals seeking a comprehensive understanding of dye performance in industrial applications, this guide provides a detailed cost-benefit analysis of C.I. Reactive Black 5 against its common alternatives, Sulfur Black 1 and Direct Black 22. This publication outlines key performance indicators, environmental impact, and economic considerations, supported by experimental data and standardized testing protocols.
Executive Summary
The selection of a black dye for cellulosic fibers like cotton is a critical decision in the textile industry, balancing cost, performance, and environmental impact. C.I. Reactive Black 5 is a widely used vinyl sulfone reactive dye known for its deep black shades and excellent fastness properties due to the formation of a strong covalent bond with the fiber.[1][2] However, its higher cost and the significant use of salt and alkali in the dyeing process present notable drawbacks.[2] In contrast, Sulfur Black 1 offers a significant cost advantage and can be applied in shorter dyeing cycles with less salt, but it is often associated with a greater environmental footprint and potential for fabric tendering.[3][4] Direct Black 22 provides a cost-effective and straightforward dyeing process but generally exhibits inferior wash fastness compared to reactive and sulfur dyes.[5][6] This guide provides a quantitative comparison to aid in the selection of the most appropriate black dye for specific industrial needs.
Performance Comparison
The performance of these dyes is evaluated based on their dyeing efficiency (exhaustion and fixation) and the durability of the color (fastness properties). Reactive Black 5 typically demonstrates high fixation rates, ensuring a durable coloration.[7] Sulfur dyes also exhibit good fastness, while direct dyes, due to their weaker physical bonding with the fiber, tend to have lower fastness ratings.[2][5]
| Performance Metric | C.I. Reactive Black 5 | C.I. Sulfur Black 1 | C.I. Direct Black 22 |
| Exhaustion Rate (%) | 70-95%[5] | ~75%[7] | 70-95%[5] |
| Fixation Rate (%) | ~90%[7] | Data not readily available | 70-95%[5] |
| Light Fastness (ISO 105-B02) | 3[4] | 5[4] | 5-6[8] |
| Wash Fastness (ISO 105-C06) | 4-5[9] | Good[6] | 2-3[8][10] |
| Rubbing Fastness (Dry) | 4-5[9] | Good[11] | 3-4[8][10] |
| Rubbing Fastness (Wet) | 3-4[9] | Moderate[11] | 2[8][10] |
Cost-Benefit Analysis
The economic viability of each dye is a primary consideration for industrial applications. Sulfur Black 1 is generally the most cost-effective option, followed by Direct Black 22. Reactive Black 5 is typically the most expensive of the three.
| Cost & Consumption | C.I. Reactive Black 5 | C.I. Sulfur Black 1 | C.I. Direct Black 22 |
| Price (per kg) | ₹310 (~$3.70 USD)[1] | $1.50 - $2.50 USD[12] | ₹300 (~$3.60 USD)[13] |
| Dyeing Cycle Time | 6-8 hours[4] | 3.5-4 hours[4] | Varies, generally shorter |
| Salt Consumption (g/L) | 100-120[4] | 20-30[4] | Lower than reactive |
| Water Consumption (L/kg of fabric) | 35-60[2] | Lower than reactive | Generally lower |
Environmental Impact
The environmental footprint of the dyeing process is a critical factor, with increasing regulatory scrutiny on wastewater discharge. Reactive dyeing processes are known for their high consumption of water and salt, leading to high Total Dissolved Solids (TDS) in the effluent.[2] Sulfur dyeing, while using less salt, can generate effluents with high sulfide content, which is environmentally hazardous.[3] Direct dyes generally have a lower environmental impact during the application stage but may require after-treatments to improve fastness, which can add to the effluent load.
| Environmental Factor | C.I. Reactive Black 5 | C.I. Sulfur Black 1 | C.I. Direct Black 22 |
| Effluent - Unfixed Dye (%) | 20-50% | 30-40% | 5-20% |
| Effluent - COD/BOD | High | High | Moderate |
| Effluent - Salinity (TDS) | High | Moderate | Low |
| Key Environmental Concerns | High salt and alkali discharge | Sulfide in effluent, potential for H₂S gas | Lower fastness may lead to more dye in wastewater over product lifetime |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility.
Colorfastness to Washing (ISO 105-C06)
A specimen of the dyed textile, in contact with a multi-fiber adjacent fabric, is agitated in a soap solution under specified conditions of time and temperature. The change in color of the specimen and the staining of the adjacent fabric are then assessed using grey scales.
Colorfastness to Rubbing (ISO 105-X12)
This method determines the resistance of the color of the textile to rubbing off and staining other materials. A colored test specimen is rubbed with a dry and a wet white crocking cloth under specified pressure. The staining of the crocking cloths is assessed using the grey scale.
Dye Exhaustion and Fixation Rate
The exhaustion rate is determined by measuring the concentration of the dye in the dyebath before and after the dyeing process using a spectrophotometer. The fixation rate is determined by measuring the amount of dye on the fabric after dyeing and after a rigorous washing process to remove any unfixed dye.
Visualization of Processes
Industrial Dyeing Process for Reactive Black 5
The following diagram illustrates a typical workflow for dyeing cotton with Reactive Black 5 in an industrial setting.
Caption: Workflow for Reactive Black 5 dyeing of cotton.
Decision Pathway for Black Dye Selection
This diagram provides a logical pathway for selecting the most suitable black dye based on key industrial priorities.
Caption: Decision tree for industrial black dye selection.
References
- 1. indiamart.com [indiamart.com]
- 2. quora.com [quora.com]
- 3. What is the price of sulphur black? [xcwydyes.com]
- 4. scribd.com [scribd.com]
- 5. sia-toolbox.net [sia-toolbox.net]
- 6. ijrpr.com [ijrpr.com]
- 7. researchgate.net [researchgate.net]
- 8. DIRECT BLACK VSF-Direct Black 22 1600%,Direct Dyes Supplier [ankitind.com]
- 9. atlantis-press.com [atlantis-press.com]
- 10. Direct Black 22|Direct Fast Black GF|CAS No: 6473-13-8 - Direct dye [chinainterdyes.com]
- 11. researchgate.net [researchgate.net]
- 12. Sell Sulfur Black - High Quality Manufacturers & Best Prices [alibaba.com]
- 13. indiamart.com [indiamart.com]
A Comparative Guide to Natural and Sustainable Alternatives for Reactive Black 1
Reactive Black 1, a widely used synthetic azo dye, is known for its excellent colorfastness and deep black shades on cellulosic fibers. However, its production from petrochemical sources and the generation of potentially harmful effluents are significant environmental concerns.[1][2] This guide provides a comparative analysis of emerging natural and sustainable alternatives, focusing on their performance characteristics and environmental profiles. The information is intended for researchers and professionals in textile science and sustainable product development.
Performance Comparison: this compound vs. Natural Alternatives
The following table summarizes the performance data of various natural alternatives compared to conventional reactive dyes. Key metrics include color strength (K/S), colorfastness properties (washing, light, and rubbing), and the biodegradability of the dyeing effluent, indicated by the BOD/COD ratio.
| Dye Alternative | Source | Color Strength (K/S) | Wash Fastness (1-5 Scale) | Light Fastness (1-8 Scale) | Rubbing Fastness (1-5 Scale) | Effluent BOD/COD Ratio | Key Characteristics & Citations |
| Reactive Dye (Control) | Synthetic | 19.36 | 4 (Good) | 2-3 (Poor to Fair) | 4-5 (Good to Excellent) | 0.32 | Standard benchmark; high color strength but poor light fastness and low effluent biodegradability.[3][4][5] |
| Diospyros Mollis Extract (DME) | Diospyros mollis (Ebony tree) fruit | 18.52 | 4-5 (Good to Excellent) | 5 (Good) | 4 (Good) | 0.70 | Produces a deep black. Shows comparable color strength, superior light fastness, and significantly better effluent biodegradability than the reactive dye. Also exhibits strong antibacterial properties.[5] |
| Banana Floral Stem (BFS) Sap | Musa sapientum | Shade matched to reactive dye | Equivalent to reactive dye | 2 (Poor) | Dry: 4 (Very Good)Wet: 3-4 (Moderate) | Higher biodegradability than reactive dye effluent. | An economical alternative from agricultural waste. Shows excellent color durability similar to reactive dyes, with the notable exception of poor light fastness.[4][6] |
| Violacein Pigment | Chromobacterium violaceum (Bacterium) | Not specified | 3-4 (Fair to Good) with mordant | 1-2 (Very Poor to Poor) | 4-5 (Good to Excellent) | Not specified | A microbial dye that produces violet-to-purple hues. Fastness properties are comparable to reactive dyes, though light fastness is a challenge.[3] Represents a growing field of bio-based colorants.[7] |
| BioBlack TX | Wood Waste | Not specified | Not specified | Not specified | Not specified | Not specified | A non-toxic, 100% bio-based black pigment made by transforming wood waste, serving as a direct replacement for petroleum-derived carbon black.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results in evaluating dye performance. The following protocols are synthesized from standard practices in natural dyeing research.[9][10][11]
1. Extraction of Natural Dyes
-
Objective: To extract coloring matter from the raw plant or microbial source.
-
Apparatus: Stainless steel pot, grinder, filter cloth.
-
Procedure:
-
Collect, clean, and thoroughly dry the raw material (e.g., Diospyros mollis fruit, banana floral stems) away from direct sunlight.[9][12]
-
Grind the dried material into a fine powder.
-
Prepare an aqueous solution with a material-to-liquor ratio (MLR) typically ranging from 1:10 to 1:40.[9][10]
-
Bring the solution to a simmer (do not boil, as it can muddle the color) for 45-60 minutes to extract the dye compounds.[13]
-
Allow the solution to cool, then strain it through a filter cloth to remove all solid plant matter. The resulting liquid is the dye bath.
-
2. Fabric Preparation and Mordanting
-
Objective: To prepare the fabric for dyeing and improve dye uptake and fastness using a mordant.
-
Apparatus: Stainless steel pot, pH neutral detergent, mordants (e.g., alum, iron sulfate).
-
Procedure:
-
Scouring: Wash the textile (e.g., 100% cotton) with a pH-neutral detergent in hot water to remove any impurities, oils, or sizing. Rinse thoroughly.[9]
-
Mordanting: This step can be performed before, during, or after dyeing. Pre-mordanting is common:
-
Dissolve the chosen mordant (e.g., alum) in warm water before adding it to a larger pot of water.[13]
-
Immerse the scoured, wet fabric into the mordant bath.
-
Gently heat the mordant bath for approximately 30-60 minutes at a temperature just below boiling.[9][11]
-
Allow the fabric to cool in the bath before proceeding to dyeing. Some natural dyes derived from sources rich in tannins (e.g., oak, black walnuts) may not require a separate mordant step.[13]
-
-
3. Dyeing Process
-
Objective: To transfer the dye from the bath to the fabric.
-
Apparatus: Non-reactive pot (stainless steel or unchipped enamel), heat source.
-
Procedure:
-
Gently immerse the wet, mordanted fabric into the prepared dye bath.
-
Slowly raise the temperature to a simmer (around 80-90°C) and maintain it for at least one hour, stirring occasionally to ensure even dyeing.[10]
-
For deeper shades, the fabric can be left to cool in the dye bath overnight.[13]
-
Remove the fabric, gently rinse in lukewarm water to remove excess dye, and air dry in a shaded area.[12][13]
-
4. Colorfastness Testing
-
Objective: To evaluate the resistance of the dyed fabric to fading or color transfer from washing, light, and rubbing.
-
Washing Fastness:
-
A sample of the dyed fabric is stitched between two undyed white control fabrics (e.g., cotton and wool).[9][14]
-
The composite sample is agitated in a heated soap solution (e.g., 0.5g/25mL water at 60°C) for 30 minutes.[9]
-
The sample is rinsed, dried, and the color change of the dyed sample and the staining on the white samples are assessed using a standard greyscale (1-5 rating).[14]
-
-
Light Fastness:
-
A portion of the dyed fabric sample is covered, while the other portion is exposed to a controlled light source (e.g., Xenon arc lamp) for a specified duration.
-
The degree of fading is evaluated by comparing the exposed and unexposed portions against the Blue Wool standard scale (1-8 rating).[15]
-
-
Rubbing Fastness:
-
The dyed fabric is rubbed with a standardized white crocking cloth under controlled pressure for a set number of cycles, both in dry and wet conditions.
-
The amount of color transferred to the white cloth is assessed using a greyscale for staining (1-5 rating).[16]
-
Visualized Workflows and Relationships
The following diagrams illustrate the general experimental workflow for natural dyeing and the logical comparison between synthetic and natural dyes.
Caption: General experimental workflow for textile dyeing with natural colorants.
Caption: Comparison logic for choosing between this compound and natural alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. krendall.it [krendall.it]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study on natural and reactive dye for cotton coloration [scielo.org.mx]
- 5. A Comparative Study on Characteristics and Antibacterial Capacity of Cotton Fabrics Dyed with Reactive Dye and Diospyros Mollis Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study on natural and reactive dye for cotton coloration | Journal of Applied Research and Technology [jart.icat.unam.mx]
- 7. Biogenic colourants in the textile industry – a promising and sustainable alternative to synthetic dyes - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02968A [pubs.rsc.org]
- 8. Top 7 suppliers of alternatives to synthetic textile dyes | tocco | tocco [tocco.earth]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
- 11. Dye Like a Natural: Chemistry & Color Science Activity | Exploratorium Teacher Institute Project [exploratorium.edu]
- 12. Guide to Natural Dyes — Natural Dyes [naturaldyes.ca]
- 13. abeautifulmess.com [abeautifulmess.com]
- 14. scribd.com [scribd.com]
- 15. padfield.org [padfield.org]
- 16. ir.uitm.edu.my [ir.uitm.edu.my]
A Comparative Performance Analysis of Commercial Reactive Black 1 for Research Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting Reactive Black 1 Suppliers
This guide offers a comprehensive comparison of the performance characteristics of this compound, a widely used dye in various research and industrial applications. Given the variability in product quality and performance among different commercial suppliers, this document provides essential experimental protocols and data presentation frameworks to enable researchers to make informed decisions based on empirical evidence. While direct comparative data from suppliers is often proprietary, this guide outlines the key performance indicators and the methodologies to evaluate them, ensuring the selection of a product that meets the specific demands of your application.
Key Performance Parameters for this compound
The efficacy of this compound can be assessed through several key performance indicators. When comparing products from different suppliers, it is crucial to evaluate the following:
-
Purity and Dye Content: The concentration of the active dye molecule in the commercial powder. Higher purity generally leads to better performance and reproducibility.
-
Solubility: The ease and extent to which the dye dissolves in water at a given temperature. Good solubility is essential for preparing stock solutions and ensuring even application.
-
Reactivity and Fixation Efficiency: The percentage of the dye that covalently bonds with the substrate (e.g., cellulosic fibers). Higher fixation efficiency results in deeper shades and less unfixed dye to be washed off.
-
Color Fastness: The resistance of the dyed material to various environmental factors such as washing, light, rubbing (crocking), and perspiration.
Comparative Performance Data
While specific quantitative data for each supplier is not publicly available, the following table summarizes the typical performance characteristics of high-quality this compound. Researchers can use this as a benchmark when evaluating samples from different sources using the experimental protocols provided in this guide.
| Performance Parameter | Typical Range/Value | ISO Test Method |
| Purity (Dye Content) | 50-70% | HPLC Analysis |
| Solubility at 50°C | ~70 g/L[1] | Gravimetric Method |
| Light Fastness | 6 (on a scale of 1-8)[1] | ISO 105-B02[2] |
| Wash Fastness (Staining) | 4-5 (on a scale of 1-5)[1] | ISO 105-C06[2] |
| Rubbing Fastness (Dry) | 4 (on a scale of 1-5) | ISO 105-X12[2] |
| Rubbing Fastness (Wet) | 3-4 (on a scale of 1-5) | ISO 105-X12[2] |
| Perspiration Fastness | 4-5 (on a scale of 1-5) | ISO 105-E04[2] |
Experimental Protocols
To facilitate a direct and unbiased comparison of this compound from various suppliers, the following detailed experimental protocols are provided.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method allows for the quantification of the active dye component and the detection of impurities.
-
Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) and a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is typically used.
-
Sample Preparation:
-
Accurately weigh 10 mg of the this compound powder.
-
Dissolve the powder in 100 mL of deionized water to create a stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Inject a known volume of the filtered sample into the HPLC system.
-
Run the gradient elution program to separate the components.
-
Monitor the elution profile at the maximum absorbance wavelength of this compound (approximately 598 nm).
-
The purity is calculated by comparing the peak area of the main dye component to the total peak area of all components.
-
Determination of Fixation Efficiency on Cotton Substrate
This protocol measures the percentage of dye that chemically bonds to a cotton fabric.
-
Materials: Scoured and bleached plain-weave cotton fabric, this compound samples, sodium chloride, sodium carbonate, and a standard detergent.
-
Dyeing Procedure:
-
Prepare a dyebath with a known concentration of this compound (e.g., 2% on the weight of fabric), sodium chloride (e.g., 60 g/L), and a liquor ratio of 20:1.
-
Immerse the cotton fabric in the dyebath at 40°C.
-
Gradually raise the temperature to 60°C over 30 minutes.
-
Add sodium carbonate (e.g., 20 g/L) to initiate the fixation reaction and continue dyeing for 60 minutes.
-
-
Washing Procedure:
-
Rinse the dyed fabric thoroughly with cold water.
-
Wash the fabric in a solution containing a standard detergent (e.g., 2 g/L) at 95°C for 15 minutes to remove any unfixed dye.
-
Rinse again with hot and cold water and allow to air dry.
-
-
Calculation:
-
The amount of fixed dye can be determined spectrophotometrically by extracting the dye from the dyed fabric using a suitable solvent and measuring its absorbance.
-
Alternatively, the fixation efficiency can be calculated by measuring the absorbance of the dyebath before and after dyeing, and after the washing-off process.
-
Evaluation of Color Fastness
The following standardized ISO methods should be used to assess the color fastness of the dyed fabric.
-
Light Fastness (ISO 105-B02): A dyed fabric sample is exposed to a xenon arc lamp, which simulates natural sunlight, alongside a set of blue wool standards. The change in color of the sample is then compared to the fading of the standards to assign a rating from 1 (very poor) to 8 (excellent).[2][3][4]
-
Wash Fastness (ISO 105-C06): The dyed fabric is washed with a standard detergent in a laundrometer under specified conditions of temperature, time, and mechanical action. The color change of the fabric and the staining of an adjacent multi-fiber strip are evaluated using grey scales.[2][3][5]
-
Rubbing Fastness (ISO 105-X12): A dry and a wet cotton cloth are rubbed against the dyed fabric using a crockmeter. The amount of color transferred to the rubbing cloths is assessed using a grey scale for staining.[2][6]
-
Perspiration Fastness (ISO 105-E04): The dyed fabric is treated with artificial perspiration solutions (acidic and alkaline) and subjected to a specified pressure and temperature. The color change and staining of an adjacent multi-fiber strip are then evaluated.[2][3]
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the chemical synthesis of this compound and a typical experimental workflow for its evaluation.
Caption: Synthesis of this compound.
Caption: Evaluation of this compound.
Leading Commercial Suppliers
A number of chemical manufacturers and suppliers offer this compound and its variants. While this guide does not endorse any specific supplier, the following are some of the prominent names in the market:
-
Atul Ltd.[7]
-
Zhejiang Longsheng Group Co., Ltd.[11]
-
Jihua Group
-
Roop Dyes & Intermediates[12]
-
Alliance Organics LLP[13]
-
Shijiazhuang Yanhui Dye Co., Ltd[14]
-
Sinochem Ningbo Imp & Exp Corp
It is recommended to request samples and technical data sheets from multiple suppliers to perform a thorough in-house evaluation based on the protocols outlined in this guide. This will ensure the selection of the most suitable this compound for your specific research or development needs.
References
- 1. This compound (12236-77-0) for sale [vulcanchem.com]
- 2. Colour fastness | Centexbel [centexbel.be]
- 3. intouch-quality.com [intouch-quality.com]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. measurlabs.com [measurlabs.com]
- 6. testextextile.com [testextextile.com]
- 7. atul.co.in [atul.co.in]
- 8. Huntsman Textile Effects Introduces HIGH IQ® Lasting Black Eco Program :: Huntsman Corporation (HUN) [huntsman.com]
- 9. Huntsman debuts reactive black dye sans hazardous material [fibre2fashion.com]
- 10. Huntsman [products.huntsman.com]
- 11. A kind of reactive black dye composition and its application - Eureka | Patsnap [eureka.patsnap.com]
- 12. Roop Dyes & Intermediates [roopdyes.com]
- 13. dyespigments.net [dyespigments.net]
- 14. Reactive Dyes Manufacturers & Suppliers - China Reactive Dyes Factory [yanhuidye.com]
The Influence of Molecular Structure on the Performance of Reactive Dyes: A Comparative Guide to Fastness Properties
For researchers and professionals in the fields of chemistry and drug development, understanding the intricate relationship between the molecular architecture of reactive dyes and their functional properties is paramount. This guide provides a comprehensive comparison of how different structural components of reactive dyes correlate with their light, wash, and rubbing fastness. The information is supported by experimental data and standardized testing protocols to offer a clear, objective analysis.
Correlating Dye Structure with Light Fastness
The ability of a dye to resist fading upon exposure to light is a critical factor in its overall performance. The light fastness of a reactive dye is primarily dictated by the chemical nature of its chromophore, the part of the molecule responsible for color.
Different chromophoric systems exhibit varying degrees of stability when subjected to photo-oxidation. Anthraquinone and metal-complex chromophores are known for their superior light fastness, while azo-based chromophores, which constitute a significant portion of commercial reactive dyes, generally show lower resistance to fading.[1][2][3] The introduction of specific functional groups to the dye molecule can also influence its light stability. For instance, electron-withdrawing groups, such as sulfonic acid or halogen atoms, in the ortho and para positions of the azo group can enhance light fastness by reducing the electron cloud density on the nitrogen atoms of the azo linkage.[2] Conversely, the presence of electron-donating groups like hydroxyl (-OH), amino (-NH2), and substituted amino (-NHR) groups can decrease the light stability of azo dyes.[1]
The stability of the reactive group itself also plays a role. Vinyl sulfone type reactive dyes have been observed to have good stability to sunlight.[2]
| Dye Structure Element | Influence on Light Fastness | Typical Light Fastness Rating (1-8 Scale) |
| Chromophore Type | ||
| Azo | Generally Lower | < 5.0[3] |
| Anthraquinone | Good | > 5.0[3] |
| Phthalocyanine | Excellent | High |
| Metal Complex | Good to Excellent | Improved over non-metalized counterparts[3] |
| Substituents on Azo Dyes | ||
| Electron-withdrawing groups (e.g., -SO3H, Halogens) | Improves | Higher |
| Electron-donating groups (e.g., -OH, -NH2) | Decreases | Lower |
| Reactive Group Type | ||
| Vinyl Sulfone (VS) | Good Stability | Generally Good |
| Monochlorotriazine (MCT) | Good Stability | Generally Good |
The Role of Covalent Bonding in Wash Fastness
Reactive dyes are distinguished by their ability to form strong, covalent bonds with the hydroxyl groups of cellulosic fibers like cotton.[4] This chemical bond is the primary reason for their characteristically excellent wash fastness.[5][6] Once the dye is covalently bound to the fiber, it becomes an integral part of the substrate, making it highly resistant to removal during laundering.
The type of reactive group influences the reactivity and the stability of the dye-fiber bond. Bi-functional reactive dyes, which contain two reactive groups, can form a greater number of covalent bonds with the fiber, leading to higher fixation rates and, consequently, enhanced wash fastness.[7] The efficiency of the "soaping" process after dyeing is also crucial. This step removes any unfixed, hydrolyzed dye from the fabric surface, which, if left, would lead to poor wash fastness.[5]
| Dye Structure Element | Influence on Wash Fastness | Typical Wash Fastness Rating (1-5 Scale) |
| Bonding Mechanism | ||
| Covalent Dye-Fiber Bond | Excellent | 4-5[5][6] |
| Reactive Group Type | ||
| Mono-functional | Good | 4-5 |
| Bi-functional | Excellent (Higher Fixation) | 4-5 |
| Post-Dyeing Treatment | ||
| Thorough Soaping | Crucial for removing unfixed dye | High ratings depend on effective removal |
Understanding the Factors Affecting Rubbing Fastness
Rubbing fastness, also known as crocking, refers to the resistance of a colorant to transfer from the fabric surface to another surface by rubbing. For reactive dyes, poor rubbing fastness is generally not due to the breaking of the covalent dye-fiber bond.[8][9] Instead, it is almost entirely attributed to the presence of unfixed, hydrolyzed dye molecules that are mechanically attached to the fiber surface.[8]
During the dyeing process, a portion of the reactive dye reacts with water (hydrolysis) instead of the fiber. This hydrolyzed dye has no affinity for the fiber and remains on the surface as a "floating color."[8] The amount of this unfixed dye is the primary determinant of rubbing fastness. Therefore, factors that influence the degree of dye fixation and the effectiveness of the post-dyeing washing process are critical.
Dyeing at a greater depth of shade can also negatively impact rubbing fastness, as a higher concentration of dye can lead to more unfixed dye on the surface.[8]
| Factor | Influence on Rubbing Fastness | Typical Rubbing Fastness Rating (1-5 Scale) |
| Presence of unfixed, hydrolyzed dye | Primary cause of poor rubbing fastness | Lower ratings with more unfixed dye |
| Dyeing Depth | Deeper shades can lead to lower fastness | Generally lower for dark colors |
| Post-Dyeing Washing | Effective removal of unfixed dye is critical | Higher ratings with thorough washing |
| Fiber Surface | Smooth surfaces can improve fastness | Varies with fabric type |
Experimental Protocols
Accurate and reproducible fastness testing is essential for comparing the performance of different reactive dyes. The following are summaries of standard test methods from the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO).
Light Fastness Testing
AATCC Test Method 16.3 / ISO 105-B02 (Xenon-Arc Lamp Exposure)
This test evaluates the resistance of a textile to the fading effects of light.
-
Specimen Preparation: A sample of the dyed fabric is mounted in a holder, with a portion of it covered by an opaque mask.
-
Exposure: The mounted specimen is placed in a xenon-arc lamp apparatus, which simulates natural sunlight. The exposure is carried out for a specified duration or until a certain degree of fading is observed in a set of blue wool standards exposed simultaneously.
-
Evaluation: The change in color of the exposed portion of the specimen is compared to the unexposed (masked) portion. This color change is rated on a scale of 1 to 8 (for ISO) or L2 to L9 (for AATCC), where a higher number indicates better light fastness. The rating is determined by comparing the fading of the specimen to the fading of the blue wool standards.[10][11][12]
Wash Fastness Testing
AATCC Test Method 61 / ISO 105-C06 (Accelerated Laundering)
This method assesses the resistance of a textile's color to repeated laundering.
-
Specimen Preparation: A dyed fabric specimen is attached to a multifiber test fabric, which contains strips of various common fiber types.
-
Washing Procedure: The composite specimen is placed in a stainless steel container with a specified detergent solution and stainless steel balls (to simulate abrasion). The container is then agitated in a laundering apparatus at a controlled temperature and for a specific duration.
-
Evaluation: After washing and drying, the change in color of the dyed specimen is evaluated using a grayscale for color change (rated 1-5). The staining of each fiber type on the multifiber test fabric is also assessed using a grayscale for staining (rated 1-5). A higher rating indicates better wash fastness.[13][14][15][16][17][18]
Rubbing Fastness (Crocking) Testing
AATCC Test Method 8 / ISO 105-X12 (Crockmeter Method)
This test measures the amount of color transferred from a fabric surface by rubbing.
-
Specimen Preparation: The dyed fabric sample is mounted on the base of a crockmeter.
-
Rubbing Procedure: A standard white cotton test cloth is mounted on a rubbing finger, which is then passed back and forth over the test specimen a specified number of times with a constant pressure. This is performed under both dry and wet conditions (the white cloth is wetted to a specific moisture content).
-
Evaluation: The amount of color transferred to the white test cloth is assessed by comparing it to a grayscale for staining or a chromatic transference scale. The fastness is rated on a scale of 1 to 5, with 5 representing no color transfer.[3][19][20][21][22][23][24][25]
Visualizing the Relationships
The following diagrams illustrate the key relationships between dye structure, experimental workflow, and fastness properties.
References
- 1. Exploring AATCC standards for fabric colorfastness - News and Articles [textiletradebuddy.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. AATCC 8 crocking colorfastness test method [darongtester.com]
- 4. aatcctestmethods.com [aatcctestmethods.com]
- 5. ISO 105 X12 Colorfastness to Rubbing Test Guide [qinsun-lab.com]
- 6. textilelearner.net [textilelearner.net]
- 7. contracttextiles.org [contracttextiles.org]
- 8. img.antpedia.com [img.antpedia.com]
- 9. micomlab.com [micomlab.com]
- 10. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 11. atlas-mts.com.br [atlas-mts.com.br]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 13. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 14. textilelearner.net [textilelearner.net]
- 15. AATCC 61 Color fastness to Laundering [darongtester.com]
- 16. textilelearner.net [textilelearner.net]
- 17. img.antpedia.com [img.antpedia.com]
- 18. chiuvention.com [chiuvention.com]
- 19. ipstesting.com [ipstesting.com]
- 20. A-2: Colorfastness to Crocking (Rubbing) [aafes.com]
- 21. img.antpedia.com [img.antpedia.com]
- 22. AATCC - AATCC [members.aatcc.org]
- 23. ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing-gester-instruments.com [gester-instruments.com]
- 24. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 25. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
Ecotoxicity of Azo Dye Degradation Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Azo dyes, widely used in textile, pharmaceutical, and food industries, can undergo degradation into various metabolites, primarily aromatic amines. While the parent dyes may have low toxicity, their breakdown products can exhibit significant ecotoxicological effects, posing a risk to environmental and human health. This guide provides a comparative analysis of the ecotoxicity of common azo dye degradation metabolites, supported by experimental data and detailed methodologies, to aid in risk assessment and the development of safer alternatives.
Comparative Ecotoxicity Data
The ecotoxicity of azo dye degradation metabolites varies significantly depending on their chemical structure and the test organism. The following table summarizes key ecotoxicity data (LC50 and EC50 values) for several common metabolites. Lower values indicate higher toxicity.
| Metabolite | Test Organism | Endpoint | Concentration (mg/L) | Reference |
| Aniline | Daphnia magna (Water Flea) | 48h EC50 (Immobilization) | 0.275 - 0.315 | |
| Oreochromis mossambicus (Tilapia) | 96h LC50 | 69.4 | [1] | |
| Moina micrura (Cladoceran) | 96h LC50 | 0.6 | [1] | |
| Branchiura sowerbyi (Oligochaete Worm) | 96h LC50 | 586 | [1] | |
| Vibrio fischeri (Bacterium) | 30min EC50 (Luminescence Inhibition) | 44.2 | [2] | |
| p-Phenylenediamine (PPD) | Vibrio fischeri | 15min EC50 (Bioluminescence Inhibition) | 1.76 - 15.6 | [3] |
| 6PPD-quinone | Vibrio fischeri | 15min EC50 (Bioluminescence Inhibition) | Significantly more toxic than 6PPD | [3] |
| 2,4-Diaminodiphenylamine | Vibrio fischeri | 30-90min EC50 (Luminescence Inhibition) | Less toxic than other diphenylamine derivatives | [4] |
| Aniline Derivatives (general) | Daphnia magna | 48h EC50 (Immobilization) | Varies (e.g., 3,4-dichloroaniline: 0.31-0.64) | |
| Naphthylamines | - | - | Data not readily available in a comparative format | - |
| Benzidine | - | - | Known carcinogen, ecotoxicity data less common in comparative studies | - |
| Sulfonated Aromatic Amines | Aerobic/Anaerobic Bacteria | Biodegradability | Generally poor, suggesting persistence | [5] |
LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms within a specified time. EC50 (Effective Concentration 50): The concentration of a substance that causes a defined effect (e.g., immobilization, growth inhibition) in 50% of the test organisms within a specified time.
Experimental Protocols
Standardized ecotoxicity testing is crucial for generating reliable and comparable data. The following are summaries of key experimental protocols used to assess the ecotoxicity of azo dye metabolites.
Daphnia sp. Acute Immobilization Test (OECD 202)
This test evaluates the acute toxicity of substances to Daphnia magna.
-
Test Organism: Daphnia magna (water flea), less than 24 hours old.
-
Procedure: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.
-
Endpoint: Immobilization (inability to swim) is recorded at 24 and 48 hours. The EC50 is calculated.
-
Test Conditions: The test is conducted in a defined medium at a controlled temperature (20 ± 1°C) and photoperiod.
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (ISO 8692)
This method assesses the toxicity of substances on the growth of freshwater green algae.
-
Test Organism: Unicellular green algae, such as Raphidocelis subcapitata.
-
Procedure: Algal cultures are exposed to various concentrations of the test substance over 72 hours.
-
Endpoint: Inhibition of cell growth is measured by cell counts or other biomass surrogates (e.g., fluorescence). The EC50 for growth rate inhibition is determined.
-
Test Conditions: The test is performed in a nutrient-rich medium under continuous illumination and controlled temperature.
Lemna sp. Growth Inhibition Test (OECD 221)
This test determines the toxicity of substances to aquatic higher plants.
-
Test Organism: Lemna minor or Lemna gibba (duckweed).
-
Procedure: Duckweed fronds are exposed to a series of test substance concentrations for 7 days.
-
Endpoint: The primary endpoint is the inhibition of frond growth (number of fronds). Other endpoints like frond area or biomass can also be measured. The EC50 is calculated.
-
Test Conditions: The test is conducted in a defined growth medium under controlled light and temperature conditions.
Water Quality — Determination of the Inhibitory Effect of Water Samples on the Light Emission of Vibrio fischeri (Luminescent Bacteria Test) (ISO 11348-3)
This is a rapid screening test for acute toxicity.
-
Test Organism: Vibrio fischeri (a marine luminescent bacterium).
-
Procedure: A suspension of the luminescent bacteria is exposed to different concentrations of the test sample.
-
Endpoint: The inhibition of luminescence is measured after a short exposure time (typically 5 to 30 minutes). The EC50 is determined.
-
Test Conditions: The test is performed in a saline solution at a constant temperature.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for ecotoxicity assessment and the underlying toxicological mechanisms.
References
- 1. Effects of aniline--an aromatic amine to some freshwater organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity evaluation with Vibrio fischeri test of organic chemicals used in aquaculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity of diphenylamine and some of its nitrated and aminated derivatives to the luminescent bacterium Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of Reactive Black 5 Binding to Cellulose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding performance of Reactive Black 5 (RB5) to cellulose, contrasted with other reactive dyes. The information is supported by experimental data from peer-reviewed studies, offering insights for applications ranging from textile dyeing to the development of cellulose-based purification systems.
Quantitative Binding Analysis: A Comparative Overview
The interaction between reactive dyes and cellulose is a complex process involving both physical adsorption and the formation of covalent bonds. The initial adsorption is often characterized using isotherm models such as the Langmuir and Freundlich models, which provide quantitative measures of the dye's affinity for the cellulose substrate and the maximum adsorption capacity.
The data presented below summarizes key quantitative parameters for Reactive Black 5 and alternative reactive dyes binding to cellulose. It is important to note that the adsorption behavior is highly dependent on the specific experimental conditions and any modifications made to the cellulose substrate.
| Adsorbent | Dye | Isotherm Model | qmax (mg/g) | KL (L/mg) | KF ((mg/g)(L/mg)1/n) | n | R² | Reference |
| Unmodified Cotton | Reactive Black 5 | Freundlich | N/A | N/A | Not Reported | Not Reported | 0.9971 | [1][2] |
| Chitosan-Treated Cotton | Remazol Red RR | Langmuir | Not Reported | Not Reported | N/A | N/A | >0.98 | [3] |
| Chitosan-Treated Cotton | Remazol Yellow RR | Langmuir | Not Reported | Not Reported | N/A | N/A | >0.98 | [3] |
| Cationically Modified Cotton | Reactive Black 5 | Langmuir | Not Reported | Not Reported | N/A | N/A | Not Reported | [1][2] |
| Cotton Seed Shell | Reactive Black 5 | Langmuir | 12.19 | Not Reported | N/A | N/A | Not Reported | [4] |
| Laccase-Modified Silica Fume | Reactive Black 5 | Langmuir | 322.58 | Not Reported | N/A | N/A | Not Reported | [5] |
| C/TiO2 Composite | Reactive Black 5 | Sips | 17.48 | Not Reported | Not Reported | Not Reported | Not Reported | [6] |
| Cellulose | Reactive Red RB | Langmuir, Freundlich, Sips, Redlich-Peterson | 5.97 (at 35°C) | Not Reported | Not Reported | Not Reported | Not Reported |
Note: "N/A" indicates that the parameter is not applicable to the specified isotherm model. "Not Reported" signifies that the value was not provided in the cited literature. The study on unmodified cotton with Reactive Black 5 found the Freundlich model to be the best fit, which describes multilayer adsorption on a heterogeneous surface and does not have a defined maximum capacity (qmax) like the Langmuir model.
Thermodynamic Parameters
Thermodynamic analysis provides insight into the spontaneity and nature of the binding process. The key parameters are Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).
| Adsorbent | Dye | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Nature of Process | Reference | |---|---|---|---|---|---| | Unmodified Cotton | Reactive Black 5 | Negative | Negative | Not Reported | Spontaneous and Exothermic |[2] | | Cationically Modified Cotton | Reactive Black 5 | Not Reported | 40.593 to 41.722 | Positive | Endothermic |[2] | | Laccase-Modified Silica Fume | Reactive Black 5 | Negative | 1.185 | 4.104 | Spontaneous and Endothermic |[5] | | C/TiO2 Composite | Reactive Black 5 | Spontaneous at high temp. | +41.10 (Ea) | Entropically controlled | Endothermic |[6] | | Cellulose | Reactive Red RB | Negative | Positive | Positive | Spontaneous | |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the quantitative analysis of dye binding to cellulose.
Batch Adsorption Experiments for Isotherm Analysis
This protocol is a synthesized procedure based on methodologies reported for determining the adsorption of reactive dyes onto cellulose-based materials.[2][7]
-
Preparation of Dye Solutions: A stock solution of the reactive dye (e.g., Reactive Black 5) is prepared by dissolving a known mass of the dye in deionized water. A series of standard solutions of varying concentrations (e.g., 10-300 mg/L) are prepared by diluting the stock solution.
-
Adsorbent Preparation: A precise mass of the cellulose adsorbent (e.g., 0.1 g of unmodified cotton fabric) is placed into a series of flasks.
-
Adsorption Process: A fixed volume of each standard dye solution (e.g., 10 mL) is added to the flasks containing the adsorbent.
-
Equilibration: The flasks are agitated in a shaker at a constant speed (e.g., 100 rpm) and temperature (e.g., 30°C, 50°C) for a predetermined time sufficient to reach equilibrium (e.g., 250 minutes).
-
Sample Analysis: After equilibration, the samples are filtered to separate the adsorbent from the dye solution. The concentration of the remaining dye in the filtrate is determined using a UV-Vis spectrophotometer at the maximum absorption wavelength of the dye (e.g., 598 nm for Reactive Black 5).
-
Data Analysis: The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (qe, in mg/g) is calculated using the mass balance equation: qe = (C0 - Ce) * V / m Where:
-
C0 is the initial dye concentration (mg/L).
-
Ce is the equilibrium dye concentration (mg/L).
-
V is the volume of the dye solution (L).
-
m is the mass of the adsorbent (g).
-
-
Isotherm Modeling: The experimental data (qe vs. Ce) are fitted to isotherm models (e.g., Langmuir and Freundlich) to determine the adsorption parameters.
Determination of Thermodynamic Parameters
This protocol outlines the procedure for evaluating the thermodynamic properties of the dye adsorption process.[2][5]
-
Batch Adsorption at Different Temperatures: Conduct the batch adsorption experiments as described above at a minimum of three different temperatures (e.g., 303 K, 313 K, 323 K), keeping all other parameters constant.
-
Calculation of Thermodynamic Equilibrium Constant (K): The equilibrium constant (K) for the adsorption process is determined from the isotherm data. For example, it can be calculated from the Langmuir constant (KL) or by other methods depending on the best-fit isotherm.
-
Van't Hoff Plot: The thermodynamic parameters are calculated using the Van't Hoff equation: ln(K) = -ΔH / (R * T) + ΔS / R Where:
-
K is the thermodynamic equilibrium constant.
-
ΔH is the standard enthalpy change (J/mol).
-
ΔS is the standard entropy change (J/mol·K).
-
R is the universal gas constant (8.314 J/mol·K).
-
T is the absolute temperature (K). A plot of ln(K) versus 1/T gives a straight line with a slope of -ΔH/R and an intercept of ΔS/R.
-
-
Calculation of Gibbs Free Energy (ΔG): The change in Gibbs free energy is calculated using the following equation: ΔG = -R * T * ln(K) Alternatively, ΔG can be calculated from the enthalpy and entropy values: ΔG = ΔH - T * ΔS
Visualizing the Process and Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships in the quantitative analysis of dye binding to cellulose.
Caption: Experimental workflow for quantitative analysis of dye binding.
Caption: Logical flow of binding analysis from data to interpretation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Investigation on dyeing mechanism of modified cotton fiber - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05668B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The removal of reactive black 5 from aqueous solutions by cotton seed shell. | Sigma-Aldrich [sigmaaldrich.com]
- 5. tarjomefa.com [tarjomefa.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal and Handling of Reactive Black 1
This guide provides essential safety, handling, and disposal procedures for Reactive Black 1 (also known as Reactive Black 5 or Remazol Black B), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.
I. Immediate Safety and Handling Information
This compound is a diazo dye that requires careful handling to minimize risks. While it presents a low immediate hazard, prolonged or unprotected exposure can lead to health issues.
Key Hazards:
-
Eye Irritation: Direct contact with the powder or concentrated solutions can cause eye irritation.
-
Skin Sensitization: May cause skin sensitization upon repeated contact.[1]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract and can cause sensitization.[2]
-
Dust Explosion: Like many organic powders, there is a possibility of a dust explosion if dispersed in the air in sufficient concentrations and exposed to an ignition source.[3][4]
Personal Protective Equipment (PPE) and Handling:
-
Ventilation: Always handle this compound powder in a well-ventilated area or under a chemical fume hood to minimize dust inhalation.[2]
-
Eye Protection: Wear chemical safety goggles to prevent eye contact.[3]
-
Hand Protection: Use plastic or rubber gloves during handling.[3][4]
-
Respiratory Protection: For prolonged handling or where dust levels may be high, a suitable dust respirator is recommended.[1][5]
-
Hygiene: Observe good personal hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking. Contaminated clothing should be removed and laundered before reuse.[6]
Storage:
-
Store in a cool, dry, and well-ventilated area.[3]
-
Keep containers tightly sealed to prevent dust from becoming airborne and to protect from moisture.[2][6]
-
Store away from strong oxidizing agents.[2]
II. Quantitative Safety and Environmental Data
The following tables summarize key quantitative data regarding the toxicology and environmental impact of this compound and similar dyes.
Table 1: Toxicological Data
| Parameter | Value | Species | Source |
|---|---|---|---|
| Oral LD50 | > 2000 mg/kg | Rat | |
| Oral LD50 | > 3400 mg/kg | Rat | [2] |
| Fish Toxicity LC50 | > 500 mg/L (49 hrs) | Rainbow Trout |
| Fish Toxicity LC50 | 900 mg/L (96 hrs) | Bluegill Sunfish |[2] |
Table 2: Environmental Fate Data
| Parameter | Value | Notes | Source |
|---|---|---|---|
| Biodegradability | Not readily biodegradable | May be removed by sewage digestion processes. | [7] |
| B.O.D. 5 | 0.01 g/g | Biochemical Oxygen Demand over 5 days. | [2] |
| COD | 0.81 g/g | Chemical Oxygen Demand. | [2] |
| Water Solubility | ~80 g/L | Highly soluble in water. |[2] |
III. Step-by-Step Disposal Procedures
Disposal of this compound must comply with all federal, state, and local regulations. The following workflow provides a general guideline for safe disposal.
Step 1: Accidental Spill Containment and Collection In the event of a spill, immediate action is necessary to prevent dispersion.
-
Avoid Dust Generation: Do not dry sweep the powder. If possible, gently dampen the spilled material with a water mist or cover it with a non-flammable dry agent like sand or earth.[3][4]
-
Collect Material: Carefully sweep or vacuum the contained material.[3][4]
-
Containerize: Place the collected material into a clearly labeled, sealable container for disposal.[2][3][4]
-
Decontaminate: Wash the spill site with copious amounts of water and detergent after material pickup is complete.[2][3][4] Prevent washings from entering waterways.[5]
Step 2: Waste Characterization Determine the form of the waste. Is it a solid (unused powder, contaminated wipes, etc.) or a liquid (aqueous solution from experiments)?
Step 3: Waste Treatment and Packaging
-
For Solid Waste (3a):
-
Place all solid waste, including contaminated personal protective equipment (PPE), wipes, and collected spill material, directly into a heavy-duty plastic bag or a designated waste container.
-
Seal the container and label it clearly with "Hazardous Waste," the chemical name "this compound," and the accumulation start date.
-
-
For Aqueous Waste (3b): Pre-treatment
-
Due to its environmental persistence, direct discharge of this compound solutions to the sewer is not recommended.[7]
-
Pre-treatment to decolorize and degrade the dye is the preferred method. Advanced Oxidation Processes (AOPs) are effective for this purpose in a laboratory setting. A sample protocol is provided in the next section.
-
After treatment, the resulting solution should still be collected for disposal as chemical waste, as degradation byproducts may be present.
-
Step 4: Final Disposal
-
All waste containing this compound, whether solid or treated liquid, must be disposed of in accordance with federal, state, and local environmental regulations.[1][2]
-
It is recommended to use an authorized, licensed hazardous waste disposal company. Do not mix with other waste streams unless compatibility is confirmed.[1]
IV. Experimental Protocol: Laboratory-Scale Decolorization via Chemical Oxidation
This protocol describes a method for the pre-treatment of aqueous this compound waste using a Fenton-like reaction, a type of Advanced Oxidation Process. This procedure must be performed inside a chemical fume hood with appropriate PPE.
Objective: To decolorize a 50 mg/L solution of this compound.
Materials:
-
Aqueous waste solution of this compound (e.g., 1 Liter)
-
Sulfuric acid (H₂SO₄), 1M solution
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Sodium hydroxide (NaOH), 1M solution
-
pH meter or pH paper
-
Stir plate and stir bar
-
Glass beaker (e.g., 2 L)
Methodology:
-
pH Adjustment: Place 1 L of the this compound waste solution in a 2 L beaker with a stir bar. While stirring, slowly add 1M H₂SO₄ dropwise to adjust the pH of the solution to approximately 3. This acidic condition is optimal for the Fenton reaction.
-
Catalyst Addition: Add 0.25 g of Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) to the solution for every 1 L of waste. Allow it to dissolve completely. This corresponds to a catalyst loading of 0.25 g/L.
-
Oxidant Addition: CAUTION: The reaction can be exothermic. Slowly and carefully, add 1.0 mL of 30% hydrogen peroxide to the stirring solution. Observe for any signs of vigorous reaction or temperature increase.
-
Reaction: Allow the solution to stir at room temperature for a minimum of 10 hours. The deep black color should fade significantly as the dye is oxidized. For highly concentrated solutions, a longer reaction time or additional portions of H₂O₂ may be necessary.
-
Neutralization: After the reaction is complete (indicated by the loss of color), neutralize the solution by slowly adding 1M NaOH until the pH is between 6 and 8. A precipitate of iron hydroxide will form.
-
Settling and Collection: Turn off the stirrer and allow the iron hydroxide precipitate to settle.
-
Final Waste Collection: Decant the supernatant liquid into a designated hazardous waste container. Collect the sludge/precipitate in the same container. Label the container appropriately, indicating it contains the treated solution from this compound disposal.
-
Disposal: Arrange for pickup by a licensed hazardous waste contractor.
References
- 1. forestry-suppliers.com [forestry-suppliers.com]
- 2. The decolorization and degradation of azo dyes by two Stenotrophomonas strains isolated from textile effluent (Tepetitla, Mexico) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradation and detoxification of textile azo dyes by bacterial consortium under sequential microaerophilic/aerobic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijert.org [ijert.org]
- 7. Dye Waste Treatment [mdpi.com]
Essential Safety and Handling Guide for Reactive Black Dyes
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Reactive Black dyes, such as Reactive Black 5, in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of all personnel.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against exposure to Reactive Black dyes. The following table summarizes the recommended PPE.
| Equipment Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[1][2] | Protects against dust particles and splashes which can cause eye irritation.[3] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber).[1][4] | Prevents skin contact, which may cause irritation or allergic reactions.[2] |
| Body Protection | Protective clothing, such as a lab coat or apron. Fire/flame resistant clothing is also recommended.[1][2] | Minimizes skin exposure to the dye powder. |
| Respiratory Protection | A dust respirator or a full-face respirator should be used, especially in case of inadequate ventilation or when exposure limits are exceeded.[1][5][6] | Reactive Black dyes can be respiratory sensitizers and cause irritation if inhaled.[2][3] |
Standard Operating Procedure for Handling Reactive Black Dyes
Follow these step-by-step instructions for the safe handling of Reactive Black dyes.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area. Whenever possible, handle the dye powder in a chemical fume hood.[3]
-
Keep the container tightly closed when not in use.[3]
-
An eyewash station and safety shower should be readily accessible.[2]
2. Handling the Dye:
-
Avoid the formation of dust.[1] Minimize agitation of the powder.
-
Wear all the recommended personal protective equipment (see table above) before handling.[3]
-
Weigh the dye in a designated area, preferably within a ventilated enclosure.
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the area where the dye is being handled.[2]
3. In Case of a Spill:
-
Do not allow the solid to become airborne.[3]
-
For small spills, carefully wipe up the powder and place it in a sealed container for disposal.[3]
-
For larger spills, use an absorbent dust control product to sweep up the material and place it in a suitable container.[7]
-
Wash the spill site with water after the material has been collected.[3]
4. After Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3]
-
Remove and launder any contaminated clothing before reuse.[1][2] Contaminated work clothing should not be allowed out of the workplace.[1][2]
Emergency First Aid Procedures
Immediate response is critical in case of accidental exposure.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash develops, seek medical attention.[1][2]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]
Disposal Plan
Dispose of Reactive Black dye waste in accordance with all federal, state, and local regulations.[6]
-
Waste Chemical: Collect waste dye powder and contaminated materials in a clearly labeled, sealed container.[2] Disposal options may include incineration at an authorized facility or treatment at an approved waste treatment facility.[8]
-
Contaminated Packaging: Do not reuse empty containers.[6] Dispose of them in the same manner as the unused product.[6]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of Reactive Black dyes.
Caption: Workflow for the safe handling of Reactive Black dyes.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
